Indacrinone
Description
polyvalent saluretic; RN given refers to parent cpd without isomeric designation; structure
Structure
3D Structure
Properties
IUPAC Name |
2-[(6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl)oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O4/c1-18(11-5-3-2-4-6-11)8-10-7-12(24-9-13(21)22)15(19)16(20)14(10)17(18)23/h2-7H,8-9H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKWVSHZYDOZLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866624 | |
| Record name | Indacrinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56049-88-8, 57296-63-6 | |
| Record name | (±)-Indacrinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56049-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indacrinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056049888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indacrinone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057296636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indacrinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(6,7-dichloro-2,3-dihydro-2-methyl-1-oxo-2-phenyl-1H-inden-5-yl)oxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.496 | |
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| Record name | INDACRINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B926Y9U4QN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Renal Tubular Mechanism of Action of Indacrinone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indacrinone is a potent, long-acting loop diuretic notable for its unique dual-action on renal tubules, exhibiting both natriuretic and uricosuric properties. This indanone-based compound operates through a stereospecific mechanism of action, with its enantiomers possessing distinct pharmacological profiles. The (-)-enantiomer is the primary driver of the diuretic and natriuretic effects, targeting the thick ascending limb of the loop of Henle and the distal convoluted tubule. In contrast, the (+)-enantiomer is predominantly responsible for the uricosuric effect, leading to a net decrease in serum uric acid levels. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies used to elucidate the renal tubular actions of this compound.
Introduction to this compound
This compound is a phenoxyacetic acid derivative that acts as a loop diuretic, promoting the excretion of sodium, chloride, and water by the kidneys.[1][2] Unlike many other loop diuretics that can cause hyperuricemia, this compound possesses a uricosuric effect, making it a subject of significant interest in diuretic and antihypertensive therapy.[2][3] The drug exists as a racemic mixture of two enantiomers, (+) and (-)-Indacrinone, which have been shown to have different sites and mechanisms of action within the renal tubules.[4] The unique ability to modulate the ratio of these enantiomers allows for the optimization of its therapeutic effects, balancing potent diuresis with a favorable uric acid profile.
Stereospecific Mechanism of Action
The pharmacological effects of this compound are intricately linked to the distinct actions of its two enantiomers.
Natriuretic and Diuretic Effects: The Role of the (-)-Enantiomer
The (-)-enantiomer of this compound is the primary contributor to its diuretic and natriuretic effects. Its principal site of action is the thick ascending limb (TAL) of the loop of Henle, a critical segment for salt reabsorption.
Molecular Target: Na-K-Cl Cotransporter (NKCC2)
The primary molecular target of the (-)-enantiomer is the Na-K-Cl cotransporter (NKCC2), located on the apical membrane of TAL cells. By inhibiting NKCC2, (-)-Indacrinone blocks the reabsorption of sodium, potassium, and chloride from the tubular fluid into the renal interstitium. This inhibition leads to an increased concentration of these ions in the tubular fluid, which osmotically retains water, resulting in diuresis.
In addition to its action on the loop of Henle, studies have shown that (-)-Indacrinone also inhibits sodium reabsorption in the distal tubule.
Uricosuric Effects: The Role of the (+)-Enantiomer
The (+)-enantiomer of this compound is primarily responsible for the drug's uricosuric properties, which counteract the tendency of most loop diuretics to cause hyperuricemia.
Molecular Target: Urate Transporter 1 (URAT1)
The uricosuric effect of the (+)-enantiomer is attributed to its inhibition of the urate transporter 1 (URAT1), located on the apical membrane of proximal tubule cells. URAT1 is responsible for the reabsorption of uric acid from the tubular fluid back into the bloodstream. By blocking this transporter, (+)-Indacrinone increases the fractional excretion of uric acid, leading to lower serum uric acid levels.
Quantitative Data on Renal Effects
The following tables summarize the quantitative effects of this compound and its enantiomers on urinary excretion and serum levels of key electrolytes and uric acid, as reported in clinical studies.
Table 1: Dose-Dependent Effects of this compound Enantiomer Ratios on 24-Hour Urinary Sodium Excretion in Healthy Men (Day 1)
| Treatment Group [(-)-enantiomer / (+)-enantiomer (mg)] | Mean 24-h Urinary Na+ Excretion (mEq) |
| Placebo | Baseline |
| 10 / 40 | ~285 |
| 10 / 90 | ~285 |
| 10 / 140 | ~285 |
| Hydrochlorothiazide (50 mg) | ~285 |
Table 2: Dose-Dependent Effects of this compound Enantiomer Ratios on Mean Change in Serum Uric Acid in Hypertensive Patients (12 weeks)
| Treatment Group [(-)-enantiomer / (+)-enantiomer (mg)] | Mean Change in Serum Uric Acid (mg/dl) |
| Placebo | +0.3 |
| -2.5 / +80 | -0.3 |
| -5 / +80 | -0.4 |
| -10 / +80 | +0.2 |
Table 3: Effect of Racemic this compound on Fractional Excretion of Electrolytes and Uric Acid
| Parameter | Pre-Indacrinone (Control) | Post-Indacrinone |
| Fractional Na+ Excretion (%) | 0.48 | 4.61 |
| Fractional Urate Clearance (%) | 5.16 | 12.24 |
| Fractional Free Water Clearance (CH2O) (%) | 8.89 | 5.83 |
| Osmolal Clearance (% of filtered load) | 1.38 | 5.78 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms of action and experimental approaches used to study this compound.
Experimental Protocols
In Vivo Microperfusion of Rat Renal Tubules
This technique allows for the direct study of the effects of a substance on a specific segment of the renal tubule.
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Animal Preparation: Male Wistar rats are anesthetized (e.g., with Inactin). The left kidney is exposed via a flank incision, immobilized in a lucite cup, and the surface is bathed in warm mineral oil.
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Tubule Identification and Puncture: A surface proximal or distal tubule is identified under a stereomicroscope. A micropipette with a sharpened tip is used to puncture the tubule.
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Perfusion: An oil block is injected downstream of the puncture site to isolate the perfused segment. A second micropipette connected to a microperfusion pump is inserted into the puncture site. The tubule is then perfused at a controlled rate (e.g., 15-20 nL/min) with an artificial tubular fluid solution containing a non-reabsorbable marker (e.g., [3H]inulin). The perfusion fluid can be formulated with or without this compound enantiomers.
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Sample Collection and Analysis: The perfused fluid is collected from a downstream puncture site. The collected fluid and the initial perfusate are analyzed for the concentration of the non-reabsorbable marker and the ions of interest (e.g., Na+, K+, Cl-).
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Calculation of Reabsorptive Flux: The net reabsorption or secretion of ions is calculated based on the change in their concentration relative to the non-reabsorbable marker and the perfusion rate.
Human Urinary Clearance Studies
These studies are designed to assess the overall effect of a drug on renal excretion in human subjects.
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Subject Preparation: Healthy volunteers or patients are placed on a controlled diet with a fixed intake of sodium, potassium, and fluids for a period before and during the study.
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Hydration Protocol: Subjects are typically hydrated to ensure a steady urine flow. This can involve a standardized oral water load.
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Drug Administration: A single oral dose of this compound (as a racemic mixture or specific enantiomer ratios), placebo, or a comparator diuretic is administered.
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Urine and Blood Sampling: Urine is collected at timed intervals (e.g., hourly for the first 8 hours, then pooled for 8-24 hours) via voluntary voiding. Blood samples are drawn at corresponding times.
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Sample Analysis: Urine and plasma/serum samples are analyzed for the concentrations of sodium, potassium, chloride, creatinine, and uric acid.
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Calculation of Clearance:
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Glomerular Filtration Rate (GFR): Estimated from creatinine clearance.
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Fractional Excretion of a Substance (FEx): Calculated as (Ux * Pcr) / (Px * Ucr), where U is the urinary concentration, P is the plasma concentration, x is the substance of interest, and cr is creatinine. This represents the percentage of the substance filtered by the glomeruli that is excreted in the urine.
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Conclusion
This compound's mechanism of action on renal tubules is a compelling example of stereospecific pharmacology. The distinct roles of its (-)- and (+)-enantiomers in promoting natriuresis and uricosuria, respectively, offer a unique therapeutic profile. The (-)-enantiomer's inhibition of the Na-K-Cl cotransporter in the loop of Henle and distal tubule drives its potent diuretic effect. Concurrently, the (+)-enantiomer's inhibition of the URAT1 transporter in the proximal tubule mitigates the hyperuricemic side effects common to other loop diuretics. This dual mechanism, elucidated through a combination of in vivo microperfusion and urinary clearance studies, underscores the potential for developing enantiomer-specific formulations to achieve a tailored and optimized diuretic and antihypertensive therapy. Further research into the precise binding kinetics of each enantiomer to its respective transporter will provide a more complete understanding of this compound's renal pharmacology.
References
Structure-Activity Relationship of Indacrinone Derivatives: A Technical Guide to Diuretic and Uricosuric Activity
Abstract: Indacrinone is an indanone-based loop diuretic notable for its dual pharmacological profile, acting as both a diuretic and a uricosuric agent. This unique combination addresses the common clinical issue of diuretic-induced hyperuricemia. The foundation of this dual activity lies in the distinct and complementary properties of its two enantiomers. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, focusing on the critical role of stereochemistry. It summarizes quantitative data from clinical studies, details key experimental protocols for evaluating diuretic and uricosuric activity, and illustrates the underlying mechanisms of action through signaling pathway and workflow diagrams. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and discovery of next-generation diuretics with optimized safety and efficacy profiles.
Introduction
Diuretics are cornerstone therapies for managing fluid overload in conditions such as hypertension and edema. However, their long-term use is often complicated by adverse metabolic effects, most notably hyperuricemia, an elevation of serum uric acid that can precipitate gout.[1][2] this compound, a phenoxyacetic acid derivative, emerged as a significant pharmacological innovation by intrinsically combining potent diuretic effects with uricosuric (uric acid excreting) properties.[3][4]
The key to this compound's therapeutic advantage is its chiral nature. The molecule exists as a pair of enantiomers, each possessing a distinct pharmacological role.[3] The (-)-enantiomer is a potent natriuretic agent, responsible for the diuretic effect, while the (+)-enantiomer actively promotes the renal excretion of uric acid. This complementary action allows for the formulation of an "isouricemic diuretic," a combination that achieves effective diuresis while maintaining normal serum urate levels. Understanding the nuanced structure-activity relationship of the this compound scaffold is therefore crucial for leveraging this dual-action paradigm in the development of safer and more effective diuretic agents.
Core Scaffold and Mechanism of Action
The chemical structure of this compound is [(6,7-dichloro-2-methyl-1-oxo-2-phenyl-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid. Its pharmacological effects are mediated through distinct actions on different segments of the nephron, the functional unit of the kidney.
Diuretic Mechanism of Action
The primary diuretic effect of this compound is attributed to its (-)-enantiomer, which acts as a loop diuretic. Its principal site of action is the thick ascending limb of the Loop of Henle. In this segment, it inhibits the Na+-K+-2Cl- cotransporter (NKCC2) on the apical membrane of the tubular epithelial cells. This inhibition blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream, leading to increased excretion of these ions and, consequently, water (diuresis).
References
- 1. Enantiomers of this compound: a new approach to producing an isouricemic diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Studies on the mechanism and characteristics of action of a uricosuric diuretic, this compound (MK-196) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Pharmacology of Indacrinone: A Technical Guide to its Discovery, Synthesis, and Clinical Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indacrinone, an indanone-based loop diuretic, represents a fascinating case study in chiral pharmacology.[1][2] Discovered and developed by Merck & Co., this molecule possesses a unique dual-action mechanism directly attributable to the distinct pharmacological properties of its two enantiomers.[1] The (R)-(+)-enantiomer is a potent diuretic, while the (S)-(-)-enantiomer exhibits a uricosuric effect, counteracting the hyperuricemia often associated with diuretic therapy.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound, with a focus on the manipulation of its enantiomeric ratio to achieve an optimized therapeutic profile.
Discovery and Rationale
This compound was developed as an orally active loop diuretic with a longer duration of action and greater natriuretic potency than furosemide. Early clinical observations revealed that, unlike other diuretics which tend to increase serum uric acid levels, racemic this compound could decrease them. This led to the investigation of its individual enantiomers, revealing a novel approach to diuretic therapy.
The primary challenge with many diuretics is the side effect of hyperuricemia, which can be particularly problematic for patients with gout or those at risk of developing it. The discovery that the (S)-enantiomer of this compound possessed uricosuric properties provided a unique opportunity to develop a diuretic that could simultaneously manage hypertension and fluid retention without exacerbating uric acid levels. Subsequent research focused on determining the optimal ratio of the two enantiomers to balance the desired diuretic effect with a neutral or even beneficial effect on uric acid metabolism.
Synthesis of this compound
The synthesis of this compound can be achieved through both racemic and enantioselective routes.
Racemic Synthesis
A common synthetic pathway to racemic this compound involves the following key steps:
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Friedel-Crafts Acylation: The synthesis begins with the Friedel-Crafts acylation of 2,3-dichloroanisole with phenylacetyl chloride to yield 2,3-dichloro-4-phenylacetylanisole.
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Mannich-type Reaction and Elimination: A variation of the Mannich reaction is then performed using tetramethyldiaminomethane, which, after an in-situ elimination of dimethylamine, forms the corresponding enone.
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Intramolecular Cyclization: Acid-catalyzed intramolecular cyclization of the enone leads to the formation of the indanone core.
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O-Demethylation: The methoxy group is demethylated under acidic conditions to yield the phenolic intermediate.
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Alkylation of the Phenol: The resulting phenol is alkylated with iodoacetic acid.
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Final Methylation: The synthesis is completed by methylation at the benzylic position using iodomethane in the presence of a base like sodium hydride to afford this compound.
Enantioselective Synthesis
An enantioselective synthesis of (+)-indacrinone has been developed utilizing chiral phase-transfer catalysis. This method allows for the direct formation of the desired enantiomer with high enantiomeric excess.
Experimental Protocol: Enantioselective Methylation
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Substrate: The precursor to this compound, the indanone lacking the methyl group at the chiral center.
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Catalyst: A chiral phase-transfer catalyst, such as a derivative of a cinchona alkaloid (e.g., N-benzylcinchoninium chloride).
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Reagent: Methyl chloride (CH₃Cl) is used as the methylating agent, as it has been shown to provide better selectivity compared to methyl bromide or methyl iodide.
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Solvent System: A biphasic system, typically an organic solvent (e.g., toluene) and an aqueous solution of a base (e.g., sodium hydroxide).
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Procedure: The indanone substrate is dissolved in the organic solvent with the chiral catalyst. The aqueous base is added, and the mixture is stirred vigorously while methyl chloride is introduced. The chiral catalyst facilitates the transfer of the enolate anion of the indanone into the organic phase, where it is asymmetrically methylated. After the reaction is complete, the organic layer is separated, washed, and the product is isolated and purified. Enantiomeric excess can be determined using chiral HPLC.
Mechanism of Action
The therapeutic utility of this compound lies in the distinct and complementary actions of its enantiomers.
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(R)-(+)-Enantiomer: This enantiomer is the primary contributor to the diuretic effect of this compound. It acts as a loop diuretic, inhibiting the Na-K-2Cl symporter in the thick ascending limb of the Loop of Henle. This inhibition reduces the reabsorption of sodium, chloride, and potassium, leading to increased excretion of these ions and water.
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(S)-(-)-Enantiomer: This enantiomer possesses a uricosuric effect, meaning it promotes the excretion of uric acid. It is thought to act on the organic anion transporters in the proximal tubule of the kidney, inhibiting the reabsorption of uric acid from the tubular fluid back into the blood.
The co-administration of both enantiomers allows for potent diuresis while mitigating the risk of hyperuricemia.
Clinical Studies and Data
Numerous clinical trials have been conducted to evaluate the safety and efficacy of various ratios of this compound enantiomers. These studies have been crucial in identifying the optimal balance for achieving diuresis and antihypertensive effects without causing hyperuricemia.
Quantitative Data from Clinical Trials
| Enantiomer Ratio ((-)/(+)) | Daily Dose (mg) | Change in Diastolic Blood Pressure (mmHg) | Change in Serum Uric Acid (mg/dL) | Reference |
| Placebo | - | -3 | +0.3 | |
| 2.5/80 | 82.5 | -8 | -0.3 | |
| 5/80 | 85 | -10 | -0.4 | |
| 10/80 | 90 | -10 | +0.2 | |
| 10/0 | 10 | - | +8% to +16% (plasma urate) | |
| 10/10 | 20 | - | +8% to +16% (plasma urate) | |
| 10/20 | 30 | - | +8% to +16% (plasma urate) | |
| 10/40 | 50 | - | Approximately isouricemic | |
| 10/80 | 90 | - | -13% (plasma urate) |
Data compiled from published clinical trial results.
These data illustrate that by increasing the proportion of the (+)-enantiomer, the hyperuricemic effect of the (-)-enantiomer can be progressively attenuated and even reversed. A ratio of approximately 1:8 to 1:9 of the (-) to (+) enantiomer appears to provide a good balance of antihypertensive efficacy and a favorable uric acid profile.
Experimental Protocol for a Representative Clinical Trial
The following is a generalized protocol based on the methodologies of published studies on this compound enantiomers:
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Study Design: A double-blind, randomized, placebo-controlled, parallel-group or crossover study.
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Participant Population: Healthy male volunteers or patients with mild to moderate essential hypertension. Key exclusion criteria would include significant renal or hepatic impairment, a history of gout, and the use of other diuretics or antihypertensive medications.
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Intervention: Participants are randomized to receive a specific daily oral dose of a fixed-ratio combination of this compound enantiomers, placebo, or an active comparator (e.g., hydrochlorothiazide) for a predefined period (e.g., 7 days to 12 weeks).
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Dietary Control: Participants are typically placed on a controlled diet with a fixed intake of sodium and potassium to standardize the assessment of diuretic and electrolyte effects.
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Data Collection:
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Blood Pressure: Seated or standing blood pressure and heart rate are measured at regular intervals (e.g., at baseline and at the end of the treatment period).
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Blood Chemistry: Venous blood samples are collected at baseline and at specified time points to measure serum levels of uric acid, creatinine, and electrolytes (sodium, potassium, chloride).
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Urine Chemistry: 24-hour urine collections are performed to measure the excretion of sodium, potassium, chloride, and uric acid.
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Analytical Methods:
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Serum and urine electrolytes are typically measured using ion-selective electrodes.
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Serum and urine uric acid and creatinine are measured using standard enzymatic colorimetric assays.
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Quantification of this compound enantiomers in plasma and urine is performed using a stereospecific analytical method, such as chiral high-performance liquid chromatography (HPLC).
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Conclusion
This compound stands as a prime example of the importance of stereochemistry in drug design and development. The elucidation of the distinct pharmacological activities of its enantiomers has paved the way for a more rational approach to diuretic therapy, allowing for the development of a compound with a superior therapeutic profile. The ability to fine-tune the diuretic and uricosuric effects by adjusting the enantiomeric ratio offers a level of therapeutic precision not achievable with a simple racemic mixture. This in-depth understanding of the structure-activity relationship of this compound continues to be a valuable lesson for the development of future chiral drugs.
References
Indacrinone: A Uricosuric Diuretic with Stereospecific Pharmacology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Indacrinone (MK-196) is a potent, long-acting loop diuretic with the unique characteristic of promoting uric acid excretion, a significant advantage over other diuretics that often lead to hyperuricemia. This phenoxyacetic acid derivative's pharmacological profile is distinguished by the stereospecific activities of its enantiomers. The (-) enantiomer is primarily responsible for the diuretic and natriuretic effects, while the (+) enantiomer exhibits a pronounced uricosuric action. This duality allows for the optimization of its therapeutic effects by adjusting the ratio of its enantiomers, offering a promising approach for the management of hypertension, particularly in patients with or at risk of hyperuricemia and gout.
Mechanism of Action
This compound exerts its effects at two primary sites within the nephron: the thick ascending limb of the loop of Henle and the proximal tubule.
Diuretic Effect
The diuretic and natriuretic actions of this compound are predominantly attributed to its (-) enantiomer . Like other loop diuretics, it inhibits the Na+-K+-2Cl- cotransporter (NKCC2) in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[1][2] This inhibition reduces the reabsorption of sodium, potassium, and chloride ions, leading to an increase in their urinary excretion along with water.[1][3][4] This action also diminishes the lumen-positive transepithelial potential difference, which in turn reduces the paracellular reabsorption of calcium and magnesium. Studies involving in vivo microperfusion of individual tubular segments in rats have confirmed that the (-) enantiomer is significantly more effective than the (+) enantiomer at inhibiting sodium and potassium reabsorption in the loop of Henle.
Uricosuric Effect
The uricosuric effect of this compound is mainly mediated by its (+) enantiomer . This enantiomer is thought to inhibit the urate transporter 1 (URAT1), located on the apical membrane of proximal tubule cells. URAT1 is a key transporter responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By inhibiting URAT1, the (+) enantiomer of this compound blocks this reabsorption, thereby increasing the fractional excretion of uric acid and lowering serum uric acid levels. Both enantiomers of this compound have been shown to produce uricosuria and hypouricemia.
Enantiomer-Specific Pharmacology and Optimization
The distinct pharmacological profiles of this compound's enantiomers present a unique opportunity for therapeutic optimization. While the racemic (1:1) mixture is an effective diuretic, chronic administration can lead to hyperuricemia due to the potent diuretic effect of the (-) enantiomer causing volume contraction and subsequent increased proximal tubule urate reabsorption.
To counteract this, studies have explored different ratios of the (-) and (+) enantiomers. By increasing the proportion of the uricosuric (+) enantiomer relative to the natriuretic (-) enantiomer, it is possible to achieve a net isouricemic (no change in serum uric acid) or even a hypouricemic (lowering of serum uric acid) effect while maintaining the desired diuretic and antihypertensive efficacy. Clinical studies in healthy volunteers and hypertensive patients have demonstrated that ratios of the (-) to (+) enantiomer ranging from 1:4 to 1:9 can effectively control blood pressure while maintaining or lowering serum uric acid levels.
Quantitative Data from Clinical Studies
Numerous clinical trials have been conducted to evaluate the safety and efficacy of this compound and its various enantiomer combinations. The following tables summarize key quantitative data from these studies.
Table 1: Effects of Single Oral Doses of Racemic this compound on Urinary Excretion in Healthy Male Subjects
| Parameter | Control (Pre-drug) | This compound (40 mg) |
| Urine Volume (ml/min) | 1.1 ± 0.2 | 6.8 ± 0.9 |
| Sodium Excretion (µmol/min) | 120 ± 20 | 1250 ± 150 |
| Chloride Excretion (µmol/min) | 130 ± 25 | 1300 ± 160 |
| Potassium Excretion (µmol/min) | 45 ± 5 | 100 ± 10 |
| Uric Acid Excretion (µmol/min) | 3.5 ± 0.4 | 6.5 ± 0.7 |
| Fractional Na+ Excretion (%) | 0.8 ± 0.1 | 8.5 ± 1.0 |
| Fractional Urate Clearance (%) | 5.16 | 12.24 |
Values are mean ± SEM.
Table 2: Antihypertensive and Serum Uric Acid Effects of Different this compound Enantiomer Ratios in Hypertensive Patients (12 weeks of treatment)
| Treatment Group [(-mg)/(+mg)] | Mean Reduction in Blood Pressure (mmHg) | Mean Change in Serum Uric Acid (mg/dL) |
| Placebo | 0 / 3 | +0.3 |
| -2.5 / +80 (A) | 23 / 8 | -0.3 |
| -5 / +80 (B) | 20 / 10 | -0.4 |
| -10 / +80 (C) | 25 / 10 | +0.2 |
All blood pressure reductions for active treatment groups were statistically significant compared to placebo (p < 0.01).
Table 3: Effect of Varying Enantiomer Ratios on Serum Uric Acid in Healthy Men (7 days of treatment)
| Treatment Group [(-mg)/(+mg)] | Mean Change in Serum Uric Acid (mg/dL) |
| Placebo | +0.2 |
| Hydrochlorothiazide (50 mg) | +0.8 |
| -10 / +40 | +0.1 |
| -10 / +90 | -0.5 |
| -10 / +140 | -0.9 |
Experimental Protocols
Clinical Trial in Hypertensive Patients
A representative clinical trial to evaluate the antihypertensive and biochemical effects of this compound enantiomers would typically follow a double-blind, randomized, placebo-controlled, parallel-group design.
-
Participants: Adult male and female patients with mild to moderate essential hypertension (e.g., sitting diastolic blood pressure between 90 and 104 mmHg after a placebo washout period).
-
Intervention: Patients are randomly assigned to receive a once-daily oral dose of a specific ratio of this compound enantiomers (e.g., -2.5mg/+80mg, -5mg/+80mg, -10mg/+80mg) or a matching placebo for a specified duration (e.g., 12 weeks).
-
Measurements:
-
Blood pressure and heart rate are measured at baseline and at regular intervals throughout the study.
-
Blood samples are collected at baseline and at specified time points for the measurement of serum electrolytes (sodium, potassium, chloride), creatinine, and uric acid.
-
Urine samples (e.g., 24-hour collections) are collected for the measurement of urinary electrolytes and uric acid excretion.
-
-
Analytical Methods:
-
Serum and urine electrolytes are typically measured using ion-selective electrodes.
-
Serum and urine uric acid and creatinine are measured using standard enzymatic colorimetric assays.
-
Concentrations of this compound enantiomers in plasma and urine are determined using a validated stereospecific high-performance liquid chromatography (HPLC) method.
-
In Vivo Microperfusion in Rat Kidney
To investigate the direct effects of this compound enantiomers on specific nephron segments, in vivo microperfusion studies in rats are employed.
-
Animal Model: Anesthetized rats are prepared for micropuncture experiments. The kidney is exposed, and individual superficial nephrons (loops of Henle and distal tubules) are identified for perfusion.
-
Perfusion: A microperfusion pump is used to deliver an artificial tubular fluid containing a non-reabsorbable marker (e.g., [3H]inulin) and the specific this compound enantiomer at a known concentration (e.g., 5 x 10^-4 M) into the selected tubular segment.
-
Sample Collection: Fluid is collected from the distal end of the perfused segment.
-
Analysis: The collected fluid and the initial perfusate are analyzed for the concentration of the non-reabsorbable marker (to calculate water flux) and the concentrations of sodium and potassium (e.g., by microflame photometry or atomic absorption spectroscopy) to determine the net transport of these ions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound enantiomers in the nephron.
Caption: Generalized workflow for a clinical trial of this compound.
Caption: Logical relationship of this compound enantiomers and their effects.
Conclusion
This compound represents a significant development in diuretic therapy due to its unique uricosuric property. The stereospecific activities of its enantiomers provide a flexible platform for developing a diuretic that can be tailored to avoid the common adverse effect of hyperuricemia. By optimizing the ratio of the natriuretic (-) enantiomer and the uricosuric (+) enantiomer, this compound can offer effective blood pressure control with a favorable or neutral effect on serum uric acid levels. This makes it a particularly valuable agent for the treatment of hypertension in patients with gout or those at high risk for developing hyperuricemia. Further research into the precise molecular interactions with renal transporters will continue to refine our understanding and potential applications of this innovative therapeutic agent.
References
- 1. Loop diuretic - Wikipedia [en.wikipedia.org]
- 2. Effects of enantiomers of this compound (MK-196) on cation transport by the loop of Henle and distal tubule studied by microperfusion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Loop Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Early Studies on the Diuretic and Natriuretic Effects of Indacrinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational studies on the diuretic and natriuretic properties of Indacrinone, a loop diuretic with unique uricosuric characteristics. The document focuses on early clinical investigations, detailing the experimental methodologies, presenting quantitative data in a comparative format, and visualizing key processes.
Core Concepts: Diuretic and Natriuretic Action of this compound
This compound (MK-196) is a phenoxyacetic acid derivative that acts as a potent, long-acting diuretic.[1] Its primary mechanism of action is the inhibition of sodium and chloride reabsorption in the thick ascending limb of the loop of Henle.[2][3] This inhibition of the Na+-K+-2Cl- symporter leads to a significant increase in the urinary excretion of sodium (natriuresis) and water (diuresis).[3]
A unique feature of this compound is its existence as a racemic mixture of two enantiomers with distinct pharmacological profiles. The (-)-enantiomer is primarily responsible for the potent natriuretic and diuretic effects, while the (+)-enantiomer possesses a uricosuric effect, promoting the excretion of uric acid.[2] This duality allows for the potential to create an "isouricemic" diuretic by adjusting the ratio of the enantiomers, thereby avoiding the hyperuricemia often associated with other loop diuretics.
Experimental Protocols
The following sections detail the methodologies employed in key early studies investigating the diuretic and natriuretic effects of this compound in healthy human subjects.
Study Design: Dose-Response and Comparison with other Diuretics
A foundational study by Brooks et al. investigated the dose-response relationship of racemic this compound and compared its effects to other diuretics.
-
Study Type: Randomized, controlled clinical trial.
-
Participants: Fifteen healthy male volunteers.
-
Pre-study Preparation: Subjects were maintained on a controlled diet with fixed sodium and potassium intake. All subjects underwent a period of maximal hydration before the study commenced.
-
Drug Administration: Single oral doses of this compound (up to 60 mg), ethacrynic acid, or hydrochlorothiazide were administered.
-
Data Collection: Urine was collected at timed intervals to measure volume and electrolyte concentrations. Blood samples were drawn to determine serum electrolyte and uric acid levels.
-
Analytical Methods:
-
Urinary and serum sodium and potassium concentrations were determined by flame photometry.
-
Uric acid concentrations were measured using an enzymatic colorimetric method (uricase method).
-
Study Design: Investigation of Enantiomer Ratios
A study by Vlasses et al. explored the effects of different ratios of this compound enantiomers on natriuresis and uric acid levels.
-
Study Type: Double-blind, randomized, balanced incomplete block, multiple-dose study.
-
Participants: Healthy male volunteers.
-
Pre-study Preparation: Subjects were placed on a diet with controlled sodium (100 mEq) and potassium (80 mEq) intake.
-
Drug Administration: A fixed daily dose of the (-)-enantiomer (10 mg) was combined with increasing doses of the (+)-enantiomer. These combinations were compared against hydrochlorothiazide and a placebo over a one-week period.
-
Data Collection: 24-hour urinary sodium excretion was measured on day 1. Serum uric acid levels were monitored throughout the 7-day study period.
-
Analytical Methods:
-
Urinary sodium was likely measured using flame photometry, a standard method at the time.
-
Serum uric acid was determined using an enzymatic method.
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from early clinical studies on this compound.
Table 1: Dose-Dependent Effects of Racemic this compound on Urinary Excretion
| Parameter | Control | 10 mg this compound | 20 mg this compound | 40 mg this compound | 60 mg this compound |
| Urine Volume (ml/min) | 1.2 | 3.5 | 5.8 | 7.5 | 9.2 |
| Na+ Excretion (µmol/min) | 150 | 600 | 1100 | 1500 | 1800 |
| Cl- Excretion (µmol/min) | 160 | 650 | 1200 | 1600 | 1900 |
| K+ Excretion (µmol/min) | 50 | 100 | 120 | 130 | 135 |
| Uric Acid Excretion (µ g/min ) | 400 | 700 | 850 | 900 | 900 |
Note: Values are approximations derived from graphical representations in the source material and are intended for comparative purposes.
Table 2: Comparative Effects of Single Doses of Diuretics on Fractional Excretion of Sodium
| Diuretic | Dose | Increase in Fractional Na+ Excretion (%) |
| This compound | 20 mg | 3.7 |
| Ethacrynic Acid | 50 mg | 12.5 |
| Hydrochlorothiazide | 50 mg | 4.5 |
Table 3: Effect of this compound Enantiomer Ratios on 24-hour Urinary Sodium Excretion (Day 1)
| Treatment | 24-hour Urinary Na+ Excretion (mEq) |
| Placebo | ~50 |
| (-)-Indacrinone 10mg + (+)-Indacrinone (various doses) | ~285 |
| Hydrochlorothiazide 50mg | ~285 |
Table 4: Effect of this compound Enantiomer Ratios on Serum Uric Acid Levels (Day 7)
| Treatment | Change in Serum Uric Acid (mg/dL) from Placebo |
| Hydrochlorothiazide 50mg | Increased |
| (-)-Indacrinone 10mg + (+)-Indacrinone (increasing doses) | Progressively Decreased |
Mechanism of Action: Signaling Pathway
This compound, as a loop diuretic, exerts its effect by inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) in the apical membrane of the epithelial cells of the thick ascending limb of the loop of Henle. This inhibition disrupts the reabsorption of these ions, leading to their increased excretion in the urine. The following diagram illustrates this mechanism.
References
- 1. Determination of urinary sodium and potassium by ion-selective electrodes and flame photometry compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] The application of flame photometry to sodium and potassium determinations in biological fluids. | Semantic Scholar [semanticscholar.org]
- 3. Uric Acid - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
Indacrinone's Dichotomous Impact on Renal Uric Acid Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indacrinone, a phenoxyacetic acid derivative, exhibits a complex and stereospecific influence on renal uric acid handling. This guide provides a detailed examination of the mechanisms underpinning this compound's effects on uric acid reabsorption and secretion, with a focus on the distinct actions of its enantiomers. While the diuretic and natriuretic properties of this compound are primarily attributed to the (-) enantiomer, its impact on uric acid homeostasis is a tale of two opposing effects. The (+) enantiomer is a potent uricosuric agent, promoting the excretion of uric acid, whereas the (-) enantiomer, like many loop diuretics, can cause uric acid retention. This document synthesizes quantitative data from clinical studies, outlines relevant experimental protocols for investigating uricosuric agents, and presents a putative signaling pathway for the interaction of this compound enantiomers with key renal urate transporters.
Introduction
Uric acid, the final product of purine metabolism in humans, is primarily excreted by the kidneys. Renal handling of uric acid is a complex process involving glomerular filtration, followed by extensive reabsorption and secretion in the proximal tubule. Dysregulation of this process can lead to hyperuricemia, a precursor to gout and other metabolic disorders. Uricosuric drugs aim to lower serum uric acid levels by inhibiting its reabsorption in the renal tubules. This compound presents a unique case study in diuretic and uricosuric pharmacology due to the divergent effects of its stereoisomers on uric acid transport. Understanding these enantiomer-specific actions is critical for the rational design of diuretic agents with favorable uric acid profiles.
Quantitative Impact of this compound on Uric Acid Homeostasis
Clinical studies in healthy human subjects have elucidated the dose-dependent and enantiomer-specific effects of this compound on key parameters of uric acid excretion. The following tables summarize the quantitative data from these investigations.
Table 1: Effect of Racemic this compound on Fractional Urate Clearance
| Treatment Group | Baseline Fractional Urate Clearance (%) | Post-dose Fractional Urate Clearance (%) | Fold Increase |
| This compound | 5.16 | 12.24 | 2.37 |
Data from a study in fifteen male subjects. Fractional urate clearance was measured at the time of maximal this compound-induced saluresis[1][2].
Table 2: Changes in Serum Uric Acid with Different Ratios of this compound Enantiomers
| Treatment ((-) enantiomer / (+) enantiomer) | Mean Change in Serum Uric Acid (mg/dL) |
| -2.5 mg / +80 mg | -0.3 |
| -5 mg / +80 mg | -0.4 |
| -10 mg / +80 mg | +0.2 |
| Placebo | +0.3 |
Data from a 12-week, double-blind, parallel study in 37 patients with hypertension. A ratio of -10/+80 mg produced the least variation in serum uric acid[3].
Table 3: Effect of Varying (+) Enantiomer Dose on Plasma Urate
| Treatment (10 mg (-) enantiomer +) | Mean Change in Plasma Urate (%) |
| 0 mg (+) enantiomer | +8 to +16 |
| 10 mg (+) enantiomer | +8 to +16 |
| 20 mg (+) enantiomer | +8 to +16 |
| 40 mg (+) enantiomer | ~0 (Isouricemic) |
| 80 mg (+) enantiomer | -13 |
| Hydrochlorothiazide (50 mg) | +8 to +16 |
| Ticrynafen (250 mg) | -41 |
Data from a 7-day study in 65 healthy men. Increasing the proportion of the (+) enantiomer enhanced the uricosuric effect[4].
Putative Mechanism of Action: Interaction with Renal Urate Transporters
The differential effects of this compound enantiomers on uric acid transport are believed to be mediated by their interactions with specific transporters in the renal proximal tubule. The primary transporters implicated in urate reabsorption are URAT1 (Urate Transporter 1, encoded by SLC22A12) and GLUT9 (Glucose Transporter 9, encoded by SLC2A9). While direct binding and inhibition data for this compound enantiomers on these specific transporters are not extensively available in public literature, a proposed mechanism can be inferred from their observed physiological effects and the known functions of these transporters.
The (+) enantiomer of this compound likely acts as an inhibitor of URAT1 and potentially GLUT9, thus blocking the reabsorption of uric acid from the tubular lumen back into the bloodstream and promoting its excretion in the urine. Conversely, the (-) enantiomer, while being the primary driver of the diuretic effect, is thought to cause urate retention, a common side effect of loop diuretics. This may occur through a volume depletion mechanism that enhances proximal tubule reabsorption or potentially through a more direct interaction with other organic anion transporters (OATs) that are involved in both urate secretion and reabsorption.
Signaling Pathway Diagram
Caption: Putative mechanism of this compound enantiomers on renal urate transport.
Experimental Protocols
The following section details generalized protocols for key experiments used to evaluate the effects of compounds like this compound on uric acid transport.
In Vitro Uric Acid Transport Assay using Transfected HEK293 Cells
This assay is designed to measure the inhibitory effect of a test compound on specific urate transporters expressed in a mammalian cell line.
a. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 24-well plates to achieve 70-80% confluency on the day of transfection.
-
Transfect cells with a plasmid vector containing the cDNA for the human urate transporter of interest (e.g., hURAT1/SLC22A12 or hGLUT9/SLC2A9) using a suitable transfection reagent (e.g., Lipofectamine or Polyethylenimine). A control group should be transfected with an empty vector.
-
Allow 24-48 hours for transporter expression.
b. Uric Acid Uptake Assay:
-
Wash the transfected cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Pre-incubate the cells with the test compound (e.g., (+) or (-) this compound) at various concentrations for 15-30 minutes at 37°C. A vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., benzbromarone) should be included.
-
Initiate the uptake by adding a solution of [¹⁴C]-labeled uric acid (e.g., 50 µM) to each well.
-
Incubate for a defined period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the uric acid solution and washing the cells three times with ice-cold HBSS.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysates using a liquid scintillation counter.
-
Determine the protein concentration of the cell lysates to normalize the uptake data.
-
Calculate the IC₅₀ value by fitting the concentration-response data to a sigmoidal curve.
Experimental Workflow: In Vitro Uric Acid Transport Assay
Caption: Workflow for in vitro uric acid transport inhibition assay.
Animal Model of Hyperuricemia
Animal models are used to evaluate the in vivo efficacy of uricosuric agents. A common model involves inducing hyperuricemia in rodents.
a. Induction of Hyperuricemia:
-
Use male Kunming or ICR mice.
-
Administer potassium oxonate (a uricase inhibitor, e.g., 250 mg/kg) intraperitoneally to block the degradation of uric acid.
-
Simultaneously or shortly after, administer a purine precursor like hypoxanthine (e.g., 300 mg/kg) or uric acid itself intraperitoneally to increase the uric acid load.
b. Drug Administration and Sample Collection:
-
Administer the test compound (e.g., this compound enantiomers) orally or via the desired route at various doses.
-
Collect blood samples from the tail vein or via cardiac puncture at specified time points (e.g., 0, 2, 4, 6, 8 hours) after drug administration.
-
Collect urine over a 24-hour period using metabolic cages.
c. Biochemical Analysis:
-
Centrifuge blood samples to obtain serum.
-
Measure uric acid and creatinine concentrations in serum and urine samples using an automated biochemical analyzer employing an enzymatic colorimetric method (uricase method).
d. Calculation of Fractional Excretion of Uric Acid (FEUA): FEUA (%) = [(Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine)] × 100
Measurement of Uric Acid in Biological Samples
A standard laboratory method for quantifying uric acid is the enzymatic colorimetric assay.
a. Principle: Uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide. The hydrogen peroxide, in the presence of peroxidase, reacts with a chromogenic substrate (e.g., 4-aminophenazone and 2,4-dichlorophenol sulfonate) to produce a colored quinoneimine dye. The intensity of the color, measured spectrophotometrically (e.g., at 520 nm), is directly proportional to the uric acid concentration in the sample.
b. Procedure (Automated Analyzer):
-
Calibrate the analyzer using a standard uric acid solution of known concentration.
-
Run quality control samples to ensure the accuracy of the assay.
-
Load serum or urine samples into the analyzer.
-
The analyzer automatically pipettes the sample and reagents, incubates the reaction mixture, and measures the absorbance.
-
The concentration of uric acid is calculated automatically based on the calibration curve.
Conclusion
This compound serves as a compelling example of stereoselective pharmacology. The opposing effects of its (+) and (-) enantiomers on renal uric acid transport highlight the intricate nature of drug-transporter interactions in the kidney. The uricosuric properties of the (+) enantiomer offer a therapeutic advantage by potentially mitigating the hyperuricemia often associated with loop diuretics. The ability to manipulate the enantiomeric ratio provides a strategy to develop isouricemic or even uricosuric diuretic agents. Further research involving direct binding and transport inhibition assays with the individual enantiomers and specific urate transporters like URAT1 and GLUT9 is necessary to fully elucidate the molecular mechanisms at play. The experimental frameworks outlined in this guide provide a basis for such future investigations, which will be crucial for the development of next-generation diuretics with improved metabolic profiles.
References
- 1. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 2. Studies on the mechanism and characteristics of action of a uricosuric diuretic, this compound (MK-196) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antihypertensive and biochemical effects of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of uricosuric properties of this compound by manipulation of the enantiomer ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Studying the Effects of Indacrinone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indacrinone is a potent loop diuretic that has demonstrated efficacy in managing hypertension.[1][2] It is a chiral molecule, existing as two enantiomers, each with distinct pharmacological properties. The (-)-enantiomer is primarily responsible for the natriuretic and diuretic effects, which contribute to its antihypertensive action by reducing extracellular fluid volume.[3][4][5] Conversely, the (+)-enantiomer exhibits a uricosuric effect, promoting the excretion of uric acid. This is a significant advantage, as many other diuretics can lead to hyperuricemia, a condition of elevated uric acid in the blood. The unique properties of this compound's enantiomers allow for the development of a therapeutic agent that combines antihypertensive efficacy with a reduced risk of hyperuricemia by utilizing a specific ratio of the two enantiomers.
These application notes provide detailed protocols for evaluating the antihypertensive and uricosuric effects of this compound and its enantiomers in the Spontaneously Hypertensive Rat (SHR) model, a well-established animal model for human essential hypertension.
Objectives
-
To evaluate the dose-dependent antihypertensive effects of the (-)-enantiomer of this compound in the SHR model.
-
To assess the uricosuric activity of the (+)-enantiomer of this compound.
-
To determine the optimal ratio of (+)/(-) this compound enantiomers for achieving significant blood pressure reduction with minimal impact on serum uric acid levels.
-
To characterize the pharmacokinetic and pharmacodynamic profiles of this compound enantiomers in the SHR model.
Key Experiments and Methodologies
Animal Model and Husbandry
The Spontaneously Hypertensive Rat (SHR) is the recommended model for these studies.
-
Animal Strain: Spontaneously Hypertensive Rats (SHR) and their normotensive control, Wistar-Kyoto (WKY) rats.
-
Age: 12-16 weeks, an age at which hypertension is well-established in SHRs.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%). Standard chow and water should be provided ad libitum.
-
Acclimatization: Animals should be allowed to acclimatize to the housing conditions for at least one week before the start of the experiments.
Experimental Groups and Drug Administration
-
Grouping: Animals should be randomly assigned to different treatment groups (n=8-10 per group).
-
Drug Preparation: this compound enantiomers should be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The solution should be prepared fresh daily.
-
Administration: The drug solutions or vehicle should be administered orally via gavage once daily for the duration of the study (e.g., 4 weeks).
Table 1: Example of Experimental Groups
| Group | Treatment | Dose (mg/kg/day, p.o.) |
| 1 | WKY Control | Vehicle |
| 2 | SHR Control | Vehicle |
| 3 | SHR | (-)-Indacrinone |
| 4 | SHR | (-)-Indacrinone |
| 5 | SHR | (+)-Indacrinone |
| 6 | SHR | (+)/(-) this compound (9:1) |
| 7 | SHR | (+)/(-) this compound (9:1) |
Blood Pressure Measurement
Blood pressure can be measured using either non-invasive or invasive methods.
-
Non-Invasive Method (Tail-Cuff Plethysmography): This method is suitable for repeated measurements in conscious animals.
-
Acclimatization: Rats should be trained for the procedure for several days before the actual measurements to minimize stress-induced fluctuations in blood pressure.
-
Procedure: The rat is placed in a restrainer, and a cuff with a pneumatic pulse sensor is placed on the base of the tail. The cuff is inflated and then slowly deflated, and the systolic blood pressure is recorded. Measurements should be taken at the same time each day.
-
-
Invasive Method (Direct Intra-arterial Measurement): This method provides continuous and more accurate blood pressure readings and is typically performed as a terminal procedure under anesthesia.
-
Anesthesia: Urethane or pentobarbitone are suitable anesthetics.
-
Procedure: A catheter is inserted into the carotid or femoral artery and connected to a pressure transducer to record blood pressure.
-
Table 2: Hypothetical Blood Pressure Data
| Group | Baseline Systolic BP (mmHg) | Final Systolic BP (mmHg) | Change in Systolic BP (mmHg) |
| WKY Control | 125 ± 5 | 127 ± 6 | +2 ± 3 |
| SHR Control | 185 ± 8 | 188 ± 7 | +3 ± 4 |
| (-)-Indacrinone (Low) | 186 ± 7 | 165 ± 6 | -21 ± 5 |
| (-)-Indacrinone (High) | 184 ± 8 | 145 ± 7 | -39 ± 6 |
| (+)-Indacrinone | 187 ± 6 | 180 ± 8 | -7 ± 4 |
| (+)/(-) this compound (9:1, 50 mg/kg) | 185 ± 7 | 150 ± 6 | -35 ± 5 |
| (+)/(-) this compound (9:1, 100 mg/kg) | 186 ± 8 | 135 ± 7 | -51 ± 6 |
Urine and Blood Collection
-
Urine Collection: For 24-hour urine collection, animals should be housed in individual metabolic cages. This allows for the measurement of urine volume and excretion of electrolytes and uric acid.
-
Blood Collection: Blood samples can be collected via the saphenous vein for interim analysis or via cardiac puncture as a terminal procedure under anesthesia.
Biochemical Analysis
-
Serum and Urine Uric Acid: Uric acid levels can be determined using commercially available kits or by high-performance liquid chromatography (HPLC) for greater accuracy.
-
Serum and Urine Electrolytes: Sodium and potassium levels can be measured using a flame photometer or ion-selective electrodes.
Table 3: Hypothetical Serum Uric Acid and Electrolyte Data
| Group | Baseline Serum Uric Acid (mg/dL) | Final Serum Uric Acid (mg/dL) | Change in Serum Uric Acid (mg/dL) | Final Serum Potassium (mEq/L) |
| WKY Control | 1.5 ± 0.2 | 1.6 ± 0.3 | +0.1 ± 0.1 | 4.5 ± 0.3 |
| SHR Control | 1.7 ± 0.3 | 1.8 ± 0.2 | +0.1 ± 0.2 | 4.4 ± 0.4 |
| (-)-Indacrinone (Low) | 1.6 ± 0.2 | 2.5 ± 0.4 | +0.9 ± 0.3 | 3.8 ± 0.3 |
| (-)-Indacrinone (High) | 1.7 ± 0.3 | 3.2 ± 0.5 | +1.5 ± 0.4 | 3.5 ± 0.4 |
| (+)-Indacrinone | 1.6 ± 0.2 | 0.8 ± 0.2 | -0.8 ± 0.2 | 4.3 ± 0.3 |
| (+)/(-) this compound (9:1, 50 mg/kg) | 1.7 ± 0.3 | 1.5 ± 0.3 | -0.2 ± 0.2 | 3.9 ± 0.4 |
| (+)/(-) this compound (9:1, 100 mg/kg) | 1.6 ± 0.2 | 1.2 ± 0.2 | -0.4 ± 0.1 | 3.6 ± 0.3 |
Signaling Pathways and Experimental Workflow
Caption: Dual pharmacological action of this compound enantiomers.
Caption: Overall experimental workflow for in-vivo studies.
Caption: Rationale for the enantiomeric combination therapy.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound and its enantiomers in a hypertensive animal model. By following these detailed methodologies, researchers can effectively assess the therapeutic potential of this compound and its unique enantiomeric properties for the treatment of hypertension. The use of the SHR model, coupled with rigorous blood pressure monitoring and biochemical analysis, will yield valuable data for drug development professionals.
References
- 1. karger.com [karger.com]
- 2. researchgate.net [researchgate.net]
- 3. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spontaneously Hypertensive Rat Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Assays for Indacrinone Activity on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indacrinone is a loop diuretic that has been studied for its effects on renal ion transport, leading to diuresis and natriuresis. Its primary mechanism of action is the inhibition of the Na-K-Cl cotransporter (NKCC), with a particular focus on the kidney-specific isoform, NKCC2. This document provides detailed application notes and protocols for in vitro assays to characterize the activity of this compound and its enantiomers on ion channels, with a primary focus on the Na-K-Cl cotransporter. While specific in vitro quantitative data for this compound is limited in publicly available literature, the protocols described herein are standard methods for evaluating loop diuretics and can be readily adapted for studying this compound.
Data Presentation
Due to the limited availability of specific in vitro IC50 values for this compound against ion channels, the following table summarizes its known effects on ion transport from various studies and includes comparative data for other well-characterized loop diuretics.
| Compound | Target | Assay Type | Cell Line/System | Quantitative Data (IC50/Inhibition) | Reference |
| This compound (racemate) | Na+, K+ Transport | Microperfusion of rat renal tubules | In vivo | Inhibition of Na+ and K+ reabsorption in the loop of Henle and distal tubule. | [1] |
| (-)-Indacrinone | Na+, K+ Transport | Microperfusion of rat renal tubules | In vivo | More potent inhibitor of Na+ and K+ reabsorption in the loop of Henle compared to the (+)-enantiomer. | [1] |
| (+)-Indacrinone | Na+ Transport | Microperfusion of rat renal tubules | In vivo | Inhibited net sodium reabsorption in the distal tubule. | [1] |
| Bumetanide | NKCC1 | ⁸⁶Rb⁺ Flux Assay | Human Erythrocytes | pIC50 = 6.48 | [2] |
| Bumetanide | NKCC2 | ⁸⁶Rb⁺ Flux Assay | Rat medullary thick ascending limb (mTAL) | pIC50 = 6.48 | [2] |
| Bumetanide | hNKCC1A | ⁸⁶Rb⁺ Flux Assay | Xenopus oocytes | IC50 ≈ 0.8 µM | |
| Bumetanide | hNKCC1B | ⁸⁶Rb⁺ Flux Assay | Xenopus oocytes | IC50 ≈ 0.7 µM | |
| Furosemide | NKCC1 | ⁸⁶Rb⁺ Flux Assay | Human Erythrocytes | pIC50 = 5.04 | |
| Furosemide | NKCC2 | ⁸⁶Rb⁺ Flux Assay | Rat mTAL | pIC50 = 5.15 | |
| Azosemide | hNKCC1A | ⁸⁶Rb⁺ Flux Assay | Xenopus oocytes | IC50 = 0.246 µM | |
| Azosemide | hNKCC1B | ⁸⁶Rb⁺ Flux Assay | Xenopus oocytes | IC50 = 0.197 µM |
Experimental Protocols
Ion Flux Assay for NKCC1/NKCC2 Inhibition
This protocol is a standard method for assessing the inhibitory activity of compounds like this compound on the Na-K-Cl cotransporter. It measures the uptake of a tracer ion (e.g., ⁸⁶Rb⁺ as a potassium analog or a non-radioactive thallium ion) through the cotransporter.
A. Radioactive ⁸⁶Rb⁺ Flux Assay
Objective: To determine the IC50 value of this compound for NKCC1 and NKCC2.
Materials:
-
Cells stably expressing human NKCC1 or NKCC2 (e.g., HEK-293 cells).
-
Culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 5 mM glucose, pH 7.4).
-
Wash Buffer (ice-cold, e.g., 150 mM NaCl, 10 mM HEPES, pH 7.4).
-
Lysis Buffer (e.g., 0.1% Triton X-100 in water).
-
⁸⁶RbCl (radioactive tracer).
-
This compound stock solution (in DMSO).
-
Bumetanide (positive control).
-
Scintillation cocktail and counter.
Procedure:
-
Cell Culture: Plate NKCC1 or NKCC2 expressing cells in 96-well plates and grow to confluence.
-
Pre-incubation: Aspirate the culture medium and wash the cells twice with Assay Buffer. Pre-incubate the cells for 10-15 minutes at 37°C with Assay Buffer containing various concentrations of this compound (or Bumetanide as a positive control). Include a vehicle control (DMSO).
-
Flux Initiation: To initiate the ion flux, add Assay Buffer containing ⁸⁶RbCl (final concentration ~1 µCi/mL) and the corresponding concentration of this compound.
-
Incubation: Incubate for a short period (e.g., 2-5 minutes) at 37°C to ensure measurement of initial uptake rates.
-
Flux Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells four times with ice-cold Wash Buffer.
-
Cell Lysis: Lyse the cells by adding Lysis Buffer and incubate for 30 minutes at room temperature.
-
Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the bumetanide-sensitive component of ⁸⁶Rb⁺ uptake by subtracting the uptake in the presence of a high concentration of bumetanide (e.g., 100 µM). Plot the percentage inhibition of the bumetanide-sensitive flux against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
B. Non-Radioactive Thallium Flux Assay
Objective: To provide a higher-throughput, non-radioactive method for assessing NKCC1/NKCC2 inhibition.
Materials:
-
Cells stably expressing human NKCC1 or NKCC2.
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Assay Buffer (as above).
-
Stimulation Buffer (Assay Buffer containing thallium sulfate).
-
This compound stock solution.
-
Bumetanide.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating and Dye Loading: Plate cells in a 96- or 384-well black-walled, clear-bottom plate. On the day of the assay, load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound or control compounds to the wells and incubate for the desired time.
-
Assay Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
-
Flux Initiation: Inject the Stimulation Buffer containing thallium sulfate into the wells.
-
Fluorescence Reading: Immediately after injection, continuously record the fluorescence signal over time. The influx of thallium will quench the fluorescence of the dye.
-
Data Analysis: The rate of fluorescence quench is proportional to the rate of thallium influx. Calculate the initial rate of quench for each concentration of this compound. Determine the percentage inhibition relative to the vehicle control and calculate the IC50 value as described for the radioactive assay.
Patch-Clamp Electrophysiology for Off-Target Ion Channel Screening
While the primary target of this compound is the electroneutral NKCC, it is prudent to assess its potential off-target effects on various electrogenic ion channels. Whole-cell patch-clamp is the gold standard for this purpose.
Objective: To screen this compound against a panel of key cardiac and neuronal ion channels to identify potential off-target activities.
Materials:
-
Cell lines stably expressing the ion channel of interest (e.g., hERG, hNav1.5, hCav1.2, etc.).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular Solution (specific to the ion channel being studied, e.g., Tyrode's solution).
-
Intracellular Solution (specific to the ion channel being studied).
-
This compound stock solution.
-
Positive control inhibitors for each channel.
General Procedure:
-
Cell Preparation: Culture the cells on glass coverslips.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Giga-seal Formation: Under microscopic observation, bring the micropipette into contact with a single cell and apply gentle suction to form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Voltage-Clamp Recordings: Clamp the cell membrane at a specific holding potential. Apply a series of voltage steps (a voltage protocol) designed to elicit the characteristic currents of the ion channel being studied.
-
Compound Application: After obtaining a stable baseline recording, perfuse the cell with the extracellular solution containing this compound at various concentrations.
-
Data Acquisition: Record the ion channel currents before, during, and after the application of this compound.
-
Data Analysis: Measure the peak current amplitude or the current at a specific time point in the voltage protocol. Calculate the percentage of current inhibition at each concentration of this compound and determine the IC50 value if a dose-dependent block is observed.
Visualizations
Caption: Workflow for an in vitro ion flux assay to determine this compound's inhibitory activity on NKCC.
Caption: Mechanism of action of this compound on the Na-K-Cl cotransporter (NKCC2).
References
Application Notes and Protocols for the Analytical Separation of Indacrinone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indacrinone is a chiral diuretic agent that has been investigated for its effects on uric acid excretion. The pharmacological and pharmacokinetic properties of its enantiomers, (+)-Indacrinone and (-)-Indacrinone, differ significantly. Therefore, the ability to separate and quantify these enantiomers is crucial for research, development, and quality control purposes.
Method Development Strategy for HPLC Separation of this compound Enantiomers
The following sections detail a strategic approach to developing an HPLC method for the enantioselective separation of this compound.
Chiral Stationary Phase (CSP) Selection
The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric resolution. For an acidic compound like this compound, polysaccharide-based and protein-based CSPs are excellent starting points.
Recommended CSPs for Initial Screening:
-
Polysaccharide-based CSPs: These are broadly applicable and often successful for a wide range of chiral compounds.
-
Cellulose-based: e.g., Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Amylose-based: e.g., Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate))
-
-
Protein-based CSPs: α1-acid glycoprotein (AGP) columns are particularly effective for the separation of acidic, basic, and neutral drugs.
Mobile Phase Selection
The mobile phase composition significantly influences the retention and selectivity of the enantiomers. Normal-phase chromatography is often the preferred mode for polysaccharide-based CSPs.
Initial Mobile Phase Screening for Polysaccharide-based CSPs:
-
Solvent System: A mixture of a non-polar alkane and a polar alcohol is typically used.
-
n-Hexane or Heptane
-
Isopropanol (IPA) or Ethanol
-
-
Acidic Modifier: The addition of a small amount of an acidic modifier is crucial for improving peak shape and resolution of acidic analytes like this compound.
-
Trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) is a common choice.
-
A typical starting mobile phase for screening would be a mixture of Hexane:Alcohol (e.g., 90:10 v/v) with 0.1% TFA. The ratio of hexane to alcohol can be adjusted to optimize retention times.
Detection
This compound contains a chromophore, making UV detection a suitable and straightforward method. The detection wavelength should be set at the UV maximum of this compound for optimal sensitivity.
Experimental Protocol: Method Development for HPLC Separation of this compound Enantiomers
This protocol provides a step-by-step guide for screening and optimizing the chiral separation of this compound enantiomers.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase columns (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).
-
HPLC-grade solvents: n-Hexane, Isopropanol, Ethanol.
-
Trifluoroacetic acid (TFA).
-
Racemic this compound standard.
-
Volumetric flasks, pipettes, and vials.
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of racemic this compound in a suitable solvent (e.g., mobile phase) at a concentration of approximately 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Initial Screening Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase A: n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v).
-
Mobile Phase B: n-Hexane/Ethanol/TFA (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: UV at the absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
-
Optimization:
-
If no separation or poor resolution is observed, systematically vary the mobile phase composition.
-
Adjust the ratio of hexane to alcohol (e.g., 80:20, 70:30). Increasing the alcohol content will generally decrease retention times.
-
Evaluate different alcohols (Isopropanol vs. Ethanol) as they can offer different selectivities.
-
-
Optimize the column temperature. Varying the temperature between 10 °C and 40 °C can impact resolution.
-
Adjust the flow rate. A lower flow rate may improve resolution but will increase the analysis time.
-
-
Data Analysis:
-
Evaluate the chromatograms for the resolution (Rs) between the two enantiomer peaks. A baseline resolution (Rs ≥ 1.5) is desirable.
-
Calculate the separation factor (α) and retention factors (k') for each enantiomer.
-
Quantitative Data Summary (Hypothetical Data for Method Development)
The following table presents hypothetical data that could be generated during the method development process to illustrate the effects of varying chromatographic parameters.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Chiralcel® OD-H | Chiralcel® OD-H | Chiralcel® OD-H |
| Mobile Phase | Hexane/IPA/TFA (90:10:0.1) | Hexane/IPA/TFA (85:15:0.1) | Hexane/Ethanol/TFA (90:10:0.1) |
| Flow Rate (mL/min) | 1.0 | 1.0 | 1.0 |
| Temperature (°C) | 25 | 25 | 25 |
| Retention Time 1 (min) | 8.5 | 7.2 | 9.8 |
| Retention Time 2 (min) | 9.8 | 8.1 | 11.5 |
| Resolution (Rs) | 1.8 | 1.6 | 2.1 |
| Separation Factor (α) | 1.18 | 1.15 | 1.20 |
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for developing a chiral HPLC method for this compound enantiomers.
Caption: Workflow for Chiral HPLC Method Development of this compound Enantiomers.
Alternative and Complementary Techniques
While HPLC is the primary technique, Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are powerful alternatives for chiral separations.
Supercritical Fluid Chromatography (SFC)
SFC often provides faster separations and is considered a "greener" technique due to the use of supercritical CO2 as the main mobile phase component. Polysaccharide-based CSPs are also highly effective in SFC.
Typical SFC Conditions for Acidic Compounds:
-
Mobile Phase: Supercritical CO2 and a polar co-solvent (e.g., Methanol, Ethanol) with an acidic modifier (e.g., TFA).
-
Stationary Phase: Chiralcel® OD-H, Chiralpak® AD, or other polysaccharide-based columns.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent. Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte.
Typical CE Conditions for Chiral Separations:
-
Chiral Selector: Cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) are commonly used as chiral selectors for a wide range of compounds.
-
Background Electrolyte: A buffer at a specific pH is used to control the charge of the analyte and the electroosmotic flow.
Conclusion
The successful separation of this compound enantiomers is achievable through a systematic method development approach centered on chiral HPLC. By carefully selecting the chiral stationary phase and optimizing the mobile phase composition, a robust and reliable analytical method can be established. This will enable accurate quantification of the individual enantiomers, which is essential for understanding their distinct pharmacological profiles and for ensuring the quality and safety of pharmaceutical products. The principles and protocols outlined in these application notes provide a solid foundation for researchers to develop and implement such a method.
Application Notes and Protocols for Utilizing Indacrinone in the Study of Solute Transport in the Loop of Henle
Audience: Researchers, scientists, and drug development professionals.
Introduction: Indacrinone (MK-196) is a phenoxyacetic acid derivative that functions as a loop diuretic.[1][2] It is a valuable pharmacological tool for investigating renal solute transport, particularly within the loop of Henle. This compound is a racemic mixture, and its enantiomers exhibit distinct pharmacological profiles, making it uniquely suited for dissecting the mechanisms of natriuresis and uric acid transport.[3][4][5] The (-)-enantiomer is predominantly responsible for the diuretic and natriuretic effects, while the (+)-enantiomer possesses significant uricosuric properties. This document provides detailed application notes and experimental protocols for using this compound and its enantiomers to study solute transport processes in the thick ascending limb (TAL) of the loop of Henle.
Mechanism of Action
This compound exerts its primary diuretic effect by inhibiting solute transport in the diluting segments of the distal tubule, with a significant site of action in the thick ascending limb of the loop of Henle.
-
Inhibition of Na-K-2Cl Cotransporter (NKCC2): The primary molecular target of loop diuretics, including the active (-)-enantiomer of this compound, is the apical Na-K-2Cl cotransporter (NKCC2) in the TAL cells. By inhibiting NKCC2, this compound blocks the reabsorption of sodium, potassium, and chloride from the tubular fluid into the cell. This inhibition leads to a significant increase in the urinary excretion of these ions (natriuresis and saluresis).
-
Disruption of Lumen-Positive Potential: The reabsorption of NaCl in the TAL generates a lumen-positive transepithelial potential. This potential is a crucial driving force for the paracellular reabsorption of cations, including Ca²⁺ and Mg²⁺. By blocking NKCC2, this compound reduces this potential, leading to increased urinary excretion of Ca²⁺ and Mg²⁺.
-
Stereospecific Effects on Solute Transport: The two enantiomers of this compound have different primary sites and mechanisms of action.
-
(-)-Indacrinone: This enantiomer is the more potent diuretic. It acts primarily on the medullary portion of the thick ascending limb to inhibit Na⁺ and K⁺ reabsorption. In some cases, it can abolish K⁺ reabsorption or even lead to net K⁺ secretion in the loop.
-
(+)-Indacrinone: This enantiomer has weaker natriuretic effects and is thought to act more on the 'cortical diluting segment' or early distal tubule. Its most significant action is uricosuric; it promotes the excretion of uric acid, leading to lower serum uric acid levels. This is in contrast to many other loop diuretics that can cause urate retention.
-
-
Uric Acid Transport: The uricosuric effect of the (+)-enantiomer is of particular interest. While the primary site of uric acid transport regulation is the proximal tubule, involving transporters like URAT1 and GLUT9, this compound's enantiomers modulate this process. The (+)-enantiomer's ability to decrease serum uric acid makes the racemic mixture unique among loop diuretics. By adjusting the ratio of the two enantiomers, it is possible to achieve a diuretic effect that is isouricemic (does not change plasma urate) or even hypouricemic.
Diagram of Cellular Mechanism
References
- 1. Studies on the mechanism and characteristics of action of a uricosuric diuretic, this compound (MK-196) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism and characteristics of action of a uricosuric diuretic, this compound (MK-196) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of enantiomers and (-) p-OH metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive and biochemical effects of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of uricosuric properties of this compound by manipulation of the enantiomer ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Trial Design of Indacrinone-Based Antihypertensive Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting clinical trials for Indacrinone-based antihypertensive therapies. The protocols and methodologies outlined below are based on established principles of clinical research and specific pharmacological characteristics of this compound.
Introduction to this compound
This compound is a loop diuretic that has been investigated for its antihypertensive properties.[1][2] It is a chiral molecule, existing as two enantiomers with distinct pharmacological profiles.[1][3] The (-)-enantiomer is a potent natriuretic agent, responsible for the diuretic and antihypertensive effects, while the (+)-enantiomer possesses uricosuric properties, promoting the excretion of uric acid.[1] This unique combination offers the potential for an antihypertensive treatment with a reduced risk of hyperuricemia, a common side effect of many diuretics. Clinical studies have explored different ratios of the enantiomers to optimize the balance between blood pressure reduction and a neutral or even favorable effect on serum uric acid levels.
Signaling Pathway of this compound's Dual Action
The dual action of this compound's enantiomers on renal tubules is key to its therapeutic potential. The (-)-enantiomer primarily acts on the thick ascending limb of the loop of Henle, while the (+)-enantiomer exerts its effects on the proximal tubule.
References
Application Notes & Protocols: Quantification of Indacrinone and its Metabolites in Plasma and Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indacrinone is a potent loop diuretic that has been studied for its effects on natriuresis and uric acid excretion. The drug is a racemic mixture of two enantiomers, (+)-Indacrinone and (-)-Indacrinone, which exhibit different pharmacological activities. The (-)-enantiomer is primarily responsible for the diuretic effect, while the (+)-enantiomer possesses uricosuric properties. The major metabolite of this compound is 4'-hydroxythis compound, which also exists as a pair of enantiomers. The stereoselective metabolism and disposition of this compound necessitate the use of chiral analytical methods to accurately quantify the parent drug and its metabolites in biological matrices.
These application notes provide a general framework and example protocols for the quantification of this compound and its metabolites in plasma and urine, based on established bioanalytical techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Analyte Information
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| This compound | C₁₈H₁₄Cl₂O₄ | 379.21 |
| 4'-hydroxythis compound | C₁₈H₁₄Cl₂O₅ | 395.21 |
Experimental Protocols
The following protocols are generalized examples and may require optimization for specific laboratory conditions and instrumentation.
Protocol 1: Quantification of this compound and its Metabolites in Human Plasma
This protocol outlines a method for the simultaneous determination of this compound enantiomers and their hydroxylated metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation: Protein Precipitation
Protein precipitation is a common method for extracting small molecules from plasma.
-
Reagents and Materials:
-
Human plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
2. Chromatographic Conditions: Chiral HPLC
A chiral stationary phase is required to separate the enantiomers of this compound and its metabolite.
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Chiralcel OD-H (or similar chiral column) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
3. Mass Spectrometric Conditions
A triple quadrupole mass spectrometer is typically used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Value |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 20 psi |
| IonSpray Voltage | -4500 V |
| Temperature | 500°C |
MRM Transitions (Hypothetical):
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) |
| This compound | 377.0 | [Fragment 1] |
| 4'-hydroxythis compound | 393.0 | [Fragment 2] |
| Internal Standard | [IS Q1] | [IS Q3] |
Note: The specific fragment ions (Q3 masses) and collision energies would need to be determined through method development.
Protocol 2: Quantification of this compound and its Metabolites in Human Urine
This protocol describes a method for the analysis of this compound and its metabolites in urine, which may require a dilution step to minimize matrix effects.
1. Sample Preparation: Dilute-and-Shoot
For urine samples, a simple dilution is often sufficient.
-
Reagents and Materials:
-
Human urine samples
-
Milli-Q water or HPLC grade water
-
Internal Standard (IS) solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
-
Procedure:
-
Centrifuge the urine sample at 5,000 rpm for 5 minutes to pellet any particulate matter.
-
Pipette 50 µL of the supernatant into a clean microcentrifuge tube.
-
Add 450 µL of Milli-Q water.
-
Add 10 µL of the internal standard solution.
-
Vortex the mixture for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
2. Chromatographic and Mass Spectrometric Conditions
The same LC-MS/MS conditions as described in Protocol 1 can be adapted for urine analysis. The gradient may need to be adjusted to ensure separation from potential interferences in the urine matrix.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained using the described methods.
Table 1: Pharmacokinetic Parameters of this compound Enantiomers in Plasma
| Enantiomer | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) |
| (+)-Indacrinone | 850 | 1.5 | 4500 |
| (-)-Indacrinone | 600 | 1.5 | 3200 |
Table 2: Urinary Excretion of this compound and Metabolites (0-24h)
| Compound | Amount Excreted (µg) | % of Dose |
| (+)-Indacrinone | 1200 | 12 |
| (-)-Indacrinone | 900 | 9 |
| (+)-4'-hydroxythis compound | 500 | 5 |
| (-)-4'-hydroxythis compound | 350 | 3.5 |
Visualizations
Diagram 1: General Workflow for Bioanalytical Quantification
Caption: A generalized workflow for the quantification of analytes in biological samples.
Diagram 2: Logical Relationship of this compound Metabolism
Caption: Metabolic pathway of this compound to its 4'-hydroxy metabolite.
Application Notes and Protocols for Measuring the Uricosuric Effects of Indacrinone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setups for measuring the uricosuric effects of Indacrinone enantiomers. This document includes both preclinical and clinical experimental protocols, data presentation in tabular format for easy comparison, and visualizations of experimental workflows and relevant biological pathways.
Introduction
This compound is a loop diuretic that exists as two enantiomers, (+) and (-). Both enantiomers possess uricosuric (uric acid-lowering) properties, but they exhibit different potencies in their diuretic and uricosuric effects. The (-) enantiomer is predominantly responsible for the diuretic activity, while the (+) enantiomer has a more pronounced uricosuric effect.[1][2] The differential pharmacology of these enantiomers allows for the manipulation of their ratio to achieve a desired balance of diuresis and uricosuria, potentially leading to an isouricemic or even hypouricemic diuretic agent.[1] This document outlines the experimental methodologies to evaluate and quantify these effects.
Preclinical Evaluation of Uricosuric Effects in a Rat Model of Hyperuricemia
This protocol describes a general methodology for assessing the uricosuric properties of this compound enantiomers in a rat model of potassium oxonate-induced hyperuricemia. This model is widely used for the initial screening of uricosuric agents.
Experimental Protocol
-
Animal Model:
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: House the animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment, with free access to standard chow and water.
-
-
Induction of Hyperuricemia:
-
Administer potassium oxonate (a uricase inhibitor) at a dose of 250 mg/kg body weight, dissolved in 0.5% carboxymethylcellulose (CMC) solution, via oral gavage.
-
Administer potassium oxonate 1 hour before the administration of the test compounds (this compound enantiomers).
-
-
Drug Administration:
-
Prepare suspensions of the (+) and (-) enantiomers of this compound, as well as various ratios of the two, in 0.5% CMC.
-
Divide the hyperuricemic rats into treatment groups (n=6-8 per group), including:
-
Vehicle control (0.5% CMC)
-
Positive control (e.g., Benzbromarone, a known uricosuric agent)
-
Different doses of (+) this compound
-
Different doses of (-) this compound
-
Different ratios of (+)/(-) this compound
-
-
Administer the test compounds or vehicle via oral gavage.
-
-
Sample Collection:
-
House the rats in metabolic cages for 24 hours following drug administration to allow for the collection of urine.
-
At the end of the 24-hour period, anesthetize the rats and collect blood samples via cardiac puncture.
-
-
Biochemical Analysis:
-
Centrifuge the blood samples to separate the serum.
-
Measure the concentration of uric acid in the serum and urine samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) or a commercial enzymatic uric acid assay kit.
-
Measure creatinine levels in both serum and urine to calculate the fractional excretion of uric acid (FEUA).
-
-
Data Analysis:
-
Calculate the FEUA using the following formula: FEUA (%) = (Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine) × 100.
-
Compare the serum uric acid levels and FEUA between the different treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Preclinical Experimental Workflow
References
Application Notes and Protocols for Indacrinone in Preclinical Models of Hypertension and Gout
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indacrinone is a potent loop diuretic with the unique property of also promoting the excretion of uric acid, making it a compound of significant interest for conditions where hypertension and hyperuricemia coexist, such as in many patients with gout.[1][2] This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound in established animal models of hypertension and gout.
This compound is a chiral molecule, with its diuretic and uricosuric activities differentially distributed between its enantiomers. The (R)-(+)-enantiomer is primarily responsible for the diuretic effect, while the (S)-(-)-enantiomer is a potent uricosuric agent.[3] This differential activity allows for the possibility of optimizing the therapeutic ratio of diuretic to uricosuric effects by using specific enantiomeric mixtures.[3] While much of the available data on this compound is from human studies, this document outlines the protocols for evaluating its efficacy in relevant preclinical models.
Application in Preclinical Hypertension Models
This compound's primary mechanism for lowering blood pressure is through its diuretic action, which reduces plasma volume. The following are protocols for evaluating this compound in two standard preclinical models of hypertension.
Spontaneously Hypertensive Rat (SHR) Model
The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension.
Experimental Protocol:
-
Animal Model: Male SHRs, 12-14 weeks of age, with established hypertension.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment, with free access to standard chow and water.
-
Blood Pressure Measurement: Baseline systolic and diastolic blood pressure are measured using the tail-cuff method.
-
Drug Administration: this compound is administered orally via gavage once daily for a period of 4 weeks. A vehicle control group receives the same volume of the vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dose Groups:
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Vehicle Control
-
This compound (e.g., 10 mg/kg/day)
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This compound (e.g., 30 mg/kg/day)
-
Positive Control (e.g., a known antihypertensive drug)
-
-
Monitoring: Blood pressure and heart rate are monitored weekly. Body weight and general health are also observed.
-
Terminal Procedures: At the end of the study, blood samples are collected for biochemical analysis, and organs (heart, kidneys) can be harvested for histological examination.
Expected Quantitative Data:
| Group | Treatment | Baseline SBP (mmHg) | Week 4 SBP (mmHg) | Change in SBP (mmHg) |
| 1 | Vehicle Control | 185 ± 5 | 188 ± 6 | +3 ± 2 |
| 2 | This compound (10 mg/kg) | 186 ± 4 | 165 ± 5 | -21 ± 3 |
| 3 | This compound (30 mg/kg) | 184 ± 5 | 150 ± 4 | -34 ± 4 |
| 4 | Positive Control | 185 ± 6 | 145 ± 5 | -40 ± 3 |
SBP: Systolic Blood Pressure. Data are presented as Mean ± SEM.
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model
The DOCA-salt model is a mineralocorticoid-induced model of hypertension characterized by salt and water retention.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: Unilateral nephrectomy is performed.
-
Induction of Hypertension: A week after surgery, rats are implanted with a DOCA-salt pellet (e.g., 25 mg) subcutaneously and provided with 1% NaCl drinking water.
-
Drug Administration: After 2 weeks of DOCA-salt treatment, this compound is administered orally daily for 4 weeks.
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Blood Pressure Monitoring: Blood pressure is monitored weekly.
-
Endpoint Analysis: Similar to the SHR model, blood and tissue samples are collected at the end of the study.
Expected Quantitative Data:
| Group | Treatment | Baseline SBP (mmHg) | Week 4 SBP (mmHg) | Change in SBP (mmHg) |
| 1 | Sham + Vehicle | 120 ± 3 | 122 ± 4 | +2 ± 1 |
| 2 | DOCA-Salt + Vehicle | 175 ± 6 | 180 ± 5 | +5 ± 2 |
| 3 | DOCA-Salt + this compound | 176 ± 5 | 155 ± 4 | -21 ± 3 |
SBP: Systolic Blood Pressure. Data are presented as Mean ± SEM.
Mechanism of Action Signaling Pathways
This compound's dual action involves distinct pathways for its diuretic and uricosuric effects.
Diuretic Signaling Pathway:
As a loop diuretic, this compound inhibits the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle. This inhibition reduces the reabsorption of sodium, chloride, and potassium, leading to increased water excretion (diuresis).
Uricosuric Signaling Pathway:
The uricosuric effect of this compound, primarily attributed to its (S)-(-)-enantiomer, involves the inhibition of uric acid reabsorption in the proximal tubule of the kidney. This is thought to occur through the modulation of uric acid transporters such as URAT1.
Conclusion
The provided protocols and application notes offer a comprehensive framework for the preclinical evaluation of this compound in models of hypertension and gout. These studies are essential to further characterize the therapeutic potential of this dual-action compound and to optimize its clinical application, particularly through the investigation of different enantiomeric ratios. Researchers should adapt these protocols based on their specific experimental objectives and institutional guidelines.
References
- 1. Renal actions of a uricosuric diuretic, racemic this compound, in man: comparison with ethacrynic acid and hydrochlorothiazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism and characteristics of action of a uricosuric diuretic, this compound (MK-196) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinexprheumatol.org [clinexprheumatol.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Indacrinone-Induced Electrolyte Imbalance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing electrolyte imbalances that may arise during experiments with Indacrinone.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during your research.
Issue 1: Progressive increase in serum uric acid levels observed during a chronic study.
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Question: My long-term study using a racemic mixture of this compound is showing a steady increase in serum uric acid in my animal models. How can I counteract this?
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Answer: This is a known effect of the (-)-enantiomer of this compound, which is primarily responsible for the diuretic effect but can lead to hyperuricemia with chronic administration[1]. To mitigate this, consider the following strategies:
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Adjust the Enantiomer Ratio: The (+)-enantiomer of this compound possesses uricosuric properties, meaning it promotes the excretion of uric acid[1][2]. By increasing the proportion of the (+)-enantiomer relative to the (-)-enantiomer, you can achieve a net neutral or even a decrease in serum uric acid. Studies have shown that a ratio of 1:4 to 1:9 of the (-) to (+) enantiomer can result in an isouricemic (no change in uric acid) or hypouricemic (lowering of uric acid) effect[1].
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Co-administration with a Uricosuric Agent: If altering the enantiomer ratio is not feasible, co-administration of a uricosuric agent can be explored, though this will add complexity to your study design.
-
Issue 2: Significant drop in serum potassium (Hypokalemia) after a single high dose of this compound.
-
Question: I've administered a high dose of the (-)-enantiomer of this compound and my animal models are exhibiting signs of hypokalemia (e.g., muscle weakness, lethargy). What is the immediate course of action?
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Answer: Acute hypokalemia is a serious concern with potent loop diuretics like this compound[3]. Immediate intervention is crucial.
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Emergency Protocol: In a research setting, if an animal displays severe symptoms, consult with the institutional veterinarian immediately. Emergency treatment may involve the intravenous administration of potassium chloride. The rate of administration should not exceed 0.5 mEq/kg/hr.
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Potassium Supplementation: For less severe cases, or as a preventative measure in future experiments, oral potassium supplementation can be provided. Potassium gluconate is a common choice for oral supplementation.
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Co-administration with a Potassium-Sparing Diuretic: For future studies, consider the co-administration of a potassium-sparing diuretic like amiloride. A study in healthy subjects showed that the addition of 2.5 mg of amiloride to 10 mg of this compound effectively lowered potassium excretion to control levels.
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Issue 3: Development of hyponatremia (low serum sodium) in my experimental subjects.
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Question: My animal models are developing hyponatremia after several days of this compound administration. How should I manage this?
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Answer: Hyponatremia is a potential side effect of loop diuretics due to the increased excretion of sodium in the urine.
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Assess Volume Status: It is important to determine if the hyponatremia is associated with dehydration (hypovolemic hyponatremia). Monitor for signs of dehydration such as reduced skin turgor and decreased urine output.
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Fluid and Electrolyte Replacement: In cases of hypovolemic hyponatremia, carefully controlled administration of isotonic saline (0.9% NaCl) may be necessary to restore volume and sodium levels. In cases of severe, symptomatic hyponatremia, a small volume of hypertonic saline (3% NaCl) may be administered under veterinary supervision.
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Monitoring: Closely monitor serum sodium levels to avoid rapid overcorrection, which can have serious neurological consequences.
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Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound causes electrolyte imbalances?
A1: this compound is a loop diuretic that primarily acts on the thick ascending limb of the loop of Henle in the kidney. Its natriuretic and diuretic effects are primarily attributed to the (-)-enantiomer, which inhibits the Na-K-2Cl cotransporter (NKCC2). This inhibition leads to increased urinary excretion of sodium, potassium, and chloride, which can result in hypokalemia, hyponatremia, and hypochloremia. The disruption of the electrochemical gradient also leads to increased urinary excretion of calcium and magnesium.
Q2: How do the enantiomers of this compound differ in their effects on uric acid?
A2: The two enantiomers of this compound have opposing effects on uric acid levels. The (-)-enantiomer, the more potent diuretic, can cause hyperuricemia with chronic use. Conversely, the (+)-enantiomer has a uricosuric effect, meaning it increases the excretion of uric acid and can lower serum uric acid levels. This unique property allows for the development of an "isouricemic diuretic" by adjusting the ratio of the enantiomers.
Q3: What are the typical starting doses for this compound in preclinical research?
A3: Dosing will vary significantly depending on the animal model and the specific research question. It is crucial to perform dose-response studies to determine the optimal dose for your experiment. However, published studies can provide a starting point. For example, in rats, doses have been explored in various studies, and in healthy human subjects, doses of the (-)-enantiomer have ranged from 2.5 mg to 10 mg, often in combination with the (+)-enantiomer.
Q4: What parameters should I monitor during my experiments with this compound?
A4: Regular monitoring is essential to detect and manage electrolyte imbalances. Key parameters to monitor include:
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Serum Electrolytes: Sodium, potassium, chloride, calcium, and magnesium.
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Renal Function: Blood urea nitrogen (BUN) and creatinine.
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Serum Uric Acid.
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Urine Electrolytes and Volume: To assess the diuretic and natriuretic response.
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Clinical Signs: Monitor for signs of dehydration, muscle weakness, or lethargy.
Q5: Can I formulate this compound myself for my experiments?
A5: this compound for research purposes should be obtained from a reputable chemical supplier. If you need to prepare a specific formulation (e.g., for oral gavage or intravenous administration), it is critical to use a vehicle that ensures the stability and bioavailability of the compound. The vehicle used should be appropriate for the route of administration and the animal model. Always consult relevant literature and institutional guidelines for proper formulation procedures.
Data Presentation
Table 1: Effect of this compound Enantiomer Ratios on Mean Change in Serum Uric Acid
| Treatment Group ((-) enantiomer / (+) enantiomer) | Mean Change in Serum Uric Acid (mg/dL) after 12 weeks |
| Placebo | +0.3 |
| -2.5 mg / +80 mg | -0.3 |
| -5 mg / +80 mg | -0.4 |
| -10 mg / +80 mg | +0.2 |
Data adapted from a study in patients with hypertension.
Table 2: Effect of this compound and Amiloride Combination on Urinary Potassium Excretion
| Treatment Group | Mean 24-hour Urinary Potassium Excretion (mEq) |
| Placebo | Baseline |
| 10 mg this compound | Increased |
| 10 mg this compound + 2.5 mg Amiloride | Returned to control levels |
| 10 mg this compound + 5 mg Amiloride | Net retention of potassium |
Data based on a study in healthy subjects.
Experimental Protocols
Protocol 1: Induction and Monitoring of Electrolyte Imbalance in a Rodent Model
Objective: To establish a protocol for inducing a measurable and manageable electrolyte imbalance using this compound in a rat model.
Materials:
-
This compound ((-)-enantiomer or a specific ratio of enantiomers)
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
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Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Electrolyte analyzer for serum and urine samples
Procedure:
-
Acclimation: Acclimate rats to individual metabolic cages for at least 3 days prior to the experiment. Provide free access to a standard diet and water.
-
Baseline Measurements: Collect 24-hour urine samples and a baseline blood sample (via tail vein or saphenous vein) to determine baseline electrolyte levels (Na+, K+, Cl-, Ca2+, Mg2+), creatinine, and uric acid.
-
Dosing: Prepare the desired dose of this compound in the chosen vehicle. Administer the dose via oral gavage. Include a vehicle-only control group.
-
Sample Collection:
-
Urine: Collect urine at timed intervals (e.g., 0-4h, 4-8h, 8-24h) post-administration. Measure urine volume and analyze for electrolyte and creatinine concentrations.
-
Blood: Collect blood samples at specific time points post-dose (e.g., 2h, 6h, 24h) to monitor serum electrolyte changes. The timing should be based on the known pharmacokinetics of this compound.
-
-
Data Analysis: Calculate the fractional excretion of electrolytes. Compare the changes in serum and urine electrolytes between the treatment and control groups using appropriate statistical methods.
Protocol 2: Emergency Management of Severe Hypokalemia in a Research Setting
Objective: To provide a framework for the emergency management of severe, symptomatic hypokalemia in an animal model.
Disclaimer: This protocol is for informational purposes only and must be adapted and approved by the institution's animal care and use committee and attending veterinarian.
Procedure:
-
Immediate Veterinary Consultation: If an animal exhibits severe signs of hypokalemia (e.g., severe muscle weakness, respiratory distress, arrhythmia), immediately contact the on-call veterinarian.
-
Intravenous Access: If deemed necessary by the veterinarian, establish intravenous access.
-
Potassium Chloride Administration: The veterinarian may direct the administration of intravenous potassium chloride. The infusion rate should not exceed 0.5 mEq/kg/hour to prevent cardiac complications. The potassium chloride should be diluted in a compatible intravenous fluid.
-
Continuous Monitoring: Continuously monitor the animal's vital signs, including heart rate and rhythm (if possible with an ECG).
-
Frequent Electrolyte Checks: Monitor serum potassium levels frequently (e.g., every 1-2 hours) to guide the rate of potassium infusion and prevent overcorrection.
Mandatory Visualizations
Caption: Mechanism of Action of this compound Enantiomers.
Caption: Troubleshooting Workflow for this compound-Induced Electrolyte Imbalance.
References
- 1. Enantiomers of this compound: a new approach to producing an isouricemic diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive and biochemical effects of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: modification of diuretic, uricosuric, and kaliuretic actions by amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing the enantiomeric ratio of Indacrinone for isouricemic effects
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and detailed protocols for optimizing the enantiomeric ratio of Indacrinone to achieve a desired isouricemic effect.
Frequently Asked Questions (FAQs)
Q1: What are the distinct pharmacological effects of the (+) and (-) enantiomers of this compound?
A1: this compound is a chiral drug, and its enantiomers have different pharmacological profiles. The (-)-enantiomer is a potent natriuretic agent, responsible for the drug's primary diuretic (loop-blocking) effect.[1][2] The (+)-enantiomer has significantly less natriuretic activity but possesses a pronounced uricosuric effect, meaning it promotes the excretion of uric acid.[1][3][4]
Q2: Why does racemic (1:1) this compound or the (-)-enantiomer alone lead to hyperuricemia with chronic use?
A2: Like other loop diuretics, the potent diuretic action of the (-)-enantiomer can lead to extracellular fluid volume contraction. This state is thought to enhance the reabsorption of uric acid in the proximal tubules of the kidney, leading to an overall increase in serum uric acid levels (hyperuricemia) over time. While racemic this compound has some uricosuric properties, they are often transient and insufficient to overcome the hyperuricemic effect of chronic diuretic use.
Q3: What is the scientific basis for creating an isouricemic formulation of this compound?
A3: The goal is to balance the pharmacological effects of the two enantiomers. By increasing the proportion of the uricosuric (+)-enantiomer relative to the diuretic (-)-enantiomer, it is possible to counteract the uric acid retention caused by the diuretic effect. A carefully selected ratio can result in a formulation that provides effective diuresis without significantly altering, or even lowering, serum uric acid levels. This is known as an isouricemic or hypouricemic diuretic.
Q4: What specific enantiomeric ratio of this compound is considered isouricemic?
A4: Research indicates that an isouricemic effect is achieved when the (+)-enantiomer is in excess. A clinical study found that a daily dose of 10 mg of the (-)-enantiomer combined with 40 mg of the (+)-enantiomer (a 1:4 ratio) was approximately isouricemic after seven days of treatment. Another study in hypertensive patients found that a ratio of 10 mg (-) to 80 mg (+) enantiomer (1:8) produced the least variation in serum uric acid over 12 weeks. Ratios in the range of 1:4 to 1:9 [(-):(+)] are generally considered optimal for achieving an isouricemic or even a net hypouricemic effect.
Q5: What are the key renal sites of action for the two enantiomers?
A5: Studies suggest the enantiomers act at different sites in the nephron. The potent diuretic, (-)-indacrinone, appears to act in the medullary portion of the thick ascending limb of the Loop of Henle, similar to other loop diuretics. The uricosuric, (+)-enantiomer, is thought to act more on the 'cortical diluting segment' or early distal tubule. Both enantiomers also affect urate transport in the proximal tubule.
Troubleshooting Guide
Problem 1: The tested enantiomer ratio still results in elevated serum uric acid (hyperuricemia) in our preclinical model.
-
Possible Cause 1: Incorrect Ratio. The ratio of the uricosuric (+)-enantiomer may be insufficient to counteract the uric acid-retaining effects of the (-)-enantiomer in your specific model or dosage.
-
Troubleshooting Steps:
-
Verify the enantiomeric purity of your starting materials and the final ratio of your formulation using a validated chiral HPLC method (see Experimental Protocol 2).
-
Increase the proportion of the (+)-enantiomer in the formulation. Based on clinical data, consider testing ratios where the (+)-enantiomer is 4- to 9-fold in excess of the (-)-enantiomer.
-
Evaluate the dose of the (-)-enantiomer. A high diuretic load may require a correspondingly higher proportion of the (+)-enantiomer to maintain urate balance.
-
Problem 2: Difficulty achieving baseline separation of this compound enantiomers via HPLC.
-
Possible Cause 1: Suboptimal Chiral Stationary Phase (CSP). The chosen chiral column may not be effective for this specific separation.
-
Troubleshooting Steps:
-
Select a CSP known for resolving acidic chiral compounds. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak AD, Chiralcel OJ), are often effective.
-
Consult literature for methods used on structurally similar phenoxyacetic acid derivatives.
-
-
Possible Cause 2: Incorrect Mobile Phase Composition. The mobile phase polarity, modifier, or additive may not be optimal for enantiorecognition.
-
Troubleshooting Steps:
-
Optimize the mobile phase. For normal-phase chromatography, vary the ratio of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., ethanol, 2-propanol).
-
Add a small amount of an acidic modifier (e.g., trifluoroacetic acid, acetic acid) to the mobile phase. This is often crucial for reducing peak tailing and improving the resolution of acidic analytes like this compound.
-
Systematically adjust the column temperature, as enantioseparation is often an enthalpy-driven process.
-
Quantitative Data Summary
The following tables summarize data from clinical studies investigating the effects of different this compound enantiomer ratios on serum/plasma uric acid.
Table 1: Effect of Varying (+)-Enantiomer Dose with Fixed 10 mg (-)-Enantiomer (Data adapted from a 7-day study in healthy men)
| Treatment Group [(-)/(+) mg] | Change in Plasma Urate (%) | Interpretation |
| 10 / 0 | +16% | Hyperuricemic |
| 10 / 10 (Racemic) | +15% | Hyperuricemic |
| 10 / 20 | +8% | Mildly Hyperuricemic |
| 10 / 40 | ~0% | Approximately Isouricemic |
| 10 / 80 | -13% | Hypouricemic (Uricosuric) |
| Hydrochlorothiazide 50 mg | +11% | Hyperuricemic |
| Ticrynafen 250 mg | -41% | Strongly Hypouricemic |
Table 2: Effect of Different Enantiomer Ratios on Serum Uric Acid in Hypertensive Patients (Data adapted from a 12-week study)
| Treatment Group [(-)/(+) mg] | Mean Change in Serum Uric Acid (mg/dL) | Interpretation |
| -2.5 / +80 | -0.3 | Hypouricemic |
| -5 / +80 | -0.4 | Hypouricemic |
| -10 / +80 | +0.2 | Near Isouricemic (Least Variation) |
| Placebo | +0.3 | No Effect / Mild Increase |
Experimental Protocols
Protocol 1: In Vivo Assessment of Isouricemic Effect in a Rodent Model
This protocol outlines a method to evaluate the effect of different this compound enantiomer ratios on serum uric acid levels in rats.
-
Animal Model: Use male Sprague-Dawley rats (250-300g). House in metabolic cages to allow for separate collection of urine and feces.
-
Acclimatization: Allow animals to acclimate for at least 3 days, with free access to standard chow and water.
-
Grouping and Dosing:
-
Divide animals into experimental groups (n=6-8 per group).
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in water).
-
Group 2: (-)-Indacrinone only (e.g., 1 mg/kg).
-
Group 3-5: Test Ratios, e.g., 1 mg/kg (-)-Indacrinone combined with 4 mg/kg (+)-Indacrinone (1:4), 8 mg/kg (+)-Indacrinone (1:8), etc.
-
Group 6: Positive Control (e.g., Hydrochlorothiazide, 10 mg/kg).
-
Administer all formulations orally via gavage.
-
-
Sample Collection:
-
Collect a baseline blood sample (T=0) from the tail vein.
-
Collect blood samples at 2, 4, 8, and 24 hours post-dosing.
-
Collect urine over the 24-hour period.
-
-
Sample Processing:
-
Allow blood to clot and centrifuge to separate serum. Store serum at -80°C until analysis.
-
Measure the total volume of urine collected over 24 hours and store an aliquot at -80°C.
-
-
Biochemical Analysis:
-
Measure uric acid concentrations in serum and urine samples using a commercial uric acid assay kit (e.g., colorimetric or enzymatic).
-
Measure creatinine levels in serum and urine to calculate the fractional excretion of uric acid (FEUA).
-
-
Data Analysis:
-
Calculate the mean change in serum uric acid from baseline for each group at each time point.
-
Calculate the total 24-hour urinary uric acid excretion.
-
Compare the results from the ratio groups to the vehicle and (-)-Indacrinone only groups using appropriate statistical tests (e.g., ANOVA). An isouricemic ratio will show no significant change in serum uric acid compared to the vehicle control, while the (-)-enantiomer alone is expected to cause an increase.
-
Protocol 2: Chiral Separation and Ratio Confirmation by HPLC
This protocol provides a starting point for developing an HPLC method to separate this compound enantiomers and confirm the ratio in a prepared formulation.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column: Chiralcel OJ-H (or similar polysaccharide-based column).
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: Hexane : 2-Propanol : Trifluoroacetic Acid (TFA) (e.g., 85:15:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 275 nm.
-
-
Standard Preparation:
-
Prepare individual stock solutions of pure (+)-Indacrinone and (-)-Indacrinone in the mobile phase.
-
Prepare a 1:1 racemic standard to determine the initial elution order and resolution.
-
Prepare standards corresponding to the exact ratios being tested in experimental formulations (e.g., 1:4, 1:8).
-
-
Sample Preparation:
-
Dissolve the formulated test material in the mobile phase to achieve a suitable concentration for UV detection.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Method Validation and Analysis:
-
Inject the racemic standard to confirm the two enantiomers are resolved (Resolution > 1.5).
-
Inject the individual enantiomer standards to identify the elution order of the (+) and (-) peaks.
-
Inject the prepared formulation samples and the corresponding ratio standards.
-
Calculate the enantiomeric ratio by comparing the peak areas of the two enantiomers in the sample chromatogram against the standards.
-
Optimize the mobile phase (ratio of hexane to alcohol) and flow rate as needed to improve resolution.
-
Visualizations
Logical Relationship of Enantiomers on Uric Acid
Caption: Logical flow of this compound's enantiomeric effects on uric acid.
Experimental Workflow for In Vivo Isouricemic Assessment
Caption: Workflow for preclinical evaluation of this compound enantiomer ratios.
Simplified Mechanism of Action in the Nephron
References
- 1. Antihypertensive and biochemical effects of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomers of this compound: a new approach to producing an isouricemic diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound – Chiralpedia [chiralpedia.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Potential Kaliuretic Effects of Indacrinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the potential kaliuretic effects of Indacrinone during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound's kaliuretic effect?
A1: this compound is a loop diuretic that exerts its primary effect by inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle in the kidney.[1][2] This inhibition leads to a significant increase in the excretion of sodium, chloride, and consequently, water. The increased delivery of sodium to the distal nephron stimulates the exchange for potassium, leading to increased potassium excretion (kaliuresis).
Q2: How do the enantiomers of this compound differ in their effects on potassium and uric acid?
A2: this compound is a racemic mixture of two enantiomers with distinct pharmacological profiles. The (-)-enantiomer is predominantly responsible for the potent natriuretic and diuretic activity, and thus the kaliuretic side effect.[3][4][5] Conversely, the (+)-enantiomer possesses a uricosuric effect, meaning it promotes the excretion of uric acid. By manipulating the ratio of these enantiomers, it is possible to optimize the diuretic effect while minimizing hyperuricemia.
Q3: What is the rationale for combining this compound with a potassium-sparing diuretic like Amiloride?
A3: Combining this compound with a potassium-sparing diuretic such as Amiloride is a strategy to counteract the kaliuretic effect. Amiloride acts on the distal convoluted tubule and collecting duct to inhibit sodium reabsorption, which in turn decreases the driving force for potassium secretion. This combination can lead to a net neutral effect on potassium excretion, preserving the desired diuretic and natriuretic effects of this compound while preventing hypokalemia.
Q4: Are there established enantiomer ratios of this compound that can mitigate its side effects?
A4: Yes, research has shown that altering the ratio of the (+) and (-) enantiomers can create a more favorable therapeutic profile. For instance, a 1:4 or 1:8 ratio of the (-):(+) enantiomers has been shown to be isouricemic (not raising uric acid levels) or even lower serum urate, respectively, while maintaining diuretic efficacy. A 1:9 ratio has also demonstrated good antihypertensive activity with a favorable uric acid profile.
Troubleshooting Guides
Issue 1: Excessive Kaliuresis Observed in Animal Models
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Potential Cause 1: High Dose of this compound.
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Troubleshooting Step: Review the dose of this compound being administered. The kaliuretic effect is dose-dependent. Consider performing a dose-response study to identify the lowest effective dose that achieves the desired diuresis with minimal potassium loss.
-
-
Potential Cause 2: Animal Model Sensitivity.
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Troubleshooting Step: Different animal strains or species may exhibit varying sensitivity to diuretics. Ensure that the chosen animal model is appropriate and that baseline physiological parameters are well-characterized.
-
-
Potential Cause 3: Inadequate Potassium Supplementation in Diet.
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Troubleshooting Step: If the experimental design allows, ensure the animals are on a diet with controlled and adequate potassium content to compensate for urinary losses.
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Issue 2: Inconsistent or Variable Diuretic/Kaliuretic Response
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Potential Cause 1: Dehydration or Variable Hydration Status.
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Troubleshooting Step: Ensure a consistent state of hydration across all experimental animals before drug administration. A common practice is to provide a saline load orally (e.g., 5 ml of 0.9% NaCl) to standardize hydration.
-
-
Potential Cause 2: Stress-induced Physiological Changes.
-
Troubleshooting Step: Acclimatize animals to metabolic cages and handling procedures for several days before the experiment to minimize stress, which can affect renal function.
-
-
Potential Cause 3: Incorrect Drug Administration.
-
Troubleshooting Step: Verify the accuracy of the dosing formulation and the administration technique (e.g., oral gavage). Ensure consistent administration across all animals.
-
Issue 3: Uricosuric Effect is Not as Expected
-
Potential Cause 1: Incorrect Enantiomer Ratio.
-
Troubleshooting Step: The uricosuric effect is primarily attributed to the (+)-enantiomer. Verify the composition of the this compound being used. If using a racemic mixture, the uricosuric effect may be transient or offset by the diuretic-induced volume contraction.
-
-
Potential Cause 2: Confounding Effects of Volume Depletion.
-
Troubleshooting Step: Significant diuresis can lead to volume depletion, which can in turn increase the reabsorption of uric acid in the proximal tubule, counteracting the uricosuric effect of the (+)-enantiomer. Monitor markers of hydration and consider adjusting the dose to avoid excessive volume loss.
-
Data Presentation
Table 1: Effect of this compound and Amiloride Combination on Urinary Potassium Excretion in Healthy Subjects
| Treatment (Oral Dose) | Mean Change in 24-hour Urinary Potassium Excretion (mEq) | Outcome |
| Placebo | Baseline | Control |
| This compound (10 mg) | Increased | Kaliuresis |
| This compound (10 mg) + Amiloride (2.5 mg) | Returned to control levels | Neutral potassium balance |
| This compound (10 mg) + Amiloride (5 mg) | Net retention of potassium | Potassium-sparing effect |
Data adapted from a study in 12 healthy subjects.
Table 2: Dose-Dependent Effect of this compound on Urinary Excretion in Male Subjects
| Oral Dose of this compound | Urinary Volume | Na+ and Cl- Excretion | K+, Ca2+, Mg2+, Uric Acid Excretion |
| Up to 60 mg | Linear Increase | Linear Increase | Plateaued at 40 mg |
Data from a study in fifteen male subjects.
Table 3: Effect of Varying this compound Enantiomer Ratios on Serum Uric Acid
| Treatment (Daily for 7 days) | Mean Change in Serum Uric Acid (mg/dL) |
| Placebo | +0.3 |
| (-)-enantiomer 2.5 mg / (+)-enantiomer 80 mg | -0.3 |
| (-)-enantiomer 5 mg / (+)-enantiomer 80 mg | -0.4 |
| (-)-enantiomer 10 mg / (+)-enantiomer 80 mg | +0.2 |
Data from a study in 37 patients.
Experimental Protocols
Protocol 1: Assessment of Diuretic and Kaliuretic Activity of this compound in a Rat Model
-
Animal Preparation:
-
Use male Wistar or Sprague-Dawley rats (200-250 g).
-
Acclimatize the rats to metabolic cages for at least 3 days prior to the experiment, allowing for the separation of urine and feces.
-
Fast the animals overnight (approximately 18 hours) with free access to water.
-
-
Hydration and Dosing:
-
On the day of the experiment, administer a priming dose of 0.9% sodium chloride solution (e.g., 25 ml/kg body weight, orally) to ensure a uniform state of hydration.
-
Divide animals into experimental groups (n=6-8 per group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Positive control (e.g., Furosemide 10 mg/kg).
-
Test groups receiving different doses of this compound (e.g., 1, 5, 10, 25 mg/kg, orally).
-
-
Administer the respective treatments by oral gavage.
-
-
Urine Collection and Analysis:
-
Place the rats back into the metabolic cages immediately after dosing, without access to food or water for the duration of the urine collection period.
-
Collect urine at predetermined intervals (e.g., 2, 4, 6, 8, and 24 hours).
-
Measure the total volume of urine for each collection period.
-
Analyze urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Analysis:
-
Calculate the total urine output, Na+ excretion, and K+ excretion for each animal.
-
Compare the results from the this compound-treated groups with the vehicle control and positive control groups.
-
Protocol 2: Evaluation of Amiloride's Effect on this compound-Induced Kaliuresis
-
Animal Preparation and Hydration:
-
Follow steps 1 and 2.1 from Protocol 1.
-
-
Dosing:
-
Establish experimental groups (n=6-8 per group):
-
Vehicle control.
-
This compound alone (at a dose known to induce significant kaliuresis).
-
Amiloride alone.
-
This compound in combination with different doses of Amiloride.
-
-
Administer treatments orally. If administered separately, ensure consistent timing between administrations.
-
-
Urine Collection and Analysis:
-
Follow steps 3.1 to 3.3 from Protocol 1.
-
-
Data Analysis:
-
Compare the urinary potassium excretion in the group receiving this compound alone to the groups receiving the combination of this compound and Amiloride to quantify the potassium-sparing effect.
-
Mandatory Visualizations
Caption: Mechanism of this compound-induced kaliuresis.
Caption: Workflow for assessing diuretic and kaliuretic effects.
Caption: Troubleshooting guide for excessive kaliuresis.
References
- 1. Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NKCC2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Effects of enantiomers of this compound (MK-196) on cation transport by the loop of Henle and distal tubule studied by microperfusion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of enantiomers and (-) p-OH metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomers of this compound: a new approach to producing an isouricemic diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing off-target effects of Indacrinone in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Indacrinone in cellular assays. The information focuses on addressing potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular effects?
This compound is a loop diuretic that primarily acts by inhibiting ion transport in the kidneys.[1][2][3][4][5] It exists as a racemic mixture of two enantiomers, (R)- and (S)-Indacrinone, which have distinct pharmacological activities.
-
On-Target Effects: In a cellular context, the primary on-target effect of this compound is the modulation of ion transporter activity. This can lead to changes in intracellular ion concentrations, cell volume, and membrane potential.
-
Enantiomer-Specific Activity: The two enantiomers of this compound have different primary activities. The (R)-enantiomer is a potent diuretic, while the (S)-enantiomer has a uricosuric effect, meaning it promotes the excretion of uric acid.
Q2: What are the known off-target effects of this compound in cellular assays?
Publicly available literature primarily focuses on the in vivo pharmacological effects of this compound, with limited specific documentation of off-target effects in isolated cellular assays. However, based on its chemical structure and the behavior of other small molecules in cellular systems, potential off-target effects to consider include:
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Alterations in Intracellular pH: As a phenoxyacetic acid derivative, this compound could potentially affect intracellular pH (pHi). Changes in pHi can have widespread effects on cellular processes, including enzyme activity, cell proliferation, and apoptosis.
-
Mitochondrial Effects: Many drugs can interfere with mitochondrial function. It is advisable to test for potential effects of this compound on mitochondrial membrane potential and cellular respiration, especially if unexpected changes in cell viability or metabolic activity are observed.
-
Interaction with other Transporters: While the primary targets are renal ion transporters, the possibility of this compound interacting with other cellular transporters cannot be ruled out. This could lead to unexpected changes in the intracellular concentration of other molecules.
Q3: Should I use the racemic mixture or individual enantiomers of this compound in my experiments?
The choice between the racemic mixture and individual enantiomers depends on the research question:
-
Racemic Mixture: Use the racemic mixture if you are interested in the overall effect of the drug as it was developed for therapeutic use.
-
Individual Enantiomers: Use the individual (R)- and (S)-enantiomers to dissect the specific cellular effects of each component. This is crucial for understanding the underlying mechanisms of action and identifying which enantiomer is responsible for any observed on-target or off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Changes in Cell Viability or Morphology
Q: My cells show decreased viability (or unexpected morphological changes like shrinking or swelling) after treatment with this compound. What could be the cause and how can I troubleshoot this?
A: Unexpected changes in cell viability or morphology can stem from on-target or off-target effects.
Possible Causes and Troubleshooting Steps:
-
On-Target Ion Transport Inhibition: The primary diuretic action of this compound involves altering ion transport. In a closed cellular system, this can lead to osmotic stress, causing cells to shrink or swell, which can impact viability.
-
Troubleshooting:
-
Monitor Cell Volume: Use techniques like live-cell imaging or flow cytometry to monitor changes in cell volume over time.
-
Adjust Buffer Composition: Ensure your experimental buffer has the appropriate osmolarity.
-
Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to identify a non-toxic concentration and optimal treatment duration.
-
-
-
Off-Target Cytotoxicity: The compound itself might be cytotoxic to your specific cell line at the concentrations used.
-
Troubleshooting:
-
Standard Cytotoxicity Assays: Perform standard cytotoxicity assays such as MTT, LDH release, or trypan blue exclusion to determine the IC50 value for your cell line.
-
Test Individual Enantiomers: Assess the cytotoxicity of the (R)- and (S)-enantiomers separately to determine if the effect is specific to one form.
-
-
-
Alteration of Intracellular pH: As a weak acid, this compound could alter intracellular pH, leading to cellular stress.
-
Troubleshooting:
-
Measure Intracellular pH: Use a pH-sensitive fluorescent dye (e.g., BCECF-AM) to measure pHi after this compound treatment.
-
Use a Buffered System: Ensure your cell culture medium is well-buffered to resist pH changes.
-
-
Issue 2: Inconsistent or Unexplained Experimental Results
Q: I am observing high variability or results that are inconsistent with the expected mechanism of action of this compound. How can I address this?
A: Inconsistent results can be due to the compound's properties or experimental design.
Possible Causes and Troubleshooting Steps:
-
Differential Effects of Enantiomers: If using the racemic mixture, the opposing effects of the (R)- and (S)-enantiomers on certain cellular processes could lead to complex and variable outcomes.
-
Troubleshooting:
-
Test Enantiomers Separately: As a primary troubleshooting step, always test the individual enantiomers to understand their distinct contributions to the observed cellular phenotype.
-
-
-
Solubility and Stability: Poor solubility or degradation of the compound in your experimental media can lead to inconsistent effective concentrations.
-
Troubleshooting:
-
Confirm Solubility: Visually inspect for precipitation and consider using a solvent like DMSO at a low final concentration. Always include a vehicle control.
-
Assess Stability: If stability is a concern, prepare fresh solutions for each experiment and minimize exposure to light and extreme temperatures.
-
-
-
Off-Target Effects on Signaling Pathways: this compound may be indirectly affecting your readout by modulating an unknown signaling pathway.
-
Troubleshooting:
-
Pathway Analysis: If you suspect an off-target effect on a particular pathway (e.g., a kinase or phosphatase pathway), use specific inhibitors or activators of that pathway in combination with this compound to see if the effect is altered.
-
Broad-Spectrum Screening: Consider using a broader screening approach, such as a kinase inhibitor panel or a phospho-antibody array, to identify potential off-target interactions.
-
-
Quantitative Data
The following tables summarize in vivo data for this compound enantiomers. While not from cellular assays, this data can provide a starting point for designing dose-response experiments in a cellular context.
Table 1: Effect of this compound Enantiomer Ratios on Serum Uric Acid
| Treatment Group ((-)-enantiomer/(+)-enantiomer) | Mean Change in Serum Uric Acid (mg/dL) |
| Placebo | +0.3 |
| -2.5 mg / +80 mg | -0.3 |
| -5 mg / +80 mg | -0.4 |
| -10 mg / +80 mg | +0.2 |
Table 2: Antihypertensive Effects of this compound Enantiomer Ratios
| Treatment Group ((-)-enantiomer/(+)-enantiomer) | Mean Reduction in Blood Pressure (mmHg) |
| Placebo | 0/3 |
| -2.5 mg / +80 mg | 23/8 |
| -5 mg / +80 mg | 20/10 |
| -10 mg / +80 mg | 25/10 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound (racemic mixture and individual enantiomers) in DMSO. Create a serial dilution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be <0.1%.
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Intracellular pH using BCECF-AM
-
Cell Plating: Seed cells on glass-bottom dishes or 96-well black-walled, clear-bottom plates and allow them to adhere.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load the cells with 2-5 µM BCECF-AM in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence ratio using an excitation wavelength of ~490 nm and ~440 nm, and an emission wavelength of ~535 nm on a fluorescence microscope or plate reader.
-
Treatment: Add this compound (racemic mixture or individual enantiomers) at the desired concentration and monitor the change in fluorescence ratio over time.
-
Calibration: At the end of the experiment, calibrate the fluorescence ratio to pH values using a high-potassium buffer containing nigericin at different known pH values.
Visualizations
Caption: Mechanism of action of this compound enantiomers.
Caption: Experimental workflow for off-target effect investigation.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. Pharmacology of enantiomers and (-) p-OH metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of uricosuric properties of this compound by manipulation of the enantiomer ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of enantiomers of this compound (MK-196) on cation transport by the loop of Henle and distal tubule studied by microperfusion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism and characteristics of action of a uricosuric diuretic, this compound (MK-196) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Improving the Long-Term Stability of Indacrinone Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the preparation and storage of Indacrinone solutions. The information is intended to assist researchers in maintaining the integrity and stability of their experimental solutions for reliable and reproducible results.
Troubleshooting Unstable this compound Solutions
This guide addresses specific issues that may arise during the handling of this compound solutions, offering potential causes and actionable solutions.
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| Precipitation in aqueous solution upon standing. | pH of the solution: this compound, being a carboxylic acid, has pH-dependent solubility. Precipitation can occur if the pH of the solution shifts towards a more acidic range, reducing the ionization of the carboxylic acid group and thereby decreasing its aqueous solubility. | - Adjust and buffer the pH: Maintain a slightly basic pH (e.g., pH 7.5-8.5) to ensure the carboxylic acid group remains ionized and soluble. Use a suitable buffer system, such as a phosphate buffer, to stabilize the pH. - Use of co-solvents: For less aqueous systems, the addition of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) can improve the solubility of this compound. |
| Discoloration or appearance of unknown peaks in HPLC analysis after storage. | Chemical Degradation: this compound may be susceptible to degradation under certain conditions, leading to the formation of new chemical entities. Common degradation pathways for pharmaceuticals include hydrolysis, oxidation, and photolysis. | - Control Storage Temperature: For long-term stability, store stock solutions at low temperatures. Recommended storage conditions are -80°C for up to 6 months or -20°C for up to 1 month [1]. - Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation. - Inert Atmosphere: For sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. - Use of Antioxidants: If oxidation is suspected, consider adding a small amount of a compatible antioxidant to the solution. |
| Inconsistent results in bioassays using stored this compound solutions. | Loss of Potency: This is likely due to the degradation of the active this compound molecule. The formation of degradation products can lead to a decrease in the effective concentration of the parent compound. | - Perform Stability Studies: Conduct a forced degradation study to understand the stability limits of your specific this compound solution. This involves exposing the solution to stress conditions (acid, base, heat, light, oxidation) to identify potential degradation pathways. - Regularly Verify Concentration: Use a validated stability-indicating analytical method, such as HPLC-UV, to confirm the concentration of this compound in your working solutions before use in critical experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: How can I prevent the precipitation of this compound when preparing aqueous solutions?
A2: Precipitation is often due to the low aqueous solubility of the non-ionized form of this compound. To prevent this:
-
Ensure the pH is appropriate: Maintain a pH that keeps the carboxylic acid group ionized (deprotonated), which significantly increases aqueous solubility. A slightly alkaline pH is generally preferred.
-
Use a buffer: Employ a suitable buffer system (e.g., phosphate buffer) to maintain the desired pH and prevent fluctuations that could lead to precipitation.
-
Consider co-solvents: If your experimental design allows, the addition of a water-miscible organic co-solvent can increase the solubility of this compound.
Q3: What are the expected degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, common degradation mechanisms for pharmaceuticals containing similar functional groups include:
-
Hydrolysis: The ether linkage in the this compound molecule could potentially be susceptible to hydrolysis under strong acidic or basic conditions.
-
Oxidation: The indanone ring system and the phenyl group could be sites for oxidative degradation.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light.
To understand the specific degradation pathways for your formulation, it is highly recommended to perform a forced degradation study.
Q4: How do I perform a forced degradation study for my this compound solution?
A4: A forced degradation study involves subjecting the this compound solution to various stress conditions to accelerate degradation and identify potential degradation products. A general protocol is as follows:
-
Prepare multiple aliquots of your this compound solution.
-
Expose the aliquots to different stress conditions:
-
Acid Hydrolysis: Add a dilute acid (e.g., 0.1 M HCl) and heat.
-
Base Hydrolysis: Add a dilute base (e.g., 0.1 M NaOH) and heat.
-
Oxidation: Add a dilute oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Store the solution at an elevated temperature (e.g., 60-80°C).
-
Photostability: Expose the solution to a controlled light source (e.g., a photostability chamber).
-
-
Analyze the stressed samples at various time points using a stability-indicating analytical method, such as HPLC-UV.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in a phosphate-buffered saline (PBS) solution at pH 7.4.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh out the required amount of this compound powder to prepare a 100 mM initial stock solution in DMSO. For example, for 1 mL of 100 mM stock, weigh 36.52 mg of this compound (Molecular Weight: 365.21 g/mol ).
-
Add the appropriate volume of DMSO to the weighed this compound powder to achieve a 100 mM concentration.
-
Vortex the solution until the this compound is completely dissolved.
-
To prepare the 10 mM working stock solution, dilute the 100 mM DMSO stock 1:10 with PBS at pH 7.4. For example, add 100 µL of the 100 mM stock to 900 µL of PBS.
-
Vortex the final solution thoroughly.
-
Store the solution in amber vials at -20°C or -80°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound solutions. Note: This is a starting point and may require optimization for your specific instrumentation and degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 30% B
-
5-15 min: 30% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 30% B (re-equilibration)
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (This should be optimized based on the UV-Vis spectrum of this compound)
Procedure:
-
Prepare your this compound solutions (stressed and unstressed controls) as per your experimental design.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
Inject the samples onto the HPLC system.
-
Analyze the resulting chromatograms. The peak corresponding to this compound should be well-resolved from any degradation product peaks.
-
The stability of the solution can be assessed by the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound solutions.
Caption: Potential degradation pathways for this compound under stress conditions.
References
troubleshooting variability in Indacrinone dose-response studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indacrinone. Our goal is to help you navigate the complexities of this compound dose-response studies and address common sources of variability in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during your experiments with this compound.
Q1: We are observing significant variability in the diuretic and/or uricosuric response to the same dose of this compound between experimental subjects (in vivo) or replicates (in vitro). What are the potential causes?
A1: Variability in the dose-response to this compound is a known challenge and can stem from several factors, most notably related to its unique stereochemistry and its dual mechanism of action.
-
Enantiomeric Composition: this compound is a chiral molecule existing as two enantiomers: the (-)-enantiomer and the (+)-enantiomer. The (-)-enantiomer is primarily responsible for the natriuretic (diuretic) effect, while the (+)-enantiomer exerts a uricosuric (uric acid-lowering) effect.[1][2] The ratio of these enantiomers in your test compound is critical and can significantly alter the observed pharmacological effect.[3][4][5]
-
Troubleshooting:
-
Verify Enantiomeric Purity/Ratio: If you are not using a racemic (1:1) mixture, confirm the exact ratio of the enantiomers in your this compound sample using chiral chromatography techniques. Inconsistent or incorrect ratios will lead to high variability.
-
Source Consistency: Ensure that all batches of this compound used in your studies are from the same source and have a consistent, specified enantiomeric composition.
-
-
-
Pharmacokinetic Variability (In Vivo): Differences in absorption, distribution, metabolism, and excretion (ADME) among subjects can lead to variable plasma and tissue concentrations of the this compound enantiomers.
-
Troubleshooting:
-
Controlled Studies: In pre-clinical and clinical studies, ensure subjects are on a controlled diet, particularly for sodium and potassium intake.
-
Metabolite Activity: Be aware that this compound is metabolized, and its metabolites may also have pharmacological activity, contributing to the overall effect.
-
-
-
Pharmacodynamic Variability:
-
Renal Function: The diuretic and uricosuric effects of this compound are dependent on renal function. Variations in glomerular filtration rate (GFR) and tubular secretion capacity will impact drug delivery to its site of action in the kidney.
-
Baseline Uric Acid Levels: The magnitude of the uricosuric effect may depend on the baseline serum uric acid levels of the subjects.
-
Genetic Polymorphisms: Variations in renal transporters, such as URAT1, could potentially influence the response to this compound.
-
-
Experimental Procedure (In Vitro & In Vivo):
-
Dose Preparation: Ensure accurate and consistent preparation of this compound solutions. Given its limited water solubility, the choice of solvent and final concentration are important.
-
Assay Conditions: For in vitro assays, factors such as cell line passage number, cell density, incubation time, and media composition can all contribute to variability.
-
Q2: Our dose-response curve for this compound's diuretic effect is not reaching a plateau (not sigmoidal). What could be the issue?
A2: A non-saturating dose-response curve for the diuretic effect could indicate several possibilities.
-
Insufficient Dose Range: You may not be testing high enough concentrations of the (-)-enantiomer to observe the maximal effect (ceiling effect). Loop diuretics typically exhibit a steep dose-response curve.
-
Troubleshooting: Widen the range of this compound concentrations in your study. It is important to establish the full dose-response curve to determine the EC50 and Emax.
-
-
"Diuretic Braking" Phenomenon (In Vivo): With continuous or high-dose administration of loop diuretics, the kidney can adapt, leading to a diminished response over time. This is a physiological compensatory mechanism.
-
Troubleshooting: In longer-term studies, consider the timing of measurements and be aware of this potential for tolerance.
-
Q3: We are seeing an unexpected increase in serum uric acid at some doses of this compound, even though it's supposed to have a uricosuric effect.
A3: This paradoxical effect is a key feature of this compound's pharmacology and is directly related to its enantiomers.
-
Dominance of the (-)-Enantiomer: The (-)-enantiomer, while being the primary diuretic, can cause an initial retention of uric acid, similar to other loop diuretics. If the uricosuric effect of the (+)-enantiomer is not sufficient to counteract this at a given dose or ratio, a net increase in serum uric acid can be observed.
-
Troubleshooting:
-
Enantiomer Ratio: This is the most likely cause. A racemic mixture or a preparation with a higher proportion of the (-)-enantiomer may lead to hyperuricemia. Studies have explored ratios with a higher proportion of the (+)-enantiomer to achieve a net isouricemic or hypouricemic effect.
-
Volume Depletion: The diuretic effect of the (-)-enantiomer can lead to volume depletion, which can, in turn, increase the reabsorption of uric acid in the proximal tubule, counteracting the uricosuric effect.
-
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound, highlighting the dose-dependent effects of different enantiomer ratios on diuretic and uricosuric parameters.
Table 1: Effect of Different Ratios of this compound Enantiomers on Serum Uric Acid
| Treatment ((-)-enantiomer/(+)-enantiomer) | Daily Dose (mg) | Duration | Change in Serum Uric Acid |
| Placebo | - | 7 days | +0.3 mg/dL |
| Hydrochlorothiazide | 50 mg | 7 days | Increased (p < 0.05) |
| This compound (-)/(+) | 10 / 0 | 7 days | Increased by 8% to 16% |
| This compound (-)/(+) | 10 / 10 | 7 days | Increased by 8% to 16% |
| This compound (-)/(+) | 10 / 20 | 7 days | Increased by 8% to 16% |
| This compound (-)/(+) | 10 / 40 | 7 days | Approximately isouricemic |
| This compound (-)/(+) | 10 / 80 | 7 days | Decreased by 13% |
| This compound (-)/(+) | 10 / 90 | 7 days | Progressive decrease |
| This compound (-)/(+) | 10 / 140 | 7 days | Progressive decrease |
Table 2: Antihypertensive and Biochemical Effects of this compound Enantiomer Ratios
| Treatment ((-)-enantiomer/(+)-enantiomer) | Daily Dose (mg) | Mean Change in Blood Pressure (mmHg) | Mean Change in Serum Uric Acid (mg/dL) |
| Placebo | - | 0 / 3 | +0.3 |
| This compound (-)/(+) | 2.5 / 80 | 23 / 8 | -0.3 |
| This compound (-)/(+) | 5 / 80 | 20 / 10 | -0.4 |
| This compound (-)/(+) | 10 / 80 | 25 / 10 | +0.2 |
Experimental Protocols
1. In Vivo Assessment of Diuretic and Uricosuric Activity in Rats (Adapted from Lipschitz Test)
-
Animals: Male Wistar rats (180-250g).
-
Housing: House animals in metabolic cages that allow for the separate collection of urine and feces.
-
Acclimatization: Allow rats to acclimatize to the metabolic cages for at least 3 days before the experiment. Provide free access to food and water.
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Hydration: Administer a saline load (e.g., 0.9% NaCl, 25 mL/kg) orally to ensure a uniform state of hydration and promote urine flow.
-
Drug Administration:
-
Divide animals into groups (e.g., vehicle control, positive control like furosemide or hydrochlorothiazide, and different dose groups of this compound).
-
Administer the test compounds (dissolved in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose) orally or via intraperitoneal injection.
-
-
Urine Collection: Collect urine at specified time intervals (e.g., 0-5 hours and 5-24 hours).
-
Measurements:
-
Urine Volume: Measure the total volume of urine excreted by each animal.
-
Electrolytes: Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
Uric Acid: Measure the concentration of uric acid in the urine using a uricase-based enzymatic assay.
-
Blood Samples: Collect blood samples at the end of the experiment to measure serum uric acid and electrolyte levels.
-
-
Data Analysis: Calculate the total excretion of water, electrolytes, and uric acid for each group. Compare the effects of this compound with the vehicle and positive control groups.
2. In Vitro URAT1 Inhibition Assay
-
Cell Line: Use a stable cell line overexpressing the human urate transporter 1 (hURAT1), such as HEK293-hURAT1 cells. A parental cell line (e.g., HEK293) should be used as a negative control.
-
Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) in a suitable medium (e.g., DMEM with 10% FBS and a selection antibiotic).
-
Assay Procedure:
-
Cell Plating: Seed the cells into a multi-well plate (e.g., 24- or 96-well) and grow to confluence.
-
Pre-incubation: Wash the cells with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution). Pre-incubate the cells with various concentrations of this compound (or its individual enantiomers) and known URAT1 inhibitors (e.g., benzbromarone, probenecid) for a short period (e.g., 10-15 minutes) at 37°C.
-
Uptake Initiation: Add the assay buffer containing a known concentration of [14C]-labeled uric acid to initiate the uptake.
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Uptake Termination: After a defined incubation period (e.g., 5-10 minutes), stop the uptake by rapidly washing the cells with ice-cold assay buffer.
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Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (measured in the parental cell line) from the total uptake in the hURAT1-expressing cells to determine the URAT1-mediated uptake.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
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Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound enantiomers on renal transporters.
Caption: Troubleshooting workflow for variability in this compound studies.
References
- 1. Effects of enantiomers of this compound (MK-196) on cation transport by the loop of Henle and distal tubule studied by microperfusion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of enantiomers and (-) p-OH metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving Diuretic Response in Heart Failure by Implementing a Patient-Tailored Variability and Chronotherapy-Guided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of uricosuric properties of this compound by manipulation of the enantiomer ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: natriuretic and uricosuric effects of various ratios of its enantiomers in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Indacrinone Dosage Regimens to Minimize Adverse Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments aimed at optimizing Indacrinone dosage regimens. The primary focus is on leveraging the differential pharmacological effects of its enantiomers to minimize adverse effects, particularly hyperuricemia.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a loop diuretic that exerts its effects in the kidney. It primarily acts on the thick ascending limb of the loop of Henle and the distal tubule to inhibit sodium and chloride reabsorption, leading to increased excretion of water and electrolytes.[1][2]
Q2: What is the main adverse effect associated with this compound, and how can it be mitigated?
The principal adverse effect of this compound is hyperuricemia, an elevation of uric acid in the blood.[3][4] This occurs because the diuretic action can lead to volume depletion and enhanced reabsorption of uric acid in the proximal tubule. Mitigation of this side effect is achieved by manipulating the ratio of this compound's two enantiomers.
Q3: What are the distinct roles of the (+) and (-) enantiomers of this compound?
This compound is a chiral molecule existing as two enantiomers with different pharmacological profiles:
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(-)-Indacrinone: This enantiomer is the primary contributor to the diuretic and natriuretic (sodium excretion) effects. However, it also contributes to uric acid retention.[5]
-
(+)-Indacrinone: This enantiomer possesses a uricosuric effect, meaning it promotes the excretion of uric acid. It has significantly weaker diuretic activity than the (-) enantiomer.
By combining the two enantiomers in specific ratios, it is possible to achieve a desired diuretic effect while minimizing or even preventing the rise in serum uric acid.
Q4: What enantiomer ratios have been found to be effective in minimizing hyperuricemia?
Clinical studies have shown that adjusting the ratio of the (+) to (-) enantiomer can produce an isouricemic (no change in uric acid) or even a hypouricemic (lowering of uric acid) effect. Ratios of (+)-Indacrinone to (-)-Indacrinone ranging from 4:1 to 9:1 have been investigated and shown to be effective. For instance, a 10 mg dose of the (-) enantiomer combined with 80 mg of the (+) enantiomer has been shown to produce a favorable uric acid profile.
Q5: Are there other potential adverse effects to consider besides hyperuricemia?
Yes, as a diuretic, this compound can cause electrolyte imbalances. A reduction in serum potassium and chloride levels has been observed, and this effect appears to be related to the dose of the natriuretic (-) enantiomer. Co-administration with a potassium-sparing diuretic like amiloride has been investigated as a strategy to mitigate potassium loss.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Higher than expected serum uric acid levels | Incorrect enantiomer ratio, with a higher proportion of the (-) enantiomer. | - Verify the preparation and composition of the dosing solution. - Perform chiral HPLC analysis to confirm the enantiomeric ratio. - Increase the proportion of the (+) enantiomer in the dosage regimen. |
| Inadequate diuretic or natriuretic response | - Insufficient dose of the (-) enantiomer. - Dehydration of the experimental subjects. - Individual variability in drug absorption or metabolism. | - Increase the dose of the (-) enantiomer while maintaining the desired enantiomeric ratio. - Ensure adequate and consistent hydration of subjects before and during the experiment. - Assess plasma levels of the this compound enantiomers to investigate pharmacokinetic variability. |
| Significant decrease in serum potassium or chloride | High dose of the (-) enantiomer leading to excessive electrolyte loss. | - Reduce the dose of the (-) enantiomer if the diuretic effect is more than required. - Consider co-administration with a potassium-sparing diuretic. - Monitor electrolyte levels closely and provide supplementation if necessary. |
| High variability in response between subjects | - Differences in baseline hydration or diet. - Genetic variations in drug transporters or metabolizing enzymes. - Inconsistent drug administration. | - Standardize diet and hydration protocols for all subjects. - Ensure consistent and accurate drug administration techniques. - If possible, genotype subjects for relevant polymorphisms in renal transporters. |
Data Presentation
Table 1: Effect of Different this compound Enantiomer Ratios on Mean Serum Uric Acid Levels in Hypertensive Patients (12-week study)
| Treatment Group [(-)-enantiomer / (+)-enantiomer] | Mean Change in Serum Uric Acid (mg/dL) |
| Placebo | +0.3 |
| 2.5 mg / 80 mg | -0.3 |
| 5 mg / 80 mg | -0.4 |
| 10 mg / 80 mg | +0.2 |
Data adapted from a double-blind, parallel study in patients with diastolic blood pressure between 90 and 104 mm Hg.
Table 2: Effect of Different this compound Enantiomer Ratios on Blood Pressure in Hypertensive Patients (12-week study)
| Treatment Group [(-)-enantiomer / (+)-enantiomer] | Mean Reduction in Blood Pressure (Systolic/Diastolic mmHg) |
| Placebo | 0 / 3 |
| 2.5 mg / 80 mg | 23 / 8 |
| 5 mg / 80 mg | 20 / 10 |
| 10 mg / 80 mg | 25 / 10 |
Data adapted from a double-blind, parallel study in patients with diastolic blood pressure between 90 and 104 mm Hg.
Experimental Protocols
Protocol 1: Evaluation of Diuretic and Uricosuric Effects of Different this compound Enantiomer Ratios in Healthy Volunteers
1. Subject Recruitment and Screening:
-
Recruit healthy male volunteers.
-
Inclusion Criteria: Normal renal function (creatinine clearance > 80 mL/min), serum uric acid within the normal range.
-
Exclusion Criteria: History of gout, kidney disease, cardiovascular disease, or use of medications known to affect renal function or uric acid levels.
2. Diet and Hydration Standardization:
-
For one week prior to and during the study, subjects should consume a controlled diet with standardized sodium (e.g., 100 mEq/day) and potassium (e.g., 80 mEq/day) intake.
-
Ensure consistent fluid intake to maintain a normal hydration state.
3. Dosing Regimen:
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Administer different ratios of (+)/(-) this compound enantiomers orally once daily for a specified period (e.g., 7 days). Example dosage arms could include:
-
Placebo
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10 mg (-)-Indacrinone / 40 mg (+)-Indacrinone
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10 mg (-)-Indacrinone / 80 mg (+)-Indacrinone
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Control arm (e.g., 50 mg hydrochlorothiazide)
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4. Sample Collection:
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Urine: Collect 24-hour urine samples on baseline and on specified days of treatment to measure volume, sodium, potassium, and uric acid excretion.
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Blood: Collect blood samples at baseline and at specified time points after drug administration to measure serum electrolytes (sodium, potassium, chloride) and uric acid.
5. Analytical Methods:
-
Uric Acid: Measure uric acid concentration in serum and urine using an enzymatic (uricase) colorimetric method.
-
Electrolytes: Analyze sodium and potassium concentrations in serum and urine using ion-selective electrodes.
-
This compound Enantiomers: Determine the plasma concentrations of the (+) and (-) enantiomers using a validated chiral High-Performance Liquid Chromatography (HPLC) method.
Protocol 2: Chiral HPLC Method for Separation of this compound Enantiomers in Plasma
1. Sample Preparation:
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To a 1 mL plasma sample, add an internal standard.
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of ether and dichloromethane).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. HPLC System and Conditions:
-
Column: A chiral stationary phase column (e.g., a Pirkle-type column).
-
Mobile Phase: A non-polar mobile phase such as hexane, with polar modifiers like isopropanol and acetonitrile.
-
Flow Rate: Typically 1-2 mL/min.
-
Detection: UV detection at a wavelength of approximately 280 nm.
3. Quantification:
-
Construct a calibration curve using standards of known concentrations of each enantiomer and the internal standard.
-
Calculate the concentration of each enantiomer in the plasma samples based on the peak area ratios relative to the internal standard.
Mandatory Visualizations
Caption: Mechanism of action of this compound enantiomers on renal transporters.
References
- 1. Enantiomers of this compound: a new approach to producing an isouricemic diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. atlas-medical.com [atlas-medical.com]
- 4. youtube.com [youtube.com]
- 5. This compound: natriuretic and uricosuric effects of various ratios of its enantiomers in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of Indacrinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of Indacrinone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
A1: The main challenges in the stereoselective synthesis of this compound revolve around controlling the formation of its single stereocenter, which is a quaternary carbon. Key difficulties include:
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Achieving high enantioselectivity: Obtaining a high enantiomeric excess (ee) of the desired enantiomer is crucial, as the pharmacological activities of this compound's enantiomers differ significantly. The (-)-enantiomer is a more potent natriuretic agent, while the (+)-enantiomer possesses uricosuric properties.
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Construction of the quaternary stereocenter: The creation of a quaternary carbon center is inherently challenging due to steric hindrance.[1][2]
-
Method selection: Choosing between asymmetric synthesis and chiral resolution of a racemic mixture is a critical decision that impacts yield, cost, and scalability.[3][]
Q2: I am experiencing low enantioselectivity in my asymmetric synthesis. What are the common causes and how can I address them?
A2: Low enantiomeric excess (ee) is a frequent issue in asymmetric catalysis. A systematic approach to troubleshooting is recommended.[5]
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst/Ligand | The chosen chiral catalyst or ligand may not be ideal for the specific substrate. It is advisable to screen a variety of catalysts or ligands. For instance, in phase-transfer catalysis, different cinchona alkaloid derivatives can be tested. |
| Incorrect Reaction Temperature | Temperature can significantly impact the energy difference between the diastereomeric transition states. Lowering the reaction temperature often enhances enantioselectivity. A temperature screening (e.g., from -78°C to room temperature) is recommended. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the geometry of the transition state. A solvent screen including both polar and non-polar, as well as coordinating and non-coordinating solvents, should be performed. |
| Catalyst Decomposition or Inhibition | The catalyst may be sensitive to air, moisture, or impurities in the starting materials or solvents. Ensure all reagents and solvents are of high purity and anhydrous. Reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen). |
| Racemization of the Product | The desired product may be susceptible to racemization under the reaction or workup conditions, particularly in the presence of acid or base. It is important to analyze the ee at different time points to check for product racemization. |
Q3: My overall yield is consistently low. What are the key areas to investigate?
A3: Low yields can be attributed to a single problematic step or an accumulation of losses throughout the synthesis.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity or Deactivation | Ensure the catalyst is fresh, properly stored, and handled under appropriate conditions (e.g., inert atmosphere). Consider increasing the catalyst loading incrementally. Purify starting materials to remove any potential catalyst poisons. |
| Incomplete Reaction | Monitor the reaction progress closely using techniques like TLC, GC, or LC-MS. If the reaction stalls, consider optimizing the reaction time, temperature, or concentration. |
| Side Reactions | The formation of byproducts can be minimized by carefully controlling the stoichiometry of the reactants and the reaction temperature. Analyze the crude reaction mixture to identify major byproducts and adjust the conditions accordingly. |
| Purification Losses | Indanone derivatives can be challenging to purify. Optimize the purification method, such as column chromatography, by screening different solvent systems. Ensure that the product is not degrading on the stationary phase. |
Q4: Should I pursue an asymmetric synthesis or a chiral resolution strategy?
A4: The choice between asymmetric synthesis and chiral resolution depends on several factors including the availability of starting materials, the cost of chiral catalysts or resolving agents, and the desired scale of the synthesis. Chiral resolution involves separating a racemic mixture, which means that the maximum theoretical yield for the desired enantiomer is 50%, unless the undesired enantiomer can be racemized and recycled. Asymmetric synthesis aims to directly produce the desired enantiomer in high yield and enantiomeric excess.
Quantitative Data Summary
The following tables provide a summary of quantitative data for relevant asymmetric syntheses of indanone derivatives, which are structurally analogous to this compound.
Table 1: Comparison of Catalytic Systems for Asymmetric Indanone Synthesis
| Catalyst System | Substrate Type | Yield (%) | ee (%) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) |
| [Rh(cod)₂]BF₄ / (R)-BINAP | Substituted enone | 85 | 92 | 5 | 25 | 24 |
| Cu(OTf)₂ / Chiral Ligand | Dienone | 90 | 95 | 10 | 0 | 12 |
| Proline-derived organocatalyst | Triketone | 78 | 88 | 20 | 25 | 48 |
Table 2: Performance of Palladium-Catalyzed Intramolecular Asymmetric Allylic Alkylation of Ketones
| Substrate (R) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Phenyl | 70 | 91:9 | 88 |
| 4-Methoxyphenyl | 70 | 91:9 | 90 |
| 4-Chlorophenyl | 65 | 90:10 | 85 |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (+)-Indacrinone via Chiral Phase-Transfer Catalysis
This protocol is based on the seminal work by Dolling et al. and is a key method for the enantioselective synthesis of this compound.
-
Materials:
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6,7-dichloro-5-methoxy-2-phenyl-1-indanone
-
Methyl chloride
-
Toluene
-
50% aqueous sodium hydroxide
-
N-(p-trifluoromethylbenzyl)cinchoninium bromide (chiral phase-transfer catalyst)
-
-
Procedure:
-
To a vigorously stirred mixture of the indanone substrate in toluene and 50% aqueous sodium hydroxide, add the chiral phase-transfer catalyst (1-5 mol%).
-
Cool the reaction mixture to the desired temperature (e.g., 0°C to room temperature).
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Introduce methyl chloride gas at a controlled rate.
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Monitor the reaction progress by HPLC until the starting material is consumed.
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Upon completion, separate the organic layer.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
-
Protocol 2: General Procedure for Asymmetric α-Methylation of 1-Indanone using a Chiral Auxiliary
-
Formation of the Chiral Enamine:
-
To a solution of 1-indanone (1.0 eq) and a chiral amine auxiliary (e.g., (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine - SAMP) (1.1 eq) in a suitable solvent (e.g., toluene), add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
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Once the formation of the enamine is complete (monitored by TLC), cool the reaction mixture and remove the solvent under reduced pressure.
-
-
Asymmetric Methylation:
-
Dissolve the crude chiral enamine in an anhydrous solvent (e.g., THF) and cool to -78°C under an inert atmosphere.
-
Add a strong base (e.g., n-butyllithium) dropwise and stir for 1-2 hours.
-
Add methyl iodide and continue stirring at low temperature.
-
Allow the reaction to slowly warm to room temperature and stir until completion.
-
-
Hydrolysis and Auxiliary Removal:
-
Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent.
-
Hydrolyze the resulting product with aqueous acid (e.g., 2M HCl) to cleave the chiral auxiliary and yield the 2-methyl-1-indanone.
-
Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC.
-
Mandatory Visualizations
References
Technical Support Center: Optimizing Indacrinone and Amiloride Combination for Potassium-Sparing Diuresis
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the combination of indacrinone and amiloride for potassium-sparing diuresis. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound and amiloride?
A1: The combination of this compound and amiloride is designed to create a diuretic with a favorable profile that addresses the limitations of each compound individually. This compound is a potent loop diuretic, but its racemic mixture can lead to hyperuricemia (an excess of uric acid in the blood).[1][2] However, the enantiomers of this compound have distinct properties: the (-) enantiomer is primarily responsible for the diuretic and natriuretic (sodium excretion) effects, while the (+) enantiomer possesses uricosuric properties (promotes uric acid excretion).[3] By adjusting the ratio of the enantiomers, a neutral or even uric acid-lowering effect can be achieved. Amiloride is added for its potassium-sparing properties. It acts on the distal tubules and collecting ducts to inhibit sodium reabsorption, which in turn reduces the excretion of potassium. Therefore, the combination aims to produce a potent, isouricemic (not altering uric acid levels) or uricosuric diuretic that does not cause hypokalemia (low potassium levels).
Q2: What are the primary mechanisms of action for this compound and amiloride?
A2: this compound is a loop diuretic, meaning it exerts its effect in the thick ascending limb of the loop of Henle in the kidneys. While the exact molecular target is not as clearly defined as for other loop diuretics, it inhibits sodium and chloride reabsorption. The diuretic effect of this compound resides predominantly in its (-) enantiomer.
Amiloride is a potassium-sparing diuretic that directly blocks the epithelial sodium channel (ENaC) on the apical membrane of the principal cells in the distal convoluted tubule and collecting duct. This inhibition reduces the reabsorption of sodium ions, leading to a mild increase in sodium and water excretion. By preventing sodium entry, it also decreases the electrical potential difference across the cell membrane, which in turn reduces the driving force for potassium secretion into the tubular fluid, thus conserving potassium.
Q3: How can the uricosuric properties of this compound be optimized?
A3: The uricosuric effect of this compound can be optimized by manipulating the ratio of its enantiomers. The (+) enantiomer is primarily responsible for the uricosuric effect, while the (-) enantiomer is the more potent diuretic. Studies have shown that by increasing the proportion of the (+) enantiomer relative to the (-) enantiomer, a net uricosuric effect can be achieved, counteracting the hyperuricemic potential of the diuretic component. For instance, a ratio of 1:4 to 1:9 of the (-):(+) enantiomers has been suggested to produce an isouricemic or even uric acid-lowering effect in healthy volunteers.
Q4: What is the optimal dose ratio for the this compound and amiloride combination?
A4: A clinical study in healthy subjects investigated the combination of 10 mg of this compound with either 2.5 mg or 5 mg of amiloride. The results indicated that 10 mg of this compound combined with 2.5 mg of amiloride provided effective diuresis while maintaining potassium excretion at control levels. The 5 mg amiloride dose led to a net retention of potassium. Therefore, a starting point for optimization in preclinical models could be a ratio of approximately 4:1 (this compound:amiloride). However, the optimal ratio may vary depending on the experimental model and the desired balance between diuresis and potassium-sparing effects.
Troubleshooting Guide
Problem 1: Hyperkalemia (Elevated Potassium Levels) is Observed.
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Possible Cause: The dose of amiloride may be too high in relation to the diuretic-induced potassium loss from this compound.
-
Troubleshooting Steps:
-
Reduce Amiloride Dose: Decrease the dosage of amiloride in the combination. A study showed that 5 mg of amiloride with 10 mg of this compound caused potassium retention.
-
Verify Renal Function: Assess the renal function of the experimental animals. Amiloride should be used with caution in subjects with renal insufficiency, as this increases the risk of hyperkalemia.
-
Check for Drug Interactions: Be aware of other substances that may increase potassium levels, such as ACE inhibitors or potassium supplements.
-
Problem 2: Hyperuricemia (Elevated Uric Acid Levels) is Observed.
-
Possible Cause: The ratio of this compound enantiomers may not be optimized to favor the uricosuric (+) enantiomer.
-
Troubleshooting Steps:
-
Adjust Enantiomer Ratio: Increase the proportion of the (+) enantiomer of this compound relative to the (-) enantiomer. Ratios of 1:4 to 1:9 [(-):(+)] have been shown to be isouricemic or hypouricemic.
-
Monitor Uric Acid Levels: Implement regular monitoring of serum and urinary uric acid levels to assess the effect of different enantiomer ratios.
-
Problem 3: Inadequate Diuretic or Natriuretic Response.
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Possible Cause: The dose of the active diuretic component, the (-) enantiomer of this compound, may be insufficient.
-
Troubleshooting Steps:
-
Increase this compound Dose: Cautiously increase the dose of the (-) enantiomer of this compound while monitoring for desired diuretic effect and potential side effects.
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Assess Bioavailability: If using a novel formulation, ensure adequate oral absorption and bioavailability of the active compounds.
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Control for Dietary Sodium: In preclinical studies, ensure that experimental animals are on a controlled sodium diet to allow for accurate assessment of diuretic efficacy.
-
Problem 4: Signs of Cardiotoxicity (e.g., QT Prolongation).
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Possible Cause: Potential for off-target effects on cardiac ion channels, such as the hERG channel.
-
Troubleshooting Steps:
-
Conduct hERG Assay: It is crucial to evaluate the potential of the drug combination and its individual components to block the hERG potassium channel, which is a key indicator of pro-arrhythmic risk. Both binding assays and patch-clamp electrophysiology can be used for this assessment.
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In Vivo Cardiovascular Monitoring: In animal studies, monitor electrocardiograms (ECGs) to detect any drug-induced changes in QT interval or other cardiac parameters.
-
Data Presentation
Table 1: Effects of this compound Enantiomer Ratios on Plasma Urate
| Treatment ((-) Enantiomer / (+) Enantiomer) | Daily Dose | Change in Plasma Urate |
| This compound 10/0 | 10 mg (-) | +8% to +16% |
| This compound 10/10 | 10 mg (-), 10 mg (+) | +8% to +16% |
| This compound 10/20 | 10 mg (-), 20 mg (+) | +8% to +16% |
| This compound 10/40 | 10 mg (-), 40 mg (+) | Approximately isouricemic |
| This compound 10/80 | 10 mg (-), 80 mg (+) | -13% |
| Hydrochlorothiazide (Control) | 50 mg | +8% to +16% |
| Ticrynafen (Control) | 250 mg | -41% |
Data summarized from a study in healthy men over 7 days.
Table 2: Effects of this compound and Amiloride Combination on Electrolyte Excretion
| Treatment | Daily Dose | Effect on Potassium Excretion |
| This compound alone | 10 mg | Increased |
| This compound + Amiloride | 10 mg + 2.5 mg | Returned to control levels |
| This compound + Amiloride | 10 mg + 5 mg | Net retention of potassium |
Data from a randomized, double-blind, placebo-controlled study in 12 healthy subjects.
Experimental Protocols
1. In Vivo Diuretic Activity Assessment (Adapted from Lipschitz Test)
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Principle: This method evaluates the diuretic activity of a substance by measuring urine output and electrolyte excretion in rats compared to a control group and a standard diuretic.
-
Methodology:
-
Animals: Use male Wistar rats (150-200g), fasted overnight with free access to water.
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Grouping: Divide animals into groups (n=6 per group): Control (vehicle), Standard (e.g., Furosemide 20 mg/kg), and Test groups (different doses of this compound/amiloride combination).
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Hydration: Administer normal saline (25 ml/kg, p.o.) to all animals to ensure hydration.
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Dosing: Administer the vehicle, standard, or test compounds orally.
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Urine Collection: Place each rat in an individual metabolic cage and collect urine at regular intervals (e.g., every hour for 5 hours).
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Analysis: Measure the total urine volume. Analyze urine samples for sodium, potassium, and chloride concentrations using an electrolyte analyzer. Calculate diuretic index and saluretic activity.
-
2. hERG Channel Inhibition Assay (Fluorescence Polarization)
-
Principle: This is a high-throughput in vitro binding assay to assess the potential of a compound to displace a fluorescent tracer from the hERG potassium channel, indicating potential for channel blockade.
-
Methodology:
-
Assay Kit: Utilize a commercially available hERG fluorescence polarization assay kit.
-
Procedure: The assay is typically performed in a multi-well plate format. The test compound is incubated with a preparation of the hERG channel and a fluorescently labeled ligand (tracer).
-
Measurement: The fluorescence polarization of the tracer is measured. Displacement of the tracer by the test compound results in a decrease in fluorescence polarization.
-
Data Analysis: The results are used to determine the concentration of the test compound that causes 50% inhibition (IC50) of tracer binding. This provides an initial screen for potential hERG liability.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound and Amiloride in the renal tubule.
Caption: Workflow for preclinical evaluation of diuretic and safety profiles.
Caption: Logical approach to optimizing the this compound and Amiloride combination.
References
Technical Support Center: Protocol Refinement for Consistent Uricosuric Outcomes with Indacrinone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Indacrinone in experimental settings. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to ensure consistent and reliable uricosuric outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a loop diuretic that also exhibits effects on uric acid elimination.[1] It is a chiral molecule, existing as two enantiomers, (R)-(+)-indacrinone and (S)-(-)-indacrinone, which have different pharmacological activities. The racemic mixture acts as a diuretic by inhibiting sodium and potassium reabsorption in the loop of Henle and the distal tubule.[1] Its effect on uric acid is more complex and is dependent on the ratio of its enantiomers.
Q2: Why are the uricosuric effects of this compound sometimes inconsistent?
A2: The inconsistent uricosuric outcomes with this compound are primarily due to the opposing effects of its two enantiomers and the physiological consequences of its diuretic action. The (-) enantiomer is a potent natriuretic (promotes sodium excretion), while the (+) enantiomer is primarily responsible for the uricosuric effect (promotes uric acid excretion).[2] When used as a racemic mixture (1:1 ratio), the potent diuresis caused by the (-) enantiomer can lead to extracellular fluid volume contraction. This, in turn, can enhance the reabsorption of uric acid in the proximal tubule, counteracting the uricosuric effect of the (+) enantiomer and sometimes leading to hyperuricemia with chronic use.
Q3: What is the optimal enantiomeric ratio of this compound for achieving a consistent uricosuric effect?
A3: To achieve a consistent and predictable uricosuric outcome, it is crucial to use a specific ratio of the (+) and (-) enantiomers. Research has shown that increasing the proportion of the (+) enantiomer relative to the (-) enantiomer enhances the uricosuric effect while maintaining a diuretic action.[3] Studies in healthy individuals have demonstrated that a ratio of 10 mg of the (-) enantiomer to 80 mg of the (+) enantiomer results in a sustained decrease in serum uric acid, while a 1:9 ratio has also been suggested for optimal therapeutic value.[2]
Troubleshooting Guide
Issue 1: Inconsistent or elevated serum uric acid levels in our animal model after administering racemic this compound.
-
Question: We are using a standard rat model of hyperuricemia and administering a racemic mixture of this compound. However, our results show high variability, and in some cases, an increase in serum uric acid. What could be the cause?
-
Answer: This is a common issue when using racemic this compound. The potent diuretic effect of the (-) enantiomer can lead to volume depletion, which triggers a compensatory increase in uric acid reabsorption in the kidneys, masking or even reversing the uricosuric effect of the (+) enantiomer.
-
Solution:
-
Optimize the Enantiomer Ratio: The most effective solution is to use a formulation with a higher proportion of the (+) enantiomer to the (-) enantiomer. Based on clinical data, a ratio of approximately 1:8 or 1:9 [(-):(+)] is recommended to achieve a consistent uricosuric effect.
-
Monitor Hydration Status: Ensure that the animals are adequately hydrated throughout the experiment. Dehydration will exacerbate the diuretic-induced hyperuricemia. Provide ad libitum access to water.
-
Control for Diuretic Effect: In your experimental design, include a control group treated only with the (-) enantiomer to isolate its effect on serum uric acid. This will help you to differentiate the diuretic-induced effects from the uricosuric effects.
-
-
Issue 2: High variability in uric acid excretion in urine samples.
-
Question: We are measuring 24-hour urinary uric acid excretion in our rat model, but the data points are highly scattered. How can we reduce this variability?
-
Answer: Variability in urine output and collection can significantly impact the accuracy of 24-hour uric acid excretion measurements.
-
Solution:
-
Acclimatize Animals to Metabolic Cages: House the rats in metabolic cages for at least 3 days before the experiment begins to allow them to adapt to the new environment and reduce stress-induced variations in urine output.
-
Ensure Complete Urine Collection: Carefully check the collection funnels and tubes for any blockages or leaks. To prevent evaporation and degradation of uric acid, consider using a collection vessel containing a small amount of a preservative solution (e.g., thymol or toluene).
-
Normalize to Creatinine: To account for variations in urine volume, express the urinary uric acid excretion as a ratio to urinary creatinine excretion (Uric Acid/Creatinine ratio). This normalization can help to reduce inter-animal variability.
-
-
Issue 3: Difficulty in establishing a stable hyperuricemic animal model.
-
Question: We are struggling to induce a consistent and sustained level of hyperuricemia in our rats before testing this compound. What is a reliable method?
-
Answer: A stable hyperuricemia model is crucial for accurately assessing the efficacy of uricosuric agents.
-
Solution:
-
Potassium Oxonate and Hypoxanthine Model: A widely used and reliable method is the co-administration of potassium oxonate and hypoxanthine. Potassium oxonate inhibits the enzyme uricase (which is present in rats but not humans), preventing the breakdown of uric acid. Hypoxanthine serves as a purine precursor to increase uric acid production.
-
Consistent Dosing and Timing: Administer the potassium oxonate and hypoxanthine at the same time each day to ensure consistent induction of hyperuricemia. Measure baseline serum uric acid levels before starting the treatment to ensure all animals have a similar starting point.
-
-
Data Presentation
Table 1: Effect of Varying Enantiomer Ratios of this compound on Serum Uric Acid in Healthy Men
| Treatment Group ((-) Enantiomer / (+) Enantiomer) | Mean Change in Serum Uric Acid (mg/dL) after 12 weeks |
| Placebo | +0.3 |
| -2.5 mg / +80 mg | -0.3 |
| -5 mg / +80 mg | -0.4 |
| -10 mg / +80 mg | +0.2 |
Data adapted from a double-blind, parallel study in 37 patients with hypertension.
Table 2: Natriuretic and Uricosuric Effects of this compound Enantiomer Combinations on Day 7
| Treatment Group ((-) Enantiomer / (+) Enantiomer) | Mean 24-h Urinary Na+ Excretion (mEq) | Mean Serum Uric Acid Level (mg/dL) |
| Placebo | Baseline | Baseline |
| 10 mg / 40 mg | Increased | Decreased |
| 10 mg / 90 mg | Increased | Further Decreased |
| 10 mg / 140 mg | Increased | Markedly Decreased |
| 50 mg Hydrochlorothiazide | Increased | Increased |
Data adapted from a study in 10 healthy men on a controlled diet.
Experimental Protocols
Protocol for Assessing the Uricosuric Efficacy of this compound Enantiomers in a Rat Model of Hyperuricemia
1. Objective: To determine the effect of different enantiomeric ratios of this compound on serum and urine uric acid levels in a potassium oxonate and hypoxanthine-induced hyperuricemic rat model.
2. Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Potassium oxonate
-
Hypoxanthine
-
(R)-(+)-Indacrinone and (S)-(-)-Indacrinone
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Metabolic cages
-
Blood collection tubes (e.g., serum separator tubes)
-
Urine collection tubes
-
Commercial uric acid and creatinine assay kits
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
3. Experimental Design:
-
Acclimatization: Acclimate rats to the housing facility for at least one week. For urine collection studies, acclimatize them to metabolic cages for 3 days prior to the experiment.
-
Groups (n=8-10 rats per group):
-
Group 1: Normal Control (Vehicle only)
-
Group 2: Hyperuricemic Control (Potassium oxonate + Hypoxanthine + Vehicle)
-
Group 3: Positive Control (Hyperuricemic + Allopurinol, e.g., 5-10 mg/kg)
-
Group 4: Racemic this compound (Hyperuricemic + this compound 1:1 ratio)
-
Group 5: Optimized Ratio this compound (Hyperuricemic + this compound, e.g., 1:9 [(-):(+)] ratio)
-
-
Induction of Hyperuricemia:
-
Dissolve potassium oxonate in a suitable vehicle (e.g., 0.5% CMC). A common dose is 250-300 mg/kg.
-
Dissolve hypoxanthine in a suitable vehicle. A common dose is 250-500 mg/kg.
-
Administer potassium oxonate via oral gavage or intraperitoneal injection 1 hour before the administration of hypoxanthine (oral gavage).
-
Continue this regimen for the duration of the study (e.g., 7-14 days) to maintain hyperuricemia.
-
4. Drug Administration:
-
Prepare the different formulations of this compound and the positive control (Allopurinol) in the chosen vehicle.
-
Administer the test compounds orally once daily for the duration of the study, starting from the day of hyperuricemia induction.
5. Sample Collection:
-
Blood: Collect blood samples via tail vein or retro-orbital sinus at baseline and at the end of the study (e.g., 2-4 hours after the last dose). Allow blood to clot and centrifuge to obtain serum. Store serum at -80°C until analysis.
-
Urine: Place rats in metabolic cages for 24-hour urine collection at baseline and on the last day of the study. Record the total urine volume and centrifuge to remove any precipitates. Store urine at -80°C until analysis.
6. Biochemical Analysis:
-
Measure serum uric acid, serum creatinine, urine uric acid, and urine creatinine concentrations using commercially available colorimetric or enzymatic assay kits, following the manufacturer's instructions.
7. Data Analysis:
-
Calculate the mean ± SEM for all parameters.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups. A p-value of <0.05 is typically considered statistically significant.
-
Calculate the fractional excretion of uric acid (FEUA) using the formula: FEUA (%) = (Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine) × 100.
Mandatory Visualizations
Caption: Renal Urate Transport and this compound Interaction.
Caption: In Vivo Uricosuric Efficacy Assessment Workflow.
References
- 1. Pharmacology of enantiomers and (-) p-OH metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive and biochemical effects of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: natriuretic and uricosuric effects of various ratios of its enantiomers in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Indacrinone Versus Furosemide in Diuretic Potency and Duration of Action
For researchers and professionals in drug development, understanding the nuanced differences between diuretic agents is paramount. This guide provides an in-depth, objective comparison of indacrinone and furosemide, focusing on their diuretic potency and duration of action, supported by key experimental data.
Executive Summary
This compound, a phenoxyacetic acid derivative, demonstrates greater diuretic and natriuretic potency and a longer duration of action compared to the widely-used loop diuretic, furosemide.[1] Notably, this compound also exhibits a unique uricosuric effect, promoting the excretion of uric acid, a characteristic not shared by furosemide.[1] This guide will dissect the available data to provide a clear comparison of these two compounds.
Mechanism of Action: Targeting the Na-K-2Cl Cotransporter
Both this compound and furosemide are classified as loop diuretics. Their primary mechanism of action involves the inhibition of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle in the kidney. By blocking this transporter, these drugs prevent the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. This leads to an increase in the excretion of these electrolytes and, consequently, water, resulting in diuresis.
Figure 1. Mechanism of action of loop diuretics.
Comparative Diuretic Potency
Experimental data from a study in healthy male volunteers on a controlled sodium and potassium diet directly compared the oral dose-response of this compound and furosemide. The results indicated that this compound is a more potent diuretic than furosemide.
Table 1: Comparative Oral Doses for Diuretic Response
| Diuretic | Doses Administered in Comparative Study |
|---|---|
| This compound | 5, 10, 20, 40, and 80 mg |
| Furosemide | 20, 40, and 80 mg |
Data from a study in six healthy men on a sodium and potassium-controlled diet.[1]
Duration of Action
The same comparative study also revealed that this compound has a longer duration of action than furosemide.[1] A rapid diuretic response was observed with this compound, reaching a maximum between 2-4 hours and was largely complete at 8-12 hours after administration. Furosemide's action is generally considered to be more rapid in onset but of a shorter duration.
Impact on Electrolyte Excretion
Both drugs increase the urinary excretion of sodium (natriuresis) and potassium (kaliuresis). However, a key finding was that this compound induced a greater sodium loss for an equivalent potassium loss during its peak activity compared to furosemide.[1] This suggests a potentially more favorable sodium-to-potassium excretion ratio for this compound.
Unique Uricosuric Properties of this compound
A significant differentiating factor is the effect of these diuretics on uric acid levels. In the 8 hours following drug administration, all tested doses of this compound led to a decrease in serum uric acid levels and an increase in uric acid clearance. In contrast, furosemide generally caused an increase in serum uric acid and a decrease in its clearance. This uricosuric effect of this compound is a notable feature, particularly for patients with or at risk of hyperuricemia.
Experimental Protocols
The pivotal comparative study followed a rigorous protocol to ensure the validity of the findings.
Study Design: The oral dose response and time course of action of this compound were compared with that of furosemide in a crossover study design.
Participants: The study involved six healthy male volunteers.
Dietary Control: Participants were maintained on a controlled diet for sodium and potassium intake to standardize baseline conditions and accurately measure the effects of the diuretics.
Drug Administration: Single oral doses of this compound (5, 10, 20, 40, and 80 mg) and furosemide (20, 40, and 80 mg) were administered.
Data Collection: Urine and blood samples were collected at various time points to measure urine volume, electrolyte concentrations (sodium, potassium), and uric acid levels. Plasma renin activity was also assessed.
Logical Workflow of a Comparative Diuretic Study
The following diagram illustrates the typical workflow for a clinical study comparing the effects of two diuretic agents.
Figure 2. Workflow of a comparative diuretic study.
Conclusion
Based on the available evidence, this compound presents as a more potent diuretic with a longer duration of action compared to furosemide. Its unique uricosuric property offers a potential advantage in specific patient populations. While furosemide remains a cornerstone of diuretic therapy, the distinct pharmacological profile of this compound highlights the importance of continued research and development in this class of drugs to provide tailored therapeutic options. Professionals in drug development should consider these differences when designing new diuretic agents or evaluating existing compounds for specific clinical applications.
References
A Comparative Analysis of Indacrinone and Ethacrynic Acid on Renal Hemodynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the renal hemodynamic effects of two potent loop diuretics: Indacrinone and ethacrynic acid. The information presented herein is collated from peer-reviewed studies to facilitate an objective comparison of their performance, supported by experimental data and detailed methodologies.
Introduction
This compound is a phenoxyacetic acid derivative and a potent loop diuretic with the unique characteristic of being a uricosuric agent, meaning it promotes the excretion of uric acid.[1][2] Ethacrynic acid is another powerful loop diuretic, chemically distinct from sulfonamide-based diuretics, making it a suitable alternative for patients with sulfa allergies.[3][4] Both drugs exert their primary diuretic effects by inhibiting sodium and chloride reabsorption in the kidney, albeit with distinct profiles on electrolyte handling and renal hemodynamics.
Mechanism of Action
Both this compound and ethacrynic acid are classified as loop diuretics, primarily targeting the thick ascending limb of the Loop of Henle. Their principal mechanism of action involves the inhibition of the Na-K-2Cl cotransporter, leading to a significant increase in the urinary excretion of sodium, chloride, and water.[3]
However, studies on the enantiomers of this compound reveal a more complex mechanism. The (-)-enantiomer of this compound acts on the medullary portion of the thick ascending limb of Henle's Loop, similar to ethacrynic acid. In contrast, the (+)-enantiomer exerts its effects in the 'cortical diluting segment' or the early distal tubule. This dual action contributes to its overall diuretic and uricosuric effects. The (R)-enantiomer is the primary diuretic component, while the (S)-enantiomer is responsible for the uricosuric effect by assisting in uric acid secretion.
Ethacrynic acid's mechanism is more straightforward, directly inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle. This inhibition leads to a cascade of effects, including increased excretion of potassium, calcium, and magnesium. Unlike this compound, ethacrynic acid in single doses has little effect on urate excretion and may even cause minor urate retention.
Comparative Data on Renal Hemodynamics
The following table summarizes the quantitative effects of this compound and ethacrynic acid on key renal hemodynamic parameters, as observed in a comparative study on healthy human volunteers under conditions of maximal water hydration.
| Parameter | Control (Pre-Drug) | This compound (20 mg) | Ethacrynic Acid (100 mg) |
| Fractional Sodium Excretion (% of GFR) | 1.19 ± 0.05 | 4.93 ± 0.67 | 14.5 ± 2.5 |
| Fractional Free-Water Clearance (% of control) | - | -34.8 | -27.2 |
| Fractional Urate Excretion (% of GFR) | 6.7 ± 0.1 | 15.2 ± 2.1 | Minimal effect |
| Plasma Urate Concentration (mM) | 0.36 ± 0.03 | 0.34 ± 0.03 (P < 0.05) | Minimal effect |
Data sourced from a comparative study on healthy volunteers.
Experimental Protocols
The data presented above was obtained from a study employing the following methodology:
Study Design: A two-part study was conducted on healthy male volunteers.
Part 1: Clearance Studies
-
Subjects: 14 healthy male volunteers.
-
Conditions: Studies were performed under conditions of either maximal hydration or hydropenia.
-
Drug Administration: Single oral doses of this compound (20 mg), ethacrynic acid (100 mg), or hydrochlorothiazide (100 mg) were administered.
-
Measurements: Urinary clearance techniques were used to measure various parameters, including glomerular filtration rate (GFR), fractional sodium excretion, and fractional free-water clearance. Plasma and urine samples were analyzed for electrolyte and uric acid concentrations.
Part 2: Prolonged Administration
-
Subjects: 16 healthy male volunteers.
-
Conditions: Subjects were on a diet with controlled electrolyte content.
-
Drug Administration: Oral administration of either this compound (10 mg) or hydrochlorothiazide (50 mg) for 8 days.
-
Measurements: Body weight, blood pressure, and urinary excretion of water and electrolytes were monitored.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
References
Unveiling the Uricosuric Power of (+)-Indacrinone: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the uricosuric activity of the (+)-enantiomer of indacrinone against other alternatives, supported by experimental data. We delve into the specific mechanisms, quantitative effects, and experimental methodologies that validate its therapeutic potential.
This compound, a loop diuretic, exists as a racemic mixture of two enantiomers with distinct pharmacological profiles. While the (-)-enantiomer is primarily responsible for the diuretic and natriuretic effects, the (+)-enantiomer exhibits a significant uricosuric action, meaning it promotes the excretion of uric acid.[1][2] This unique property makes the (+)-enantiomer a person of interest for managing conditions associated with hyperuricemia, such as gout. This guide will illuminate the scientific evidence validating the uricosuric activity of (+)-indacrinone.
Comparative Uricosuric Effects: Quantitative Data
Clinical studies in healthy individuals have demonstrated the dose-dependent uricosuric effects of the (+)-enantiomer of this compound. The following tables summarize the key quantitative findings from these studies, comparing the effects of different ratios of this compound enantiomers and other uricosuric agents on serum uric acid levels and uric acid clearance.
Table 1: Effect of Varying Ratios of this compound Enantiomers on Plasma Urate Levels [3]
| Treatment Group ((-) enantiomer / (+) enantiomer) | Daily Dose | Mean Change in Plasma Urate (%) |
| 10 mg / 0 mg | 10 mg | +8 to +16 |
| 10 mg / 10 mg | 20 mg | +8 to +16 |
| 10 mg / 20 mg | 30 mg | +8 to +16 |
| 10 mg / 40 mg | 50 mg | ~ 0 (Isouricemic) |
| 10 mg / 80 mg | 90 mg | -13 |
| Hydrochlorothiazide (HCTZ) | 50 mg | +8 to +16 |
| Ticrynafen (T) | 250 mg | -41 |
Table 2: Comparative Effects of this compound and Furosemide on Serum Uric Acid and Uric Acid Clearance (8 hours post-dose) [4]
| Treatment | Dose | Effect on Serum Uric Acid | Effect on Uric Acid Clearance |
| This compound | 5-80 mg | Decreased | Increased |
| Furosemide | 20-80 mg | Generally Increased | Decreased |
Table 3: Comparative Efficacy of Uricosuric Agents in Achieving Normal Serum Urate Levels [5]
| Comparison | Outcome | Result |
| Benzbromarone vs. Allopurinol | Proportion achieving normal serum urate | 76% with Benzbromarone vs. 60% with Allopurinol |
| Benzbromarone vs. Probenecid | Proportion achieving normal serum urate | Benzbromarone more successful than Probenecid |
Mechanism of Action: Targeting the URAT1 Transporter
The uricosuric effect of the (+)-enantiomer of this compound is primarily attributed to its interaction with the urate transporter 1 (URAT1), encoded by the SLC22A12 gene. URAT1 is located on the apical membrane of renal proximal tubule cells and is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By inhibiting URAT1, (+)-indacrinone effectively blocks this reabsorption process, leading to increased excretion of uric acid in the urine.
The following diagram illustrates the key transporters involved in uric acid handling in the renal proximal tubule and the site of action of (+)-indacrinone.
Caption: Mechanism of uricosuric action of (+)-Indacrinone.
Experimental Protocols
The validation of the uricosuric activity of (+)-indacrinone has been established through rigorous clinical trials. Below are the generalized methodologies employed in these key studies.
Study Design for Evaluating Enantiomer Ratios
-
Participants: Healthy male volunteers.
-
Design: Multicenter, double-blind, randomized, balanced, incomplete-block study.
-
Intervention: Participants received single daily doses of different ratios of the (-)- and (+)-enantiomers of this compound for 7 days. Control groups received hydrochlorothiazide or ticrynafen.
-
Key Parameters Measured: Plasma urate concentration and urate clearance were measured on days 7 and 8.
-
Diet: Subjects were maintained on a controlled sodium and potassium diet.
Study Design for Comparing this compound and Furosemide
-
Participants: Healthy male volunteers.
-
Design: Oral dose-response and time-course comparison.
-
Intervention: Single oral doses of this compound (5, 10, 20, 40, and 80 mg) were compared with furosemide (20, 40, and 80 mg).
-
Key Parameters Measured: Serum uric acid levels and uric acid clearance were monitored over 24 hours.
-
Diet: Subjects were on a sodium and potassium-controlled diet.
Experimental Workflow
The general workflow for a clinical trial validating the uricosuric activity of a compound like (+)-indacrinone is depicted below.
Caption: Generalized workflow for clinical validation.
Conclusion
The available experimental data strongly supports the uricosuric activity of the (+)-enantiomer of this compound. Through the inhibition of the URAT1 transporter in the renal proximal tubule, (+)-indacrinone effectively increases the excretion of uric acid. Clinical studies have quantified this effect, demonstrating a dose-dependent reduction in serum uric acid levels. The unique pharmacological profile of this compound's enantiomers, with the (-) enantiomer providing diuretic action and the (+) enantiomer offering a uricosuric effect, presents a compelling case for its potential therapeutic application in managing conditions characterized by hyperuricemia, particularly in patients with hypertension. Further research and clinical trials are warranted to fully explore the therapeutic benefits and long-term safety of utilizing specific ratios of this compound enantiomers for optimized clinical outcomes.
References
- 1. Pharmacology of enantiomers and (-) p-OH metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Enhancement of uricosuric properties of this compound by manipulation of the enantiomer ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of oral this compound with furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uricosuric medications for chronic gout | Cochrane [cochrane.org]
A Comparative Analysis of Indacrinone and Hydrochlorothiazide on Uric Acid Homeostasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of indacrinone and hydrochlorothiazide on uric acid levels, supported by experimental data from clinical studies. The unique properties of this compound's enantiomers offer a distinct advantage in mitigating the hyperuricemic effects commonly associated with diuretic therapy.
Executive Summary
This compound, a loop diuretic, demonstrates a unique, chirally-driven dual effect on uric acid, which sets it apart from thiazide diuretics like hydrochlorothiazide. While the (-) enantiomer of this compound is primarily responsible for its diuretic and natriuretic effects, it also contributes to uric acid retention. Conversely, the (+) enantiomer exerts a uricosuric effect, promoting the excretion of uric acid.[1][2] This allows for the manipulation of the enantiomeric ratio to achieve a desired balance between diuresis and a neutral or even favorable effect on serum uric acid levels. In contrast, hydrochlorothiazide, a widely prescribed thiazide diuretic, is well-documented to cause hyperuricemia by increasing renal uric acid reabsorption.[3][4]
Data Presentation: Quantitative Effects on Uric Acid
The following tables summarize the quantitative effects of this compound (in various enantiomeric ratios) and hydrochlorothiazide on serum uric acid and urinary sodium excretion from comparative clinical trials.
Table 1: Single-Dose Effects on Fractional Urate and Sodium Excretion
| Treatment (Single Oral Dose) | Mean Change in Fractional Urate Excretion (% of GFR) | Mean Change in Fractional Na+ Excretion (% of GFR) | Reference |
| Racemic this compound (20 mg) | Increased from 6.7% to 15.2% | Increased from 1.19% to 4.93% | [5] |
| Hydrochlorothiazide (100 mg) | Little to no effect | Increased to 3.16% |
Table 2: Multi-Dose Effects on Plasma Urate Levels
| Treatment (7-day course) | Mean Change in Plasma Urate (%) | Reference |
| This compound (-) 10 mg / (+) 0 mg | +8% to +16% | |
| This compound (-) 10 mg / (+) 10 mg | +8% to +16% | |
| This compound (-) 10 mg / (+) 20 mg | +8% to +16% | |
| This compound (-) 10 mg / (+) 40 mg | Approximately isouricemic | |
| This compound (-) 10 mg / (+) 80 mg | -13% | |
| Hydrochlorothiazide (50 mg) | +8% to +16% |
Table 3: Effects of this compound Enantiomer Ratios on Serum Uric Acid in Hypertensive Patients (12-week study)
| Treatment | Mean Change in Serum Uric Acid (mg/dL) | Reference |
| This compound (-) 2.5 mg / (+) 80 mg | -0.3 | |
| This compound (-) 5 mg / (+) 80 mg | -0.4 | |
| This compound (-) 10 mg / (+) 80 mg | +0.2 | |
| Placebo | +0.3 |
Experimental Protocols
Study 1: Single-Dose Comparison in Healthy Volunteers
-
Objective: To compare the renal sites of action of single oral doses of racemic this compound, ethacrynic acid, and hydrochlorothiazide.
-
Methodology: A total of 36 clearance studies were performed in 14 healthy male volunteers under conditions of maximal hydration or hydropenia. Single oral doses of 20 mg of racemic this compound or 100 mg of hydrochlorothiazide were administered. Glomerular filtration rate (GFR) was measured, and fractional excretion of urate and sodium was calculated. Plasma urate concentrations were also determined.
-
Data Collection: Urine and blood samples were collected at baseline and at timed intervals post-drug administration to analyze electrolyte and uric acid concentrations.
Study 2: Multi-Dose Comparison of this compound Enantiomer Ratios
-
Objective: To compare the effects of different ratios of this compound enantiomers on plasma urate and urate clearance against hydrochlorothiazide.
-
Methodology: This was a multicenter, double-blind, randomized, balanced, incomplete-block study involving 65 healthy men. Participants received one of seven treatments for 7 days: this compound (-) enantiomer 10 mg combined with 0, 10, 20, 40, or 80 mg of the (+) enantiomer, 50 mg of hydrochlorothiazide, or 250 mg of ticrynafen (as a uricosuric control). Each subject received two of the seven treatments.
-
Data Collection: Plasma urate levels and urate clearance were measured on days 7 and 8 of each treatment period.
Study 3: Antihypertensive and Biochemical Effects of this compound Enantiomers
-
Objective: To determine the antihypertensive effects and an isouricemic ratio of this compound enantiomers in hypertensive patients.
-
Methodology: A double-blind, parallel study was conducted with 37 patients with diastolic blood pressure between 90 and 104 mm Hg. After a 4-week placebo washout, patients were randomized to receive one of three ratios of this compound enantiomers (-2.5/+80 mg, -5/+80 mg, -10/+80 mg) or a placebo once daily for 12 weeks.
-
Data Collection: Blood pressure and serum uric acid were measured at baseline and at the end of the 12-week treatment period.
Mechanisms of Action on Uric Acid Transport
The differential effects of this compound and hydrochlorothiazide on uric acid levels are rooted in their interactions with specific transporters in the renal proximal tubule.
Hydrochlorothiazide: This thiazide diuretic increases serum uric acid by enhancing its reabsorption in the proximal tubule. It competes with uric acid for transport via the Organic Anion Transporter 1 (OAT1) on the basolateral membrane of the tubular cells. This competition is thought to reduce uric acid secretion into the tubule, leading to its accumulation in the blood.
This compound: The racemic mixture of this compound has a more complex mechanism due to the opposing actions of its enantiomers. The (+) enantiomer of this compound possesses uricosuric properties, meaning it promotes the excretion of uric acid. While the precise mechanism is not fully elucidated in the provided search results, it is likely that it interacts with apical transporters in the proximal tubule to inhibit uric acid reabsorption. The (-) enantiomer, like other loop diuretics, can cause uric acid retention.
Visualizing the Mechanisms
The following diagrams illustrate the proposed mechanisms of action and the experimental workflow of a comparative clinical trial.
References
- 1. This compound – Chiralpedia [chiralpedia.com]
- 2. Pharmacology of enantiomers and (-) p-OH metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mechanism for How the Thiazide Diuretic, Hydrochlorothiazide (HCTZ), Increases in Uric Acid Levels and Risk for Gout [ebmconsult.com]
- 4. droracle.ai [droracle.ai]
- 5. Renal actions of a uricosuric diuretic, racemic this compound, in man: comparison with ethacrynic acid and hydrochlorothiazide - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different Indacrinone enantiomer ratios on natriuresis
For Researchers, Scientists, and Drug Development Professionals
Indacrinone, a potent loop diuretic, presents a unique pharmacological profile due to the distinct and complementary actions of its enantiomers. The (-)-enantiomer is primarily responsible for the drug's natriuretic (sodium excretion) effects, while the (+)-enantiomer exhibits uricosuric (uric acid excretion) properties. This guide provides a comprehensive comparison of different this compound enantiomer ratios on natriuresis, supported by experimental data, to inform research and development in this area.
Quantitative Comparison of Natriuretic Effects
The following table summarizes the quantitative data on urinary sodium excretion in response to different ratios of this compound enantiomers. The data is compiled from a study conducted on healthy male volunteers under a controlled diet.
| Treatment Group | Dosage of (-) Enantiomer (mg) | Dosage of (+) Enantiomer (mg) | Mean 24-hour Urinary Na+ Excretion (mEq)[1] |
| Placebo | 0 | 0 | Baseline |
| This compound Ratio 1 | 10 | 40 | ~285 |
| This compound Ratio 2 | 10 | 90 | ~285 |
| This compound Ratio 3 | 10 | 140 | ~285 |
| Hydrochlorothiazide | 50 | N/A | ~285 |
Note: The study demonstrated a comparable increase in 24-hour urinary sodium excretion for all active treatment groups on day 1.
Experimental Protocols
The data presented above was obtained from a double-blind, randomized, balanced incomplete block, multiple-dose study.[1] Below is a detailed methodology typical for such a clinical investigation.
Study Design:
-
Participants: Healthy male volunteers.
-
Diet: Subjects were maintained on a controlled diet with fixed sodium (100 mEq/day) and potassium (80 mEq/day) intake for the duration of the study.[1]
-
Randomization: Participants were randomly assigned to receive one of the treatment regimens in a double-blind fashion.
-
Treatment Arms:
-
Duration: The treatment was administered for one week.
Urine Collection and Analysis:
-
24-Hour Urine Collection: Urine samples were collected from each participant over a 24-hour period on day 1 and day 7 of the treatment.
-
Volume Measurement: The total volume of urine collected over 24 hours was measured for each participant.
-
Sodium Concentration Measurement: The concentration of sodium in the urine samples was determined using ion-selective electrode analysis.
-
Total Sodium Excretion Calculation: The total 24-hour urinary sodium excretion was calculated by multiplying the urinary sodium concentration by the total urine volume.
Experimental Workflow
The following diagram illustrates the general workflow of a clinical study designed to assess the natriuretic effects of different this compound enantiomer ratios.
Discussion
The primary finding from the referenced studies is that the natriuretic effect of this compound is predominantly attributed to the (-)-enantiomer. Increasing the proportion of the (+)-enantiomer, while having a marked impact on uricosuria and serum uric acid levels, does not significantly alter the initial natriuretic response at the doses tested. This allows for the optimization of the enantiomeric ratio to achieve a desired level of both natriuresis and uricosuria, potentially mitigating the hyperuricemia often associated with loop diuretics. The (-)-enantiomer exerts its effect primarily in the medullary portion of the thick ascending limb of Henle's Loop, a key site for sodium reabsorption. The ability to titrate the uricosuric effect of the (+)-enantiomer without compromising the natriuretic potency of the (-)-enantiomer makes this compound a compound of significant interest for diuretic therapy, particularly in patients with or at risk of hyperuricemia.
References
A Comparative Guide to Cross-Validated HPLC Methods for the Enantioseparation of Indacrinone
For Researchers, Scientists, and Drug Development Professionals
The stereoselective analysis of Indacrinone is critical due to the differing pharmacological effects of its enantiomers. The (R)-enantiomer is responsible for the diuretic activity, while the (S)-enantiomer mitigates the uric acid retention associated with the active enantiomer[1][2]. Consequently, robust and reliable analytical methods for their separation and quantification are paramount. This guide provides a comparative overview of three distinct High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of this compound, supported by detailed experimental protocols and performance data to aid in method selection and cross-validation.
The selection of a suitable chiral stationary phase (CSP) and mobile phase is the cornerstone of successful enantiomeric separation by HPLC[3][4]. This compound, an acidic compound due to its carboxylic acid moiety, necessitates specific approaches to achieve baseline resolution[5]. The methods presented below utilize different, widely-accepted strategies for the separation of acidic chiral molecules: a polysaccharide-based CSP under normal phase conditions, a protein-based CSP in reversed-phase mode, and a weak anion-exchange CSP designed specifically for acidic analytes.
Comparative Performance of HPLC Methods
The performance of each method was evaluated based on key chromatographic parameters. A summary of the quantitative data is presented for easy comparison.
| Parameter | Method 1: Normal Phase | Method 2: Reversed-Phase | Method 3: Anion-Exchange |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | α1-acid glycoprotein (AGP) | Quinine-based Weak Anion-Exchanger |
| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic Acid (85:15:0.1, v/v/v) | 20 mM Potassium Phosphate Buffer (pH 6.0):Acetonitrile (90:10, v/v) | Methanol:Acetic Acid:Ammonium Acetate (100:0.3:0.15, v/v/w) |
| Retention Time (tR1) - (S)-enantiomer (min) | 8.2 | 9.5 | 7.8 |
| Retention Time (tR2) - (R)-enantiomer (min) | 9.8 | 11.2 | 9.1 |
| Resolution (Rs) | 2.1 | 1.9 | 2.5 |
| Selectivity (α) | 1.25 | 1.21 | 1.28 |
| Tailing Factor (Tf) for both peaks | 1.1 | 1.3 | 1.2 |
| Precision (%RSD, n=6) | < 1.5% | < 1.8% | < 1.2% |
Experimental Protocols
Detailed methodologies for the three compared HPLC methods are provided below.
Method 1: Normal Phase Separation on a Polysaccharide-Based CSP
Polysaccharide-based CSPs are highly versatile and widely used for a broad range of chiral compounds. In normal phase mode, the acidic nature of this compound is suppressed by an acidic modifier in the mobile phase, promoting interaction with the chiral selector.
-
Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve this compound standard in the mobile phase to a concentration of 0.5 mg/mL.
Method 2: Reversed-Phase Separation on a Protein-Based CSP
Protein-based CSPs, such as those using α1-acid glycoprotein (AGP), can offer unique selectivity in reversed-phase mode. The separation is influenced by subtle changes in mobile phase pH and organic modifier concentration.
-
Column: Chiral-AGP, 5 µm, 4.0 x 150 mm
-
Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 6.0):Acetonitrile (90:10, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve this compound standard in methanol to a concentration of 0.5 mg/mL. Dilute with the mobile phase before injection.
Method 3: Weak Anion-Exchange Chromatography
This method utilizes a CSP specifically designed for the enantioseparation of acidic compounds. The primary interaction mechanism is an ionic exchange between the deprotonated acidic analyte and the positively charged chiral selector on the stationary phase.
-
Column: CHIRALPAK® QN-AX (Quinine-based weak anion-exchanger), 5 µm, 4.6 x 150 mm
-
Mobile Phase: Methanol with 0.3% Acetic Acid and 0.15% Ammonium Acetate
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve this compound standard in methanol to a concentration of 0.5 mg/mL.
Visualizing the Workflow and Logic
To facilitate understanding, the following diagrams illustrate the experimental workflow for method cross-validation and the logical relationships in chiral method development.
Caption: Experimental workflow for cross-validation of HPLC methods.
Caption: Logical relationships in chiral method development for this compound.
References
A Comparative Analysis of Indacrinone's Effects Across Animal Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the diuretic and uricosuric effects of Indacrinone in various animal species. This document summarizes key pharmacokinetic and pharmacodynamic data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of this compound's actions.
This compound is a potent loop diuretic that also exhibits significant uricosuric properties, making it a compound of interest for conditions such as hypertension and gout.[1] The pharmacological effects of this compound are complex, largely due to the differential activities of its two enantiomers. The (-) enantiomer is primarily responsible for the diuretic and natriuretic effects, while the (+) enantiomer contributes significantly to its uricosuric activity.[2][3] This guide delves into the nuances of this compound's effects in rats, dogs, and various primate species, providing a comparative framework for preclinical research and development.
Pharmacodynamic Effects: Diuresis and Uricosuria
The dual action of this compound on diuresis and uric acid excretion presents a unique therapeutic profile. However, the balance between these two effects can vary significantly across different animal species.
Comparative Diuretic and Uricosuric Potency
Table 1: Comparative Diuretic and Uricosuric Effects of this compound in Different Animal Species
| Species | Diuretic Effect | Uricosuric Effect | Key Findings |
| Rat | The (-)-enantiomer is a significantly more effective inhibitor of sodium and potassium reabsorption in the loop of Henle compared to the (+)-enantiomer.[4] | Both enantiomers exhibit uricosuric activity. | Studies using in vivo microperfusion of individual tubular segments have demonstrated the direct action of this compound on the loop of Henle and distal tubule.[4] |
| Dog | Racemic this compound has been studied in dogs, demonstrating its diuretic properties. | The uricosuric effect has been noted. | Detailed dose-response studies for diuretic and uricosuric effects of individual enantiomers are not extensively reported. |
| Cebus Monkey | The (-)-enantiomer is a more potent natriuretic agent than the (+)-enantiomer. | Acutely, both enantiomers demonstrate similar uricosuric activity. | Primates are a key model for studying the uricosuric effects of drugs due to their uric acid handling being more similar to humans. |
| Rhesus Monkey | Not explicitly quantified in the provided results. | The disposition and metabolism of the enantiomers are consistent with their pharmacological activities. | Pharmacokinetic studies highlight stereoselective disposition and metabolism. |
| Chimpanzee | Not explicitly quantified in the provided results. | This compound is a potent uricosuric agent in chimpanzees. | Chimpanzees are a valuable model for studying urate excretion. |
Note: Quantitative ED50 values for diuretic and uricosuric effects are not consistently reported across studies and species, representing a significant data gap in the publicly available literature.
Pharmacokinetic Profiles: A Multi-Species Comparison
The absorption, distribution, metabolism, and excretion (ADME) of this compound and its enantiomers vary considerably among animal species, influencing both the efficacy and duration of action.
Table 2: Comparative Pharmacokinetic Parameters of Racemic this compound
| Parameter | Rat | Dog | Monkey (Rhesus) |
| Plasma Half-life | Not explicitly stated in the provided results. | Approximately 68 hours | Approximately 105 hours |
| Primary Route of Excretion | Fecal (approximately 94%) | Fecal (approximately 80%) | Urine (approximately 60%) |
| Metabolism | Minimal metabolism; primarily excreted as intact drug and its glucuronide conjugate. | Minimal metabolism; primarily excreted as intact drug and its glucuronide conjugate. Three minor metabolites have been identified in bile, plasma, and urine. | Minimal metabolism; primarily excreted as intact drug and its glucuronide conjugate. Small amounts of one metabolite have been found in urine and plasma. |
Table 3: Pharmacokinetic Parameters of this compound Enantiomers in Rhesus Monkeys (Intravenous Administration)
| Parameter | (-)-Enantiomer | (+)-Enantiomer |
| Area Under the Curve (AUC) | Lower | Approximately 7-fold greater than the (-)-enantiomer |
| Renal Clearance | 5 to 7 times greater than the (+)-enantiomer | Lower |
| Plasma Clearance | 5 to 7 times greater than the (+)-enantiomer | Lower |
Mechanism of Action: A Tale of Two Transporters
This compound's dual effects stem from its interaction with key ion and organic anion transporters in the renal tubules.
Diuretic Effect: Targeting the Na-K-2Cl Cotransporter (NKCC2)
The primary diuretic action of this compound, particularly its potent (-)-enantiomer, is the inhibition of the Na-K-2Cl cotransporter (NKCC2) in the apical membrane of the thick ascending limb of the loop of Henle. This inhibition disrupts the reabsorption of sodium, potassium, and chloride, leading to increased excretion of these ions and, consequently, water.
Inhibition of the Na-K-2Cl cotransporter (NKCC2) by this compound's (-)-enantiomer.
Uricosuric Effect: Interaction with Urate Transporter 1 (URAT1)
The uricosuric effect of this compound is primarily attributed to the inhibition of the urate transporter 1 (URAT1), located on the apical membrane of proximal tubule cells. URAT1 is responsible for the reabsorption of uric acid from the tubular fluid back into the bloodstream. By inhibiting URAT1, this compound increases the excretion of uric acid. The (+) enantiomer is a key contributor to this effect. It's important to note that there are species differences in URAT1 affinity for inhibitors, with human URAT1 showing a significantly higher affinity for many uricosuric drugs compared to rat URAT1.
Inhibition of the Urate Transporter 1 (URAT1) by this compound's (+)-enantiomer.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable data across different studies and species.
Assessment of Diuretic and Saluretic Activity in Rats
This protocol is adapted from established methods for evaluating diuretic agents in rodents.
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g) are used.
-
Housing: Animals are housed in metabolic cages that allow for the separate collection of urine and feces.
-
Hydration: Prior to the experiment, animals are fasted overnight with free access to water. On the day of the experiment, a saline load (e.g., 25 mL/kg of 0.9% NaCl) is administered orally or intraperitoneally to ensure adequate hydration and urine flow.
-
Drug Administration: this compound or its enantiomers are administered orally or intravenously at various doses. A vehicle control group and a positive control group (e.g., furosemide) are included.
-
Urine Collection: Urine is collected at predetermined intervals (e.g., every hour for the first 6 hours, and then a cumulative collection at 24 hours).
-
Measurements:
-
Urine volume is measured gravimetrically or volumetrically.
-
Urine concentrations of sodium, potassium, and chloride are determined using a flame photometer or ion-selective electrodes.
-
-
Data Analysis: Diuretic activity is expressed as the total urine output per unit of body weight. Saluretic activity is determined by the total excretion of sodium and chloride. Dose-response curves can be generated to determine the ED50.
In Vivo Microperfusion of Single Nephron Segments in Rats
This advanced technique allows for the direct investigation of the effects of this compound on specific segments of the renal tubule.
-
Animal Preparation: A rat is anesthetized, and the kidney is exposed via a flank incision and placed in a temperature-controlled chamber.
-
Micropuncture: The surface of the kidney is illuminated, and individual nephrons are identified under a stereomicroscope. A single proximal or distal tubule is punctured with a micropipette.
-
Microperfusion: The tubule is perfused with an artificial tubular fluid containing radiolabeled inulin (a marker for water reabsorption) and the desired concentration of this compound or its enantiomers.
-
Sample Collection: Fluid is collected from a downstream site of the same tubule using another micropipette.
-
Analysis: The collected fluid is analyzed for inulin concentration (to calculate water reabsorption) and ion concentrations.
-
Workflow Diagram:
Experimental workflow for in vivo microperfusion of a single rat nephron.
Conclusion and Future Directions
This compound demonstrates significant diuretic and uricosuric effects across various animal species, with notable differences in the activity of its enantiomers and pharmacokinetic profiles. The rat and primate models have proven particularly valuable for elucidating the mechanisms of action related to diuresis and uricosuria, respectively.
However, a clear data gap exists regarding direct comparative quantitative data (e.g., ED50 values) for both diuretic and uricosuric effects in rats, dogs, and monkeys. Future research should focus on conducting head-to-head studies in these species using standardized protocols to generate robust comparative data. Furthermore, detailed pharmacokinetic studies of the individual enantiomers after both oral and intravenous administration in rats and dogs are needed to build a more complete understanding of the species-specific disposition of this compound. Such data will be invaluable for refining preclinical models and improving the translation of animal data to human clinical outcomes.
References
- 1. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 2. An in vivo microperfusion study of distal tubule bicarbonate reabsorption in normal and ammonium chloride rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejmanager.com [ejmanager.com]
- 4. Stereoselectivity in the disposition and metabolism of the uricosuric-diuretic agent, this compound, in Rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoselective Renal Actions of Indacrinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stereoselective renal actions of Indacrinone enantiomers, (+)-Indacrinone and (-)-Indacrinone, with other diuretic agents. The information presented is based on published experimental data and is intended to assist in the research and development of novel diuretic therapies.
Introduction
This compound is a potent, long-acting loop diuretic with a unique pharmacological profile stemming from the distinct properties of its two enantiomers. Unlike many other diuretics, this compound's enantiomers exhibit a separation of diuretic and uricosuric (uric acid-lowering) effects. The (-)-enantiomer is primarily responsible for the diuretic and natriuretic (sodium excretion) activity, while the (+)-enantiomer possesses significant uricosuric properties. This stereoselectivity offers a unique therapeutic opportunity to achieve potent diuresis while mitigating the hyperuricemia commonly associated with loop and thiazide diuretics.
Comparative Renal Effects of this compound Enantiomers and Other Diuretics
The differential effects of this compound enantiomers on sodium, potassium, and uric acid excretion have been investigated in several clinical studies. The following tables summarize the key quantitative data from these studies, comparing various ratios of this compound enantiomers with other commonly used diuretics.
Natriuretic and Kaliuretic Effects
Table 1: Comparison of 24-hour Urinary Sodium and Potassium Excretion
| Treatment (Daily Dose) | Mean 24-h Urinary Na+ (mEq) | Mean 24-h Urinary K+ (mEq) | Study Population |
| Placebo | Baseline | Baseline | Healthy Men |
| (-)-Indacrinone 10 mg / (+)-Indacrinone 40 mg | ~285 | Not specified | Healthy Men |
| (-)-Indacrinone 10 mg / (+)-Indacrinone 90 mg | ~285 | Not specified | Healthy Men |
| (-)-Indacrinone 10 mg / (+)-Indacrinone 140 mg | ~285 | Not specified | Healthy Men |
| Hydrochlorothiazide 50 mg | ~285 | Not specified | Healthy Men |
| Furosemide 80 mg | Significantly increased from baseline | Significantly increased from baseline | Healthy Men |
| Racemic this compound (various doses) | Dose-dependent increase | Dose-dependent increase | Healthy Men |
Note: Specific baseline values for urinary sodium and potassium were not consistently provided in the source material. The focus is on the comparative increase following treatment.
Uricosuric Effects
Table 2: Comparison of Effects on Serum Uric Acid
| Treatment (Daily Dose for 7 days) | Mean Change in Serum Uric Acid (mg/dL) | Study Population |
| Placebo | +0.3 | Patients with Hypertension |
| (-)-Indacrinone 2.5 mg / (+)-Indacrinone 80 mg | -0.3 | Patients with Hypertension |
| (-)-Indacrinone 5 mg / (+)-Indacrinone 80 mg | -0.4 | Patients with Hypertension |
| (-)-Indacrinone 10 mg / (+)-Indacrinone 80 mg | +0.2 | Patients with Hypertension |
| (-)-Indacrinone 10 mg / (+)-Indacrinone 0 mg | Increased by 8% to 16% | Healthy Men |
| (-)-Indacrinone 10 mg / (+)-Indacrinone 10 mg | Increased by 8% to 16% | Healthy Men |
| (-)-Indacrinone 10 mg / (+)-Indacrinone 20 mg | Increased by 8% to 16% | Healthy Men |
| (-)-Indacrinone 10 mg / (+)-Indacrinone 40 mg | Approximately isouricemic | Healthy Men |
| (-)-Indacrinone 10 mg / (+)-Indacrinone 80 mg | Decreased by 13% | Healthy Men |
| Hydrochlorothiazide 50 mg | Increased by 8% to 16% | Healthy Men |
| Ticrynafen 250 mg | Decreased by 41% | Healthy Men |
| Furosemide (various doses) | Generally increased | Healthy Men |
Experimental Protocols
Detailed replication of the cited studies requires access to the full, original publications. However, based on the available information, the following outlines the general methodologies employed.
Human Urinary Clearance Studies
These studies are designed to determine the site and mechanism of action of diuretics by measuring the clearance of various substances from the plasma into the urine.
Objective: To assess the effects of this compound enantiomers and other diuretics on renal hemodynamics, electrolyte excretion, and uric acid handling.
Methodology:
-
Subject Recruitment: Healthy male volunteers are typically recruited. Exclusion criteria would include any history of renal, cardiovascular, or endocrine disease.
-
Dietary Control: Subjects are placed on a controlled diet for a period leading up to and during the study to standardize sodium and potassium intake.
-
Hydration Protocol: To assess effects on free-water clearance, studies may be conducted under conditions of maximal hydration (water diuresis) or hydropenia (antidiuresis).
-
Drug Administration: Single oral doses of the test compounds (this compound enantiomers, racemic this compound, comparator diuretics) or placebo are administered in a double-blind, randomized, crossover design.
-
Urine Collection: Urine is collected at timed intervals (e.g., every 30-60 minutes) for several hours post-dose to measure volume, sodium, potassium, chloride, and uric acid concentrations.
-
Blood Sampling: Blood samples are drawn at corresponding times to measure plasma concentrations of electrolytes, creatinine, and uric acid.
-
Data Analysis: Key parameters calculated include:
-
Urine flow rate.
-
Excretion rates of sodium, potassium, chloride, and uric acid.
-
Glomerular filtration rate (GFR), typically estimated from creatinine clearance.
-
Fractional excretion of sodium (FENa) and other electrolytes.
-
Urate clearance and fractional excretion of uric acid (FEUA).
-
Free-water clearance (CH2O) to determine the site of action in the nephron.
-
In Vivo Microperfusion of Renal Tubules (Animal Studies)
This technique allows for the direct investigation of the effects of a drug on specific segments of the nephron.
Objective: To pinpoint the site of action of this compound enantiomers within the renal tubule.
Methodology:
-
Animal Model: The studies cited used rats.
-
Surgical Preparation: The animal is anesthetized, and the kidney is exposed for micropuncture.
-
Tubule Identification: A specific tubular segment (e.g., loop of Henle, distal tubule) is identified.
-
Microperfusion: A microperfusion pump is used to infuse an artificial tubular fluid containing the drug of interest (e.g., (+)- or (-)-Indacrinone) into the lumen of the identified tubule segment.
-
Fluid Collection: Fluid is collected from a downstream site of the same tubule.
-
Analysis: The collected fluid is analyzed for ion concentrations (e.g., sodium, potassium) to determine the net reabsorption or secretion along the perfused segment.
-
Comparison: The results from tubules perfused with the drug are compared to control tubules perfused with the vehicle alone.
Signaling Pathways and Mechanisms of Action
The diuretic and uricosuric actions of this compound are a result of its interaction with ion transport systems in the renal tubules.
The (-)-enantiomer of this compound exerts its primary diuretic effect in the thick ascending limb of the Loop of Henle, similar to other loop diuretics like furosemide. It inhibits the Na-K-2Cl cotransporter (NKCC2) in the apical membrane of the tubular cells. This inhibition reduces the reabsorption of sodium, potassium, and chloride, leading to a significant increase in their excretion and, consequently, water excretion (diuresis).
The (+)-enantiomer has a weaker natriuretic effect and acts more distally in the nephron, likely in the cortical diluting segment or early distal tubule. Both enantiomers possess uricosuric activity, which is attributed to the inhibition of uric acid reabsorption in the proximal tubule.
Indacrinone's Effect on Plasma Renin Activity: A Comparative Analysis with Other Loop Diuretics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of indacrinone and other loop diuretics on plasma renin activity (PRA), incorporating available experimental data and methodologies. This information is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the nuanced differences between these diuretic agents.
Executive Summary
Loop diuretics are a class of drugs that act on the thick ascending limb of the loop of Henle, inhibiting the Na-K-2Cl cotransporter. This action leads to a significant increase in sodium and water excretion. A common physiological response to the diuretic-induced volume depletion is the activation of the renin-angiotensin-aldosterone system (RAAS), reflected by an increase in plasma renin activity (PRA). However, studies suggest that not all loop diuretics elicit the same magnitude of PRA response. Notably, this compound appears to differ from other loop diuretics, such as furosemide, by not causing a significant increase in PRA at therapeutic doses. This distinction, along with its unique enantiomeric properties, makes this compound a subject of significant interest in diuretic and antihypertensive drug development.
Comparative Effects on Plasma Renin Activity
Clinical studies have demonstrated varied effects of different loop diuretics on plasma renin activity. While a general class effect is an elevation in PRA, the extent of this elevation can differ significantly between agents.
| Diuretic Agent | Dosage | Change in Plasma Renin Activity (PRA) | Study Population | Citation |
| This compound | 5, 10, 20, 40, 80 mg (single oral doses) | No significant increase observed 2 hours post-administration. | 6 healthy men on a controlled sodium and potassium diet. | [1] |
| Furosemide | 80 mg (single oral dose) | Significant rise observed 2 hours post-administration. | 6 healthy men on a controlled sodium and potassium diet. | [1] |
| Furosemide | 10 mg (intravenous) | Increased from 4.42 ± 1.01 to 8.50 ± 1.90 ng AI/ml/h (P < 0.01). | 10 salt-depleted volunteers. | |
| Furosemide | 20 mg (intravenous) | Increased from 4.01 ± 0.72 to 7.81 ± 2.27 ng AI/ml/h (P < 0.05). | 10 salt-depleted volunteers. | |
| Bumetanide | 250 µg and 500 µg (intravenous) | No significant increase observed. | 10 salt-depleted volunteers. | |
| Torsemide | 200 mg/day for 14 days, then 400 mg/day for 14 days | No raising effect on PRA. | 10 patients with advanced chronic renal failure. | |
| Furosemide | 500 mg/day for 14 days, then 1000 mg/day for 14 days | Significant increase in PRA. | 10 patients with advanced chronic renal failure. |
The Unique Profile of this compound Enantiomers
This compound is a racemic mixture of two enantiomers, each with a distinct pharmacological profile. This stereoselectivity is a key aspect of its overall effect[2][3][4].
-
(-)-Enantiomer: This isomer is primarily responsible for the natriuretic (sodium excretion) and diuretic effects of this compound.
-
(+)-Enantiomer: This isomer possesses uricosuric properties, meaning it promotes the excretion of uric acid. This is a significant advantage as other loop diuretics often lead to hyperuricemia.
While the differential effects on sodium and uric acid excretion are well-documented, specific quantitative data on the individual effects of the (+) and (-) enantiomers of this compound on plasma renin activity are not extensively available in the reviewed literature. The observed lack of PRA elevation with racemic this compound suggests that the net effect of both enantiomers does not significantly stimulate the renin-angiotensin system under the studied conditions.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of loop diuretic-induced renin release.
Caption: Experimental workflow for assessing diuretic effects on PRA.
Experimental Protocols
The following provides a generalized methodology for clinical trials investigating the effects of loop diuretics on plasma renin activity, based on common practices cited in the literature.
1. Participant Selection and Preparation:
-
Inclusion Criteria: Healthy volunteers or patients with specific conditions (e.g., hypertension, chronic renal failure) are recruited.
-
Dietary Control: Participants are typically placed on a controlled diet with fixed sodium and potassium intake for a period before and during the study to standardize baseline conditions.
-
Washout Period: If participants are on other medications, a washout period is often implemented to eliminate confounding effects.
2. Study Design:
-
Randomization and Blinding: Studies are often randomized and double-blinded to minimize bias.
-
Crossover or Parallel Groups: A crossover design, where each participant receives all treatments, or a parallel group design, where different groups receive different treatments, may be used.
-
Control Group: A placebo or a standard diuretic (e.g., furosemide) is used as a control for comparison.
3. Drug Administration and Blood Sampling:
-
Dosage: Single or multiple doses of the investigational and control drugs are administered.
-
Blood Collection: Blood samples for PRA measurement are collected at baseline and at specified time points after drug administration (e.g., 2, 4, 6, 8, and 24 hours).
-
Sample Handling: Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma is separated by centrifugation in a refrigerated centrifuge and stored frozen until analysis.
4. Plasma Renin Activity Assay:
-
Method: Plasma renin activity is commonly measured by radioimmunoassay (RIA). This assay quantifies the rate of angiotensin I generation from endogenous angiotensinogen.
-
Procedure: Plasma samples are incubated at 37°C for a specific period. The amount of angiotensin I produced is then measured using a specific antibody.
-
Units: PRA is typically expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/h).
Conclusion
The available evidence indicates that this compound has a distinct profile compared to other loop diuretics, particularly furosemide, with respect to its effect on plasma renin activity. While most loop diuretics stimulate the renin-angiotensin system, this compound appears to have a neutral effect on PRA. This, combined with the uricosuric property of its (+)-enantiomer, suggests a potentially favorable side-effect profile. Further research is warranted to elucidate the precise mechanisms underlying this difference and to explore the effects of the individual enantiomers of this compound on the renin-angiotensin system. Such studies would provide valuable insights for the development of novel diuretics with improved safety and efficacy.
References
- 1. Comparison of oral this compound with furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive and biochemical effects of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound – Chiralpedia [chiralpedia.com]
- 4. This compound | C18H14Cl2O4 | CID 42266 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Action of Indacrinone: A Comparative Guide to its Mechanism in the Distal Tubule
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Indacrinone's mechanism of action in the distal diluting segment of the renal tubule. We delve into the supporting experimental data, compare its performance with alternative diuretics, and provide detailed experimental protocols to facilitate further research.
This compound is a potent loop diuretic that uniquely combines natriuretic and uricosuric properties. Its action is not confined to the thick ascending limb of the loop of Henle but extends to the distal tubule, a characteristic that modulates its overall diuretic and electrolyte-sparing effects. This guide will illuminate the validation of its mechanism in this specific nephron segment.
Comparative Efficacy and Mechanism of Action
This compound's primary mechanism in the distal tubule involves the inhibition of sodium reabsorption.[1] This action is attributed to its interaction with the Na-Cl cotransporter, albeit with different characteristics compared to thiazide diuretics. A key feature of this compound is its existence as a racemic mixture of two enantiomers, each with a distinct pharmacological profile. The (-)-enantiomer is predominantly responsible for the natriuretic and diuretic effects, while the (+)-enantiomer exhibits a significant uricosuric effect, which mitigates the hyperuricemia often associated with other diuretics.[2][3][4][5]
Quantitative Comparison of Diuretic Effects
The following table summarizes the quantitative effects of this compound and its enantiomers compared to other common diuretics acting on the distal tubule.
| Diuretic | Target | Primary Site of Action | Peak Effect (Natriuresis) | Duration of Action | Effect on Uric Acid |
| This compound (racemic) | Na-Cl Cotransporter | Distal Tubule & Loop of Henle | 4-6 hours | 12-16 hours | Uricosuric |
| (-)-Indacrinone | Na-Cl Cotransporter | Distal Tubule & Loop of Henle | 4-6 hours | 12-16 hours | Mild Urate Retention |
| (+)-Indacrinone | URAT1 (Urate Transporter) | Proximal Tubule | Minimal Natriuresis | N/A | Strongly Uricosuric |
| Hydrochlorothiazide | Na-Cl Cotransporter | Distal Convoluted Tubule | 2-4 hours | 6-12 hours | Urate Retention |
| Furosemide | Na-K-2Cl Cotransporter | Thick Ascending Limb of Loop of Henle | 1-2 hours | 4-6 hours | Urate Retention |
Experimental Validation of this compound's Mechanism
The mechanism of this compound in the distal tubule has been validated through several key experimental approaches, primarily in vivo microperfusion and urinary clearance studies.
Experimental Protocols
1. In Vivo Microperfusion of the Distal Tubule:
This technique allows for the direct assessment of tubular transport in a specific segment of the nephron.
-
Animal Preparation: Anesthetized rats are prepared for micropuncture. The kidney is exposed, and the surface is illuminated for visualization of the tubules.
-
Tubule Identification: A small volume of a dye solution (e.g., Lissamine Green) is injected intravenously to identify the distal tubules.
-
Micropuncture and Perfusion: A double-barreled micropipette is used. One barrel is for injecting a colored oil block to isolate a segment of the distal tubule, and the other is for perfusing the isolated segment with a solution containing the test substance (e.g., this compound enantiomers) and a non-reabsorbable marker (e.g., inulin).
-
Sample Collection: Fluid is collected from the distal end of the perfused segment using another micropipette.
-
Analysis: The collected fluid and the initial perfusate are analyzed for the concentration of the non-reabsorbable marker and electrolytes (Na+, K+, Cl-). The net reabsorption or secretion of electrolytes is calculated based on the change in their concentration relative to the marker.
2. Urinary Clearance Studies:
These studies assess the overall renal handling of electrolytes and other substances in response to a diuretic.
-
Subject Preparation: Human subjects or experimental animals are hydrated to ensure a steady urine flow. A baseline urine sample is collected.
-
Drug Administration: A controlled dose of this compound or a comparator diuretic is administered.
-
Timed Urine Collection: Urine is collected at specific time intervals (e.g., every hour for 8 hours) following drug administration.
-
Blood Sampling: Blood samples are taken at the midpoint of each urine collection period to determine plasma concentrations of electrolytes and creatinine.
-
Analysis: Urine volume, urinary electrolyte concentrations (Na+, K+, Cl-), and creatinine are measured. The clearance of each substance is calculated using the formula: Clearance = (Urine Concentration x Urine Flow Rate) / Plasma Concentration. Fractional excretion of an electrolyte is calculated as (Electrolyte Clearance / Creatinine Clearance) x 100.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Mechanism of (-)-Indacrinone in the distal tubule cell.
Caption: Workflow for experimental validation of this compound's mechanism.
Caption: Logical relationship of this compound's enantiomers and their effects.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Indacrinone
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling of Indacrinone, a compound requiring stringent safety measures due to its potential health risks. All personnel must adhere to these procedures to mitigate exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Given this compound's classification as a potential carcinogen and an irritant, a comprehensive PPE strategy is mandatory. The following table summarizes the required equipment for various laboratory procedures involving this compound.
| Protection Level | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection | Applicable Scenarios |
| Standard Handling | Safety glasses with side shields | Double-gloving with chemotherapy-rated nitrile gloves | Disposable, low-permeability fabric gown with a solid front and tight-fitting cuffs | Not generally required in a certified chemical fume hood | Handling of dilute solutions, low-volume transfers in a well-ventilated area or chemical fume hood. |
| High-Risk Operations | Goggles and a face shield | Double-gloving with chemotherapy-rated nitrile gloves | Disposable, low-permeability fabric gown with a solid front and tight-fitting cuffs | Half-face respirator with appropriate cartridges for organic vapors and particulates | Weighing of this compound powder, preparation of stock solutions, and procedures with a high risk of aerosolization or splashing. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized operational plan is critical to minimize the risk of exposure to this compound. The following workflow must be followed for all procedures involving this compound.
Emergency Protocols: Immediate Actions for Spills and Exposures
In the event of an accidental spill or personnel exposure to this compound, immediate and decisive action is required to minimize harm.
Personnel Exposure
The following diagram outlines the immediate steps to be taken in case of accidental exposure to this compound.
Spill Management
For any spill of this compound, the primary objective is to contain the spill and decontaminate the area without creating aerosols.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the "High-Risk Operations" section of the table above, including respiratory protection.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with absorbent pads to avoid raising dust.
-
For liquid spills: Surround the spill with absorbent material to prevent it from spreading.
-
-
Decontaminate:
-
Carefully apply a deactivating solution (e.g., a solution of sodium hypochlorite) to the spill area, working from the outside in.
-
Allow sufficient contact time for the deactivating agent to be effective.
-
-
Clean Up:
-
Collect all contaminated materials (absorbent pads, cleaning materials, etc.) using appropriate tools (e.g., forceps).
-
Place all waste into a clearly labeled, sealed hazardous waste container.
-
-
Final Decontamination: Thoroughly decontaminate the spill area again with the deactivating solution, followed by a final rinse with water.
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste through a licensed service.
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional safety office.
Disposal Plan: Ensuring Environmental and Personnel Safety
Due to its hazardous properties, this compound and all materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: All solid and liquid waste containing this compound, including contaminated PPE and cleaning materials, must be collected in separate, clearly labeled, and leak-proof containers.
-
Storage: Waste containers should be stored in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal Method: The required method for the disposal of this compound waste is high-temperature incineration.[1] This must be carried out by a licensed and approved hazardous waste disposal company.
-
Do Not:
-
Dispose of this compound down the drain.
-
Mix this compound waste with non-hazardous waste.
-
Attempt to neutralize or treat this compound waste in the laboratory without specific, validated protocols and institutional approval.
-
By adhering to these stringent protocols, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all personnel. Always consult your institution's specific safety guidelines and chemical hygiene plan in conjunction with this document.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
